molecular formula C7H16ClNO B1456400 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride CAS No. 90048-31-0

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Cat. No.: B1456400
CAS No.: 90048-31-0
M. Wt: 165.66 g/mol
InChI Key: HDJOGFORYNQVNR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOGFORYNQVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS Number: 90048-31-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it an attractive moiety for designing novel therapeutic agents. The incorporation of an amine functional group, as seen in 2,2-Dimethyl-tetrahydro-pyran-4-ylamine, introduces a basic center that can be crucial for target engagement and modulating pharmacokinetic properties. This particular derivative, with its gem-dimethyl substitution, offers unique conformational constraints that can be exploited in rational drug design.

Derivatives of the tetrahydropyran and related pyran structures have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] Furthermore, substituted tetrahydropyridines, which share structural similarities, have been investigated for their effects on the central nervous system, including activity as dopamine receptor agonists and monoamine oxidase (MAO) inhibitors.[5] This highlights the potential for this compound to serve as a valuable building block in the development of novel therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 90048-31-0[6]
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol [7]
IUPAC Name 2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride[7]
Synonyms 2,2-Dimethyl-tetrahydropyran-4-ylamine HClN/A
Appearance Expected to be a solidGeneral Knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral Knowledge

The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, has a CAS number of 25850-22-0, a molecular formula of C₇H₁₅NO, and a molecular weight of 129.20 g/mol .[8][9]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 2,2-dimethyltetrahydropyran-4-one (CAS: 1194-16-7).[10][11]

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

Several synthetic routes to 2,2-dimethyltetrahydropyran-4-one have been reported, primarily in patent literature. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, a method described involves the reaction of 2-methyl-3-butyn-2-ol with ethylene bromide in the presence of a catalyst, followed by hydration and cyclization to yield the desired ketone.[6]

Illustrative Synthetic Workflow for the Precursor:

G cluster_0 Synthesis of 2,2-dimethyltetrahydropyran-4-one A 2-Methyl-3-butyn-2-ol + Ethylene Bromide B Coupling Reaction (e.g., Sonogashira) A->B C Intermediate Alkyne B->C D Hydration & Cyclization (e.g., Kucherov reaction) C->D E 2,2-dimethyltetrahydropyran-4-one D->E

Caption: A generalized workflow for the synthesis of the key intermediate, 2,2-dimethyltetrahydropyran-4-one.

Reductive Amination to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine

The conversion of the ketone precursor to the primary amine is typically achieved through reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination (General Procedure)

Causality: The choice of a reducing agent is critical for the success of this reaction. A reagent that selectively reduces the imine intermediate without significantly reducing the starting ketone is preferred. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed for this purpose due to their mild and selective nature. The use of an ammonia source, such as ammonium acetate or aqueous ammonia, is necessary to form the imine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,2-dimethyltetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction can be exothermic.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

  • Purification: The crude product can be purified by distillation or column chromatography to obtain the pure amine.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

Causality: The formation of a hydrochloride salt is a straightforward acid-base reaction. The use of a solution of hydrogen chloride in a non-protic solvent like diethyl ether or dioxane is ideal as it allows for the precipitation of the salt, facilitating its isolation.

Step-by-Step Methodology:

  • Dissolution: The purified 2,2-Dimethyl-tetrahydro-pyran-4-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in the same solvent (or a compatible one like dioxane) is added dropwise to the stirred solution of the amine.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: The solid is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield the final product, this compound.

Overall Synthesis Workflow:

G cluster_1 Overall Synthesis of this compound Start Starting Materials Ketone 2,2-dimethyltetrahydropyran-4-one Start->Ketone ReductiveAmination Reductive Amination (Ammonia source, Reducing agent) Ketone->ReductiveAmination FreeAmine 2,2-Dimethyl-tetrahydro-pyran-4-ylamine ReductiveAmination->FreeAmine SaltFormation HCl Salt Formation (HCl in ether/dioxane) FreeAmine->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: A step-by-step workflow for the synthesis of this compound from its ketone precursor.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely available in the public domain, the following techniques would be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the gem-dimethyl groups, the methylene protons of the tetrahydropyran ring, and the methine proton at the C4 position.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (or ammonium in the salt form) and the C-O-C stretch of the ether linkage in the tetrahydropyran ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its structural features suggest potential applications in several therapeutic areas. The tetrahydropyran moiety is a common feature in molecules targeting a variety of biological pathways.

Potential Research Areas:

  • Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active compounds suggests that derivatives of this amine could be explored for their potential as modulators of neurotransmitter receptors or enzymes involved in neurological processes.

  • Oncology: The tetrahydropyran ring is present in some anticancer agents. This compound could serve as a scaffold for the development of novel cytotoxic or targeted therapies.[3]

  • Infectious Diseases: The amine functionality and the heterocyclic core are features found in many antimicrobial agents. This compound could be a starting point for the synthesis of new antibacterial or antifungal drugs.

Logical Relationship for Drug Discovery Application:

G cluster_2 Drug Discovery Potential CoreScaffold 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (Privileged Scaffold) SAR Structure-Activity Relationship (SAR) Studies CoreScaffold->SAR Library Combinatorial Library Synthesis SAR->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A logical workflow illustrating the use of this compound as a building block in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. The free base should be protected from light.[8]

The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[9]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The inherent properties of the tetrahydropyran scaffold, combined with the reactive amine functionality, make this compound a promising starting point for the development of novel therapeutic agents across a range of disease areas. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyloxan-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • ResearchGate. (2016). Pyran and Its Derivatives. Retrieved from [Link]

  • Auctores Online. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. Retrieved from [Link]

  • PubMed. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Retrieved from [Link]

Sources

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The tetrahydropyran ring system is a prime example of such a scaffold, frequently encountered in a wide array of natural products and synthetic bioactive molecules.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive moiety for medicinal chemists. This guide focuses on a specific, yet highly valuable derivative: this compound. The introduction of a dimethyl group at the 2-position offers steric bulk, which can influence binding selectivity and metabolic stability, while the amine functionality at the 4-position provides a crucial handle for further chemical elaboration. As a hydrochloride salt, the compound's solubility and handling properties are enhanced, making it a practical building block in a research and development setting.[2] This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the development of next-generation therapeutics targeting a range of diseases, including those affecting the central nervous system.[3]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. This compound is a chiral molecule, and its three-dimensional structure is key to its biological activity.

Chemical Structure

The chemical structure of this compound is depicted below. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The gem-dimethyl group at the 2-position locks the conformation of that side of the ring, which can have significant implications for how the molecule interacts with its biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions, such as reaction setups and purification protocols, as well as for formulation and drug delivery studies.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[3]
Molecular Weight 165.66 g/mol [3]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water and lower alcohols[2]
Storage Temperature 2-8°C[3]
CAS Number 90048-31-0[3][4]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the construction of the tetrahydropyranone backbone, followed by the crucial reductive amination step to introduce the amine functionality, and finally, salt formation. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This process is designed to be robust and scalable, with defined in-process controls to ensure the quality of intermediates and the final product.

G cluster_0 Synthesis of Precursor cluster_1 Amination and Salt Formation cluster_2 Quality Control start Starting Materials ketone 2,2-Dimethyltetrahydropyran-4-one start->ketone Cyclization amine 2,2-Dimethyl-tetrahydro-pyran-4-ylamine ketone->amine Reductive Amination qc1 Intermediate QC (TLC, GC-MS) ketone->qc1 hcl_salt 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl amine->hcl_salt HCl Salt Formation qc2 Final Product QC (NMR, LC-MS, EA) hcl_salt->qc2

Caption: Synthetic workflow for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, starting from the corresponding ketone.

Step 1: Reductive Amination of 2,2-Dimethyltetrahydropyran-4-one

This step is the cornerstone of the synthesis, converting the ketone precursor into the desired primary amine. The choice of a reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

  • Reaction Setup: To a solution of 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add ammonium acetate (5-10 eq) and acetic acid (2-3 eq).

  • Reagent Addition: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This is a self-validating checkpoint; the progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C. The use of a milder reducing agent prevents over-reduction and side reactions.

  • Workup and Isolation: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-tetrahydro-pyran-4-ylamine.

Step 2: Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt enhances its stability and water solubility, which is often desirable for pharmaceutical applications.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow

The following diagram illustrates the typical workflow for the analytical characterization of the final product.

G sample Final Product Sample nmr 1H and 13C NMR sample->nmr Structural Elucidation ms Mass Spectrometry sample->ms Molecular Weight Confirmation ir FTIR Spectroscopy sample->ir Functional Group Identification hplc Purity Analysis (HPLC) sample->hplc Purity Determination ea Elemental Analysis sample->ea Elemental Composition

Caption: Analytical workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data from the analytical characterization of this compound.

TechniqueExpected Results
¹H NMR Signals corresponding to the gem-dimethyl protons, the methylene protons of the tetrahydropyran ring, the methine proton at the 4-position, and the ammonium protons.
¹³C NMR Resonances for the quaternary carbon at the 2-position, the methylene carbons, the methine carbon at the 4-position, and the methyl carbons.
Mass Spec (ESI+) A molecular ion peak corresponding to the free amine [M+H]⁺.
FTIR Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching, and C-O stretching.
HPLC A single major peak indicating high purity (typically >98%).
Elemental Analysis The percentage composition of C, H, Cl, N, and O should be consistent with the molecular formula C₇H₁₆ClNO.

Applications in Drug Discovery and Development

The 2,2-dimethyl-tetrahydropyran-4-ylamine scaffold is a valuable building block in medicinal chemistry due to its favorable physicochemical properties and its ability to be incorporated into a wide range of molecular architectures.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its utility stems from the presence of a primary amine, which serves as a versatile functional group for the introduction of various substituents through reactions such as amidation, alkylation, and sulfonylation. The tetrahydropyran ring provides a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.

Therapeutic Targets and Indications

Derivatives of substituted aminotetrahydropyrans have shown promise in a variety of therapeutic areas. Of particular note is their investigation in the context of:

  • Central Nervous System (CNS) Disorders: The lipophilicity and hydrogen bonding capacity of the tetrahydropyran motif can facilitate crossing the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs.[3]

  • Metabolic Diseases: Aryl amino-tetrahydropyran derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[1]

Illustrative Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors. By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones such as GLP-1, leading to enhanced insulin secretion and improved glycemic control.

G food Food Intake glp1 GLP-1 Secretion food->glp1 dpp4 DPP-4 Enzyme glp1->dpp4 Degradation pancreas Pancreas glp1->pancreas Stimulates inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inhibitor DPP-4 Inhibitor (e.g., THP derivative) inhibitor->dpp4 Inhibits insulin Insulin Secretion pancreas->insulin glucose Lower Blood Glucose insulin->glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Hazard Identification: Based on data for the free amine and related compounds, the hydrochloride salt should be handled as a potential irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended to ensure long-term stability.[3]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combined with its favorable physicochemical properties as a hydrochloride salt, make it an attractive starting point for the synthesis of novel drug candidates. The synthetic route via reductive amination is robust and amenable to scale-up, and the compound's utility has been demonstrated in the development of therapeutics for a range of diseases. As the demand for novel and effective medicines continues to grow, the strategic application of privileged scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • MySkinRecipes. (n.d.). 2,2-Dimethyltetrahydro-2h-pyran-4-aminehydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. In PubMed Central. Retrieved from [Link]

Sources

Foreword: The Foundational Role of Solubility in Scientific Advancement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

In the landscape of drug discovery and chemical synthesis, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility characteristics is paramount. Poor solubility can cripple an otherwise promising drug candidate, leading to low bioavailability, challenging formulations, and unreliable in vitro assay results.[1] This guide is dedicated to a specific yet representative molecule: this compound. While specific experimental data for this compound is not widely published, this document serves as a comprehensive framework for its characterization. We will dissect the theoretical underpinnings that govern its solubility and provide robust, field-proven experimental protocols for its precise measurement. This guide is structured to empower the scientist not just with data, but with a deep, causal understanding of the principles at play.

Physicochemical Profile: A Predictive Foundation

Before embarking on experimental determination, a thorough analysis of the molecule's inherent physicochemical properties provides a predictive lens through which we can anticipate its solubility behavior.

The target molecule is the hydrochloride salt of 2,2-dimethyl-tetrahydro-pyran-4-ylamine. The formation of a salt from a parent amine is a common strategy to enhance aqueous solubility.[2][3]

PropertyValue / PredictionRationale & Significance
Molecular Formula C₇H₁₅NO · HClDerived from the structure of the free base.[4]
CAS Number 90048-31-0Unique identifier for the hydrochloride salt.[5]
Molecular Weight 165.66 g/mol Calculated from the molecular formula (Free Base MW: 129.20 g/mol + HCl MW: 36.46 g/mol ).[4]
Predicted pKa ~10.5The amine is a secondary-like aliphatic amine. Such amines typically have a pKa in the 10-11 range. This value is the inflection point for its pH-dependent solubility profile.
Predicted LogP (Free Base) 0.9027This computed value for the free base suggests moderate lipophilicity.[4] The salt form will be significantly more hydrophilic.
Topological Polar Surface Area (TPSA) 35.25 ŲThis value for the free base indicates good potential for membrane permeability.[4]

The Theoretical Framework: Why Solubility Behaves the Way It Does

The solubility of an ionizable compound like an amine hydrochloride is not a single value but a profile that is highly dependent on its environment.

The Primacy of pH and Ionization

The solubility of this compound is inextricably linked to the pH of the aqueous medium. The amine functional group can exist in a protonated (ionized) state or a neutral (non-ionized) free base state. The equilibrium between these two forms is dictated by the solution's pH and the amine's pKa, a relationship elegantly described by the Henderson-Hasselbalch equation .

At pH < pKa: The amine is predominantly in its protonated, cationic form (R-NH₃⁺). As a salt, this form is ionic and exhibits significantly higher solubility in polar solvents like water.

At pH > pKa: The equilibrium shifts, and the amine deprotonates to its neutral, free base form (R-NH₂). This form is less polar and has a much lower intrinsic solubility (S₀), causing it to precipitate from the solution as its solubility limit is exceeded.[6][7]

This relationship is visually captured in the following diagram, which illustrates the logical connection between pH, the dominant chemical species, and the resulting solubility profile.

G cluster_0 pH vs. pKa Relationship cluster_1 Dominant Molecular Species cluster_2 Resulting Aqueous Solubility pH_low Low pH (pH << pKa) Ionized Protonated Form (R-NH₃⁺ Cl⁻) IONIC pH_low->Ionized Favors Protonation pH_high High pH (pH >> pKa) FreeBase Neutral Form (R-NH₂) NON-IONIC pH_high->FreeBase Favors Deprotonation Sol_High HIGH SOLUBILITY Ionized->Sol_High Ionic nature drives solubility Sol_Low LOW SOLUBILITY (Limited by S₀ of Free Base) FreeBase->Sol_Low Lower polarity limits solubility

Caption: Logical flow from solution pH to the resulting solubility.

The Influence of the Solid State: Polymorphism

It is crucial for the researcher to recognize that the solid form of the compound profoundly impacts its solubility. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[8][9] These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[10][11]

  • Metastable vs. Stable Forms: A metastable polymorph is thermodynamically less stable and will generally exhibit higher solubility than the most stable form.[12]

  • Experimental Causality: When measuring solubility, particularly thermodynamic solubility, the system may undergo a solution-mediated phase transformation, where a more soluble metastable form dissolves and the less soluble, stable form crystallizes out.[12] It is therefore imperative to characterize the solid form both before and after the solubility experiment (e.g., by XRPD) to ensure the data corresponds to a known and stable crystalline form.

Experimental Determination of Solubility: A Methodological Guide

Accurate solubility data can only be derived from meticulously executed experiments. The choice of method depends on the stage of research; high-throughput kinetic assays are suited for early discovery, while the more resource-intensive thermodynamic methods are the gold standard for lead optimization and development.[1][13][14]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the definitive standard.[1][15] It relies on allowing a suspension of the compound to reach equilibrium in a specific solvent system.

Experimental Protocol: Shake-Flask

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert vial. The presence of undissolved solid must be visible throughout the experiment.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; a minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached, especially if polymorphic transformations are possible.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be run in parallel to ensure accurate quantification.

Workflow: Thermodynamic Solubility

G Start Start: Excess Solid + Solvent Equilibrate Equilibrate (e.g., 24-48h at 25°C) Start->Equilibrate Separate Separate Phases (Centrifuge / Filter) Equilibrate->Separate Supernatant Collect Saturated Supernatant/Filtrate Separate->Supernatant Quantify Dilute & Quantify (HPLC-UV) Supernatant->Quantify End Result: Equilibrium Solubility Quantify->End

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility Determination

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[16] It measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.

Experimental Protocol: Kinetic Solubility (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plating: Dispense a small volume of the DMSO stock solution (e.g., 1-2 µL) into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Mix the plate and incubate at a controlled temperature for a defined period (e.g., 2 to 24 hours).[13][16]

  • Detection: Measure the amount of precipitate formed. This is commonly done using laser nephelometry, which measures light scattering caused by insoluble particles.[17] The concentration at which the signal rises significantly above the background is reported as the kinetic solubility.

Workflow: Kinetic Solubility

G Start Start: DMSO Stock Solution Dispense Dispense Stock into Microplate Start->Dispense AddBuffer Add Aqueous Buffer (e.g., PBS) Dispense->AddBuffer Incubate Incubate (e.g., 2h at 25°C) AddBuffer->Incubate Detect Detect Precipitation (Nephelometry) Incubate->Detect End Result: Kinetic Solubility Detect->End

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Summary

Generated solubility data should be presented clearly and concisely, always specifying the conditions under which it was measured.

Table 1: Example Data Reporting for this compound

MethodSolvent SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)Solid Form Post-Assay
ThermodynamicPurified Water5.525Experimental ValueCalculated ValueForm I (via XRPD)
ThermodynamicPBS7.425Experimental ValueCalculated ValueForm I (via XRPD)
Thermodynamic0.1 N HCl1.025Experimental ValueCalculated ValueForm I (via XRPD)
KineticPBS7.425Experimental ValueCalculated ValueN/A

Conclusion

The solubility of this compound is not a static figure but a dynamic property governed by a triad of factors: the intrinsic physicochemical nature of the molecule, the pH of its environment, and the specific solid-state form being studied. As a salt of a basic amine, it is expected to exhibit favorable aqueous solubility at acidic to neutral pH, with solubility decreasing significantly in basic conditions due to conversion to its less soluble free base. This guide has provided the essential theoretical framework to understand these phenomena and the detailed, actionable protocols required to measure them accurately. For any scientist working with this molecule, or any ionizable compound, the application of these principles and methods is not merely best practice—it is fundamental to the integrity and success of their research.

References

  • PubChem Compound Summary for CID 3809203, 2,2-dimethyloxan-4-amine. National Center for Biotechnology Information. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • pH and Solubility. YouTube. [Link]

  • Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • Estimation of the Solubility of Metastable Polymorphs: A Critical Review. ACS Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Solubility of Amines. University of Calgary. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

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2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Introduction

This compound is a substituted tetrahydropyran derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural scaffold, featuring a gem-dimethyl group on a saturated heterocyclic ring with a primary amine, makes it a key intermediate for the development of novel chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's intrinsic stability is paramount. The stability profile dictates storage conditions, informs formulation strategies, and is a critical component of regulatory submissions, ensuring the quality, safety, and efficacy of any resulting product.

This technical guide provides a comprehensive analysis of the stability of this compound. Moving beyond a simple listing of facts, this document delves into the causal mechanisms behind potential degradation pathways and presents robust, self-validating experimental protocols for stability assessment. The insights and methodologies detailed herein are designed to empower scientists to anticipate challenges, develop stability-indicating analytical methods, and make informed decisions throughout the development lifecycle.

Physicochemical Properties and Structural Foundation

The stability of a molecule is intrinsically linked to its physical and chemical properties. This compound is a hydrochloride salt, a formulation choice that typically enhances aqueous solubility and handling compared to its free base form.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine and its Hydrochloride Salt

PropertyValueSource
IUPAC Name (2,2-dimethyl-tetrahydro-2H-pyran-4-yl)amine hydrochloride-
Synonyms 4-Amino-2,2-dimethyltetrahydropyran hydrochloride[2]
CAS Number 25850-22-0 (Free Base)[2][3][4]
Molecular Formula C₇H₁₅NO · HCl[4]
Molecular Weight 165.66 g/mol (Hydrochloride Salt)[2]
Appearance Liquid (Free Base)[3]
Boiling Point 170.3°C at 760 mmHg (Free Base)[3]
Recommended Storage 4°C, protect from light[3][4]

The recommendation to "protect from light" is a significant indicator of potential photosensitivity, a critical factor that will be explored in detail.[3][4]

Figure 1: Chemical Structure

Strategic Approach to Stability Assessment: Forced Degradation

To elucidate the intrinsic stability of a molecule, a forced degradation (or stress testing) study is the cornerstone of the investigation.[5][6] This process involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. The primary objectives are twofold: to identify likely degradation products and to develop and validate a stability-indicating analytical method (SIAM) , which is capable of separating the intact active pharmaceutical ingredient (API) from all potential impurities and degradants.[6][7] A typical degradation of 5-20% is targeted to ensure that secondary and tertiary degradation is minimized, providing a clear picture of the primary pathways.[5]

The logical workflow for a comprehensive forced degradation study is outlined below.

G cluster_0 Phase 1: Stress Condition Application cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Method Validation API API Sample (2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl) Stress Apply Stress Conditions (Solid & Solution State) API->Stress Analyze Analyze Stressed Samples using Developed Method Stress->Analyze Develop Develop Separation Method (e.g., RP-HPLC) Optimize Optimize Method Parameters (Mobile Phase, Gradient, Column) Develop->Optimize Optimize->Analyze Identify Identify Degradants (LC-MS, NMR) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Validate Validate Stability-Indicating Nature of the Method (Peak Purity, Mass Balance) Pathway->Validate

Figure 2: Forced Degradation Study Workflow

Hydrolytic Stability Profile

Hydrolysis involves the cleavage of chemical bonds by water. For 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl, two primary sites are of interest: the ether linkage within the pyran ring and the C-N bond of the amine. While ethers are generally stable, extreme pH conditions combined with heat can catalyze ring-opening. The amine group itself is typically stable to hydrolysis.

Causality and Potential Degradation Pathway

In an aqueous solution, the hydrochloride salt will create a mildly acidic environment. Under forced acidic conditions (e.g., with HCl), protonation of the ether oxygen can activate the ring for nucleophilic attack by water, leading to a ring-opened diol structure. In strongly basic conditions, direct nucleophilic attack is less likely, suggesting greater stability.

Figure 3: Potential Acid-Catalyzed Hydrolysis Parent 2,2-Dimethyl-tetrahydro- pyran-4-ylamine Product 6-amino-2,2-dimethyl- hexane-1,5-diol Parent->Product  H₃O⁺ / Δ  

Figure 3: Potential Acid-Catalyzed Hydrolysis
Experimental Protocol: Hydrolytic Stress Testing

Rationale: This protocol uses standard acid (HCl) and base (NaOH) to cover the pH spectrum. Elevated temperature is used to accelerate degradation to a reasonable timeframe. A neutral condition (water) serves as a control.

  • Preparation: Prepare a stock solution of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N HCl.

    • Cap the vial and heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N NaOH.

    • Cap the vial and heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial and add 1 mL of purified water.

    • Cap the vial and heat at 60°C for 24 hours.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.

Oxidative Stability Profile

Oxidation is a common degradation pathway for many pharmaceuticals. The subject molecule contains two moieties susceptible to oxidation: the primary amine and the ether linkage. Studies on related tetrahydropyran structures, such as 4-Methyltetrahydropyran, confirm that degradation can be initiated by hydrogen abstraction from the carbon adjacent to the ether oxygen (C2 position).[8] Furthermore, primary amines are well-known to undergo oxidative degradation.[9][10]

Causality and Potential Degradation Pathways
  • Amine Oxidation: The primary amine can be oxidized to form a hydroxylamine or further to a nitroso derivative. Deamination to form the corresponding ketone (2,2-Dimethyl-tetrahydro-pyran-4-one) is also a highly plausible pathway.

  • Ether Oxidation: Radical abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen can lead to the formation of hydroperoxides, which can subsequently degrade to ring-opened products or other oxidized species.[8] The presence of metal ions can catalyze this process significantly.[9]

Figure 4: Potential Oxidative Degradation Pathways Parent Parent Amine Deamination Deamination Product (Ketone) Parent->Deamination [O] NOxide N-Oxide / Hydroxylamine Parent->NOxide [O] RingOxidation Ring Oxidation Product (e.g., Lactone) Parent->RingOxidation [O] RingCleavage Ring Cleavage Product (e.g., Carboxylic Acid) RingOxidation->RingCleavage Further Oxidation

Figure 4: Potential Oxidative Degradation Pathways
Experimental Protocol: Oxidative Stress Testing

Rationale: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for forced degradation studies as it mimics potential oxidative stress from peroxides that may form in excipients.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound as described previously.

  • Oxidative Stress:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 3% hydrogen peroxide solution.

    • Cap the vial and keep it at room temperature for 24 hours, protected from light.

  • Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Analysis: Analyze the stressed and control samples by HPLC. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

Thermal and Photostability Profiles

Thermal and photolytic degradation are critical parameters defined by ICH guidelines. The recommended storage conditions for this compound already suggest sensitivity to at least one of these factors.[3][4]

Thermal Stability

Causality: Thermal stress provides the energy to overcome activation barriers for decomposition. For a relatively simple molecule, this might lead to fragmentation or polymerization at very high temperatures. A related compound, Tetrahydro-4H-pyran-4-one, is noted to be stable at ambient temperatures but may degrade at elevated temperatures.[11]

Experimental Protocol: Thermal Stress Testing

  • Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 70°C in a thermostatically controlled oven for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution of the compound, cap the vial tightly, and heat at 70°C for 48 hours.

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent to the target concentration. Analyze both solid and solution-state samples by HPLC.

Photostability

Causality: Exposure to light, particularly UV radiation, can promote molecules to an excited state, leading to the formation of free radicals and subsequent degradation. The recommendation to store this compound protected from light strongly implies a susceptibility to photolytic degradation.[3][4]

Experimental Protocol: Photostability Testing (ICH Q1B) Rationale: This protocol follows the ICH Q1B guideline to ensure standardized and regulatory-compliant testing.

  • Sample Preparation:

    • Prepare solid-state samples as described for thermal testing.

    • Prepare a 1 mg/mL solution in a suitable solvent.

    • Prepare "dark" control samples for both solid and solution states by wrapping them in aluminum foil.

  • Exposure: Place the unwrapped and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis: Analyze all samples (exposed and dark controls) by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photolytic instability.

A Stability-Indicating Analytical Method (SIAM)

A robust analytical method is the linchpin of any stability study. The method must be able to quantify the decrease in the parent compound while simultaneously detecting and resolving all degradation products.

G Start Initial Method Development (Isocratic / Gradient RP-HPLC) Inject Inject Unstressed API and Individual Stressed Samples Start->Inject Check Check for Resolution between Parent and Degradant Peaks Inject->Check Optimize Optimize Gradient / Mobile Phase for Improved Separation Check->Optimize No PeakPurity Perform Peak Purity Analysis (PDA Detector) Check->PeakPurity Yes Optimize->Inject MassBalance Assess Mass Balance (% Assay + % Impurities ≈ 100%) PeakPurity->MassBalance Validated Method Validated as Stability-Indicating MassBalance->Validated

Figure 5: Workflow for SIAM Validation
Protocol: High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: Reversed-phase HPLC is ideal for separating small organic molecules of varying polarity. A gradient elution is chosen to ensure that both the relatively polar parent amine and potentially less polar or more polar degradants are well-resolved. UV detection provides quantification, while Mass Spectrometry (MS) is indispensable for the identification of unknown degradants.

Table 2: Example HPLC-UV/MS Method Parameters

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column with good retention for organic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure the amine is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA wide gradient is necessary to elute a broad range of potential degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 210 nmWavelength suitable for detecting compounds without strong chromophores.
MS Detection ESI+Electrospray Ionization in positive mode is ideal for detecting protonated amines.

Summary and Conclusions

The stability of this compound is a critical attribute for its successful application in research and development. This guide has established a framework for its comprehensive evaluation based on established scientific principles and regulatory expectations.

Table 3: Predicted Stability Profile Summary

Stress ConditionPredicted StabilityLikely Degradation Products
Acid Hydrolysis Potentially Unstable at High Temp.Ring-opened diol
Base Hydrolysis Likely Stable-
Oxidation (H₂O₂) Susceptible Deamination product (ketone), N-oxide, ring-oxidized/cleaved products
Thermal (Solid/Sol'n) Stable at Ambient, Unstable at High Temp.Fragmentation products
Photolysis (ICH Q1B) Susceptible Radical-induced products, potentially similar to oxidative degradants

References

  • MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available from: [Link]

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203. Available from: [Link]

  • ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available from: [Link]

  • PubChem. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159. Available from: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available from: [Link]

  • ResearchGate. Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]

  • PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Journal of the American Chemical Society. Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Available from: [Link]

  • ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available from: [Link]

  • Wiley Online Library. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]

  • The University of Texas at Austin. Oxidative degradation of amine solvents for CO2 capture. Available from: [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • ResearchGate. Oxidative Degradation of Amine Solvents for CO2 Capture. Available from: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

  • ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Available from: [Link]

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An In-depth Technical Guide to the Spectral Analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Chemical Properties

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is the salt formed from the reaction of the primary amine, 2,2-dimethyl-tetrahydro-pyran-4-ylamine, with hydrochloric acid. This conversion from the free base to the hydrochloride salt significantly alters its physical properties, such as solubility and melting point, and has a distinct impact on its spectral characteristics.

PropertyValueSource
Chemical Formula (Free Base)C₇H₁₅NO[1][2]
Molecular Weight (Free Base)129.20 g/mol [1][2]
Chemical Formula (Hydrochloride)C₇H₁₆ClNON/A
Molecular Weight (Hydrochloride)165.66 g/mol N/A

The tetrahydropyran ring is expected to adopt a chair conformation, with the substituents occupying either axial or equatorial positions. The stereochemistry at the C-4 position will influence the precise spectral details, particularly in NMR. This guide will consider the general features applicable to either stereoisomer.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine group to form the hydrochloride salt induces significant changes in the chemical environment of nearby nuclei, which are reflected in the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the gem-dimethyl groups, the methylene protons of the tetrahydropyran ring, the methine proton at the C-4 position, and the ammonium protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-C(CH₃)₂~1.2 - 1.4Singlet (s)6HThe two methyl groups are chemically equivalent and show no coupling to other protons, resulting in a single, intense peak.
-CH₂- (ring)~1.5 - 2.2Multiplets (m)4HThe methylene protons at C-3 and C-5 are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling.
-CH-NH₃⁺~3.0 - 3.5Multiplet (m)1HThis proton is adjacent to the electron-withdrawing ammonium group, causing a downfield shift.[3] It will be split by the adjacent methylene protons.
-O-CH₂- (ring)~3.5 - 4.0Multiplets (m)2HThe methylene protons at C-6 are adjacent to the electronegative oxygen atom, resulting in a downfield shift.
-NH₃⁺~7.5 - 8.5Broad singlet (br s)3HThe ammonium protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration.

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for dissolving the hydrochloride salt. In CD₃OD, the acidic -NH₃⁺ protons may exchange with deuterium, causing this signal to diminish or disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the symmetry of the gem-dimethyl group, a total of 6 distinct carbon signals are expected.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C(CH₃)₂~25 - 35The two methyl carbons are equivalent.
-C(CH₃)₂~70 - 75The quaternary carbon of the gem-dimethyl group.
-CH₂- (ring, C-3 & C-5)~35 - 45Methylene carbons adjacent to the CH-NH₃⁺ group.
-CH-NH₃⁺ (ring, C-4)~45 - 55The carbon directly attached to the nitrogen is deshielded.[3] Protonation of the amine further shifts this signal downfield compared to the free base.
-O-CH₂- (ring, C-6)~60 - 70The carbon adjacent to the ring oxygen is significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and aspects of the structure.

Expert Insight: For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The analysis will detect the protonated free base, [M+H]⁺, where 'M' is the free amine. The chloride ion is not typically observed.

Expected Molecular Ion: The free base, 2,2-dimethyl-tetrahydro-pyran-4-ylamine, has a molecular weight of 129.20 g/mol .[1][2] In an ESI-MS spectrum, the expected molecular ion peak would be at m/z 130.1, corresponding to the protonated molecule [C₇H₁₅NO + H]⁺.

Predicted Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4] For this molecule, this would involve the cleavage of the C4-C3 or C4-C5 bond. A subsequent ring-opening and further fragmentation could lead to characteristic neutral losses. The presence of the gem-dimethyl group at the 2-position will influence the fragmentation pathways.

cluster_workflow Mass Spectrometry Workflow Sample Dissolved Sample (e.g., in Methanol/Water) ESI Electrospray Ionization (Positive Mode) Sample->ESI Introduction Analyzer Mass Analyzer ESI->Analyzer Ion Generation Detector Detector Analyzer->Detector Mass Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Detection

Caption: A generalized workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The transformation of the primary amine to its hydrochloride salt results in very distinct and characteristic changes in the IR spectrum.

Key Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (in -NH₃⁺)3200 - 2800Broad, strong envelopeThis is the most characteristic feature of a primary amine salt. The broadness is due to hydrogen bonding. This band often overlaps with the C-H stretching region.[5]
C-H Stretch (Aliphatic)2980 - 2850Sharp peaksThese peaks will appear superimposed on the broad N-H stretching band.
N-H Bend (in -NH₃⁺)~1620 - 1560Medium to strongThis corresponds to the asymmetric and symmetric bending vibrations of the ammonium group.
C-O Stretch (Ether)~1100 - 1050Strong, sharpCharacteristic stretching vibration of the C-O-C bond within the tetrahydropyran ring.

Trustworthiness through Comparison: The most reliable way to confirm the formation of the hydrochloride salt is to compare the IR spectrum of the product with that of the starting free amine. The free amine would show two sharp N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending vibration around 1650-1580 cm⁻¹.[6] The disappearance of these sharp peaks and the appearance of the broad ammonium stretching band is definitive evidence of salt formation.[5]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized and validated protocols are essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

    • Process the data similarly to the ¹H spectrum.

ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock and diluting it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Set the instrument to positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

IR Spectroscopy Sample Preparation (Solid)
  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).[8]

    • Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

    • Acquire the spectrum using an FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample plate in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the expected chemical shifts, fragmentation patterns, and characteristic infrared absorptions, researchers can confidently identify and characterize this compound. The key to successful structural elucidation lies in the synergistic use of these complementary spectroscopic techniques, with a keen eye for the specific spectral features that arise from the formation of the hydrochloride salt.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,2-dimethyloxan-4-amine. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Chemistry LibreTexts. (2023). 20.10: Fragmentation of Amines. [Link]

  • University of California, San Diego. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a novel building block in medicinal chemistry and drug development, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride presents both significant synthetic potential and specific handling challenges. This guide provides an in-depth analysis of its chemical characteristics, potential hazards, and the necessary protocols for its safe handling, storage, and disposal. By integrating data from safety data sheets, principles of laboratory safety for amine compounds, and emergency preparedness, this document serves as an essential resource for ensuring a safe and efficient research environment.

Compound Profile and Hazard Identification

This compound is a heterocyclic amine salt. The presence of the amine group and the hydrochloride form dictates its primary chemical reactivity and toxicological profile. While comprehensive toxicological data for this specific compound is not extensively documented, information from structurally related compounds and general knowledge of amine hydrochlorides allows for a robust hazard assessment.[1]

1.1. Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₁₅NO·HClInferred
Molecular Weight 165.66 g/mol Inferred
Appearance Likely a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and lower alcoholsGeneral knowledge

1.2. Hazard Classification

Based on available safety data sheets for similar compounds, this compound should be treated as a hazardous substance with the following classifications:

Hazard ClassCategoryStatement
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Acute Toxicity (Oral)4Harmful if swallowed

This classification is based on data for similar compounds and should be considered provisional until specific toxicological data becomes available.

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential.

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory when handling the solid material to avoid inhalation of dust particles.[1][4]

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.[3]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[5][6][7]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[9] Gloves must be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat with long sleeves is mandatory to protect against skin contact.[9]

  • Respiratory Protection: For most laboratory-scale operations under a fume hood, respiratory protection is not required. However, if there is a potential for aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary.[1][5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride eye_protection Wear Chemical Safety Goggles start->eye_protection face_shield Add Face Shield (Splash Risk) eye_protection->face_shield gloves Wear Nitrile or Neoprene Gloves eye_protection->gloves No Splash Risk face_shield->gloves If Yes lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat respirator Consider Respirator (Aerosol Risk) lab_coat->respirator end Proceed with Handling lab_coat->end No Aerosol Risk respirator->end If Yes

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

3.1. Handling

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • When preparing solutions, always add the solid to the solvent slowly. For acidic or basic solutions, always add the acid or base to water, never the other way around.[12]

3.2. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]

  • Keep away from heat, sparks, and open flames.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Ensure the storage area is clearly labeled and accessible only to authorized personnel.

Emergency Procedures: Spill and Exposure Response

A well-defined emergency plan is crucial for mitigating the consequences of a spill or accidental exposure.

4.1. Spill Response

In the event of a chemical spill, the primary responsibility lies with the individual who caused it to ensure a prompt and proper clean-up.[14]

Spill_Response_Workflow spill {Chemical Spill Occurs} assess Assess the Spill Is it a minor spill? Can it be handled safely? spill->assess evacuate {Evacuate the Area | Alert others | Call for emergency response} assess:f1->evacuate No ppe {Don Appropriate PPE | Chemical-resistant gloves | Safety goggles | Lab coat} assess:f0->ppe Yes contain {Contain the Spill | Use absorbent materials (e.g., vermiculite, sand) to create a dike} ppe->contain neutralize {Neutralize (if applicable) | Use appropriate neutralizing agent for acids or bases} contain->neutralize cleanup {Clean Up | Carefully sweep or scoop the absorbed material into a labeled waste container} neutralize->cleanup decontaminate {Decontaminate the Area | Clean the spill area with a suitable solvent} cleanup->decontaminate dispose {Dispose of Waste | Follow institutional guidelines for hazardous waste disposal} decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

4.1.1. Minor Spill (Contained and manageable by laboratory personnel)

  • Alert personnel in the immediate area.

  • Don appropriate PPE .[14]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[15][16][17]

  • Gently sweep the absorbed material into a designated hazardous waste container.[15] Avoid creating dust.[1]

  • Decontaminate the spill area with a suitable solvent and clean with soap and water.

  • Properly label the waste container and arrange for disposal according to institutional guidelines.[15]

4.1.2. Major Spill (Large volume, highly dispersed, or in a poorly ventilated area)

  • Evacuate the laboratory immediately.[14]

  • Alert others in the vicinity and activate the fire alarm if necessary.

  • Contact the institution's emergency response team.

  • Provide them with the identity of the spilled material and any other relevant information.

4.2. First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[1]

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

  • Chem-Impex International, Inc. (n.d.). MSDS of (4-aMinomethyl-tetrahydro-pyran-4-YL)-dimethyl-amine.
  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Dalchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. Retrieved from [Link]

  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Resyn Biosciences. (n.d.). MSDS Amine.
  • Brigham Young University. (n.d.). A Chemists' Guide to PPE.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

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Synthesis of 2,2-dimethyltetrahydropyran-4-one: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyranone Core

The 2,2-dimethyltetrahydropyran-4-one scaffold is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, non-planar structure, featuring a gem-dimethyl group that imparts steric hindrance and modulates lipophilicity, makes it an attractive component for introducing conformational constraint in bioactive molecules. This can lead to enhanced target selectivity, improved metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic routes to this valuable precursor, delving into the mechanistic rationale behind the chosen methodologies and offering detailed, field-proven protocols.

Primary Synthetic Pathway: A Multi-Step Approach from Simple Precursors

A robust and scalable synthesis of 2,2-dimethyltetrahydropyran-4-one has been well-documented, proceeding through a sequence of reliable and well-understood transformations. This pathway begins with readily available starting materials and culminates in the target molecule via a key hydration and intramolecular cyclization step.

Overall Synthetic Strategy

The synthesis initiates with the coupling of a vinyl group to an acetylenic alcohol, followed by a mercury-catalyzed hydration that triggers an intramolecular cyclization to form the tetrahydropyranone ring. The overall transformation is depicted below.

Overall_Synthesis A 2-Methyl-3-butyn-2-ol C 2-Methyl-5-hexen-3-yn-2-ol A->C Sonogashira Coupling (Pd/Cu cat.) Step 1 B Bromoethene D 2,2-Dimethyltetrahydropyran-4-one C->D Kucherov Hydration & Intramolecular Cyclization (HgSO4, H2SO4) Step 2

Caption: High-level overview of the primary synthetic route.

Part 1: Synthesis of the Alkynol Intermediate

The first critical step involves the construction of the C6 backbone of the target molecule through a Sonogashira coupling reaction.

Step 1: Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In this synthesis, 2-methyl-3-butyn-2-ol is coupled with a vinyl halide (bromoethene) to yield 2-methyl-5-hexen-3-yn-2-ol.

Causality of Experimental Choices:

  • Catalyst System: A dual-catalyst system is employed, typically consisting of a palladium complex (e.g., tetrakis(triphenylphosphine)palladium(0) or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which accelerates the transmetalation step.

  • Base: An amine base, such as triethylamine or diethylamine, is essential. It serves to deprotonate the terminal alkyne, forming the reactive acetylide nucleophile, and also to neutralize the hydrogen halide byproduct generated during the reaction.

Experimental Protocol: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol
  • To a reaction flask under a nitrogen atmosphere, add triethylamine (or diethylamine).

  • Cool the flask to 0 °C using an ice bath.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium) and copper(I) iodide. Stir for 20 minutes.

  • Add 2-methyl-3-butyn-2-ol and stir for an additional 30 minutes.

  • Slowly add a solution of bromoethene in THF, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours, monitoring completion by GC.

  • Upon completion, filter the reaction mixture to remove the generated salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic extracts with 2M hydrochloric acid, followed by drying over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase. Purify the crude product by vacuum distillation to yield 2-methyl-5-hexen-3-yn-2-ol.

ParameterValueReference
Starting Materials 2-Methyl-3-butyn-2-ol, Bromoethene[1]
Catalysts Pd(PPh₃)₄, CuI[1]
Base/Solvent Triethylamine, THF[1]
Temperature 0 °C to Room Temperature[1]
Typical Yield ~88%[1]

Part 2: Formation of the Tetrahydropyranone Ring

This stage is the cornerstone of the synthesis, where the linear precursor is transformed into the desired heterocyclic ketone through a tandem reaction.

Step 2: Kucherov Hydration and Intramolecular Cyclization

The Kucherov reaction involves the mercury-catalyzed hydration of an alkyne to form a ketone. In this specific case, the hydration of the alkyne in 2-methyl-5-hexen-3-yn-2-ol is followed by a spontaneous intramolecular cyclization of the resulting enol intermediate, driven by the presence of the pendant hydroxyl group.

Mechanistic Insights:

  • Oxymercuration: The electrophilic mercury(II) ion (from HgSO₄) adds to the alkyne, forming a cyclic mercurinium ion intermediate.

  • Nucleophilic Attack: A water molecule attacks the more substituted carbon of the activated alkyne (Markovnikov's rule), leading to an organomercury enol after deprotonation.

  • Intramolecular Cyclization (Oxa-Michael Addition): The hydroxyl group of the enol intermediate acts as an intramolecular nucleophile, attacking the electron-deficient end of the conjugated enone system. This 6-endo-trig cyclization is favored and forms the six-membered ring.

  • Tautomerization & Demercuration: The resulting cyclic intermediate undergoes tautomerization to the more stable ketone. The mercury is replaced by a proton under the acidic reaction conditions.

Kucherov_Cyclization cluster_0 Kucherov Hydration cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation A Alkynol Intermediate B Mercurinium Ion A->B HgSO4, H+ C Enol Intermediate B->C H2O D Cyclic Intermediate C->D 6-endo-trig E 2,2-Dimethyl- tetrahydropyran-4-one D->E Tautomerization & Demercuration

Caption: Mechanistic pathway of the hydration-cyclization cascade.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydropyran-4-one
  • To a reactor, add 5-15% aqueous sulfuric acid.

  • Add mercury(II) sulfate (HgSO₄) as the catalyst.

  • Add the starting material, 2-methyl-5-hexen-3-yn-2-ol.

  • Slowly heat the mixture to approximately 95 °C and maintain for 10-14 hours.

  • After the reaction is complete, cool the mixture to around 0 °C.

  • Carefully neutralize the reaction mixture to pH 7-8 with a potassium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain 2,2-dimethyltetrahydropyran-4-one.[1]

ParameterValueReference
Starting Material 2-Methyl-5-hexen-3-yn-2-ol[1]
Catalyst/Reagent HgSO₄, H₂SO₄ (aq)[1]
Temperature ~95 °C[1]
Reaction Time 10-14 hours[1]
Typical Yield ~85-89%[1]

Alternative Synthetic Route: The Prins Cyclization

An alternative and powerful strategy for the construction of tetrahydropyran rings is the Prins cyclization.[2] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. While the classic Prins reaction yields a tetrahydropyran-4-ol, modifications exist that can lead directly to the desired tetrahydropyran-4-one.

Conceptual Approach via Prins Cyclization

A hypothetical route to 2,2-dimethyltetrahydropyran-4-one would involve the cyclization of a suitably substituted homoallylic alcohol with a formaldehyde equivalent. A particularly relevant variation involves the use of 3-chlorohomoallylic alcohols, which can directly yield the tetrahydropyran-4-one skeleton.[3]

Proposed Mechanistic Rationale:

  • Oxocarbenium Ion Formation: The aldehyde (e.g., formaldehyde) is protonated by a Lewis or Brønsted acid, followed by condensation with the homoallylic alcohol to form an oxocarbenium ion.

  • Cyclization: The alkene moiety of the homoallylic alcohol attacks the oxocarbenium ion in an intramolecular fashion, forming the six-membered ring and a tertiary carbocation.

  • Termination: In a standard Prins reaction, this carbocation would be trapped by a nucleophile (like water or the conjugate base of the acid). In modified versions designed to yield a ketone, subsequent oxidation or rearrangement steps would be necessary. The use of specific substrates, like ene-carbamates or silyl enol ethers, can also direct the reaction towards a ketone product.

Prins_Cyclization A Homoallylic Alcohol C Oxocarbenium Ion A->C Acid Catalyst Step 1 B Aldehyde (e.g., Formaldehyde) D Cyclic Carbocation C->D Intramolecular Attack Step 2 E Tetrahydropyran-4-one D->E Termination/ Oxidation Step 3

Caption: Conceptual workflow for a Prins cyclization approach.

This approach offers the potential for high stereocontrol and the construction of multiple stereocenters in a single step, making it an attractive area for further research in the synthesis of substituted tetrahydropyranones.

Conclusion and Future Outlook

The synthesis of 2,2-dimethyltetrahydropyran-4-one is well-established through a reliable, multi-step sequence involving Sonogashira coupling and a key mercury-catalyzed hydration-cyclization reaction. This method provides high yields and utilizes well-understood chemical transformations, making it suitable for scale-up. Alternative strategies, particularly those based on the Prins cyclization, offer exciting possibilities for more convergent and stereoselective syntheses. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery, the development of efficient and versatile methods for constructing core scaffolds like 2,2-dimethyltetrahydropyran-4-one will remain a critical endeavor for synthetic and medicinal chemists.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar. Available at: [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. (n.d.). MDPI. Available at: [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). Google Patents.

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Technical Guide: Physical Form and Appearance of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical form and appearance of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS No: 90048-31-0). Intended for researchers, chemists, and drug development professionals, this document synthesizes data from chemical principles, analogous compound analysis, and supplier safety data sheets to establish a well-grounded profile of the substance's expected macroscopic properties. It details the scientific rationale for its solid, crystalline state and provides standardized protocols for its physical characterization and verification in a laboratory setting.

Introduction and Chemical Rationale

This compound is a substituted heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis.[1] The physical form of a chemical reagent is a primary indicator of its identity and purity. For this compound, the key to its appearance lies in its structure: it is the hydrochloride salt of an amine.

The protonation of the primary amine group by hydrochloric acid creates an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). The resulting ionic bond between these two species is strong and directional, promoting the formation of a stable, ordered crystal lattice. This energetic favorability is the fundamental reason why amine hydrochlorides, including the title compound, are almost invariably isolated as crystalline solids at standard temperature and pressure, rather than as liquids or gases. The presence of the bulky tetrahydropyran ring with gem-dimethyl substitution further contributes to a high molecular weight and complex intermolecular interactions that favor the solid state.

Macroscopic and Physicochemical Properties

While direct, published descriptions of this compound are scarce, a robust profile can be constructed by combining available safety data with analysis of a close structural analog, Tetrahydro-2H-pyran-4-amine hydrochloride (CAS: 33024-60-1).

Physical State and Color

Based on the nature of amine salts and extensive data for its non-methylated analog, this compound is expected to be a white to off-white or light yellow crystalline solid or powder .[2] The presence of minor impurities or variations in the crystallization process can account for slight color variations from pure white to pale yellow.

Inferred and Observed Properties

The following table summarizes key physicochemical data. Properties for the title compound are inferred from chemical principles and supplier data, while data for the close structural analog are provided for authoritative comparison.

Property2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl Tetrahydro-2H-pyran-4-amine HCl (Analog) Source(s)
CAS Number 90048-31-033024-60-1[3]
Molecular Formula C₇H₁₆ClNOC₅H₁₂ClNO[1]
Molecular Weight 165.66 g/mol 137.61 g/mol [1][2]
Physical Form Crystalline Solid / Powder (Expected)White to Light yellow powder to crystal[2]
Melting Point Not specified, but expected to be a sharp range.228.0 to 232.0 °C
Hygroscopicity Expected to be hygroscopic.Hygroscopic
Stability Stable under recommended storage conditions. Protect from moisture.Stable, Hygroscopic[3]
  • Expert Insight on Melting Point: The melting point for the dimethylated compound is expected to be lower than its analog. The two methyl groups, while increasing molecular weight, can disrupt the efficiency of the crystal lattice packing, thereby lowering the energy required to break the lattice and induce melting. A sharp melting point range (e.g., within 2°C) is a strong indicator of high purity.

Experimental Workflow for Physical Characterization

Upon receiving a new batch of a chemical reagent, it is imperative to verify that its physical properties align with expected values. The following workflow outlines the standard procedure for this verification.

G cluster_0 Physical Characterization Workflow reception Receive Sample (CAS: 90048-31-0) visual 1. Macroscopic Visual Inspection (Color, Form) reception->visual hplc 2. Purity Analysis (e.g., HPLC, NMR) visual->hplc mp 3. Melting Point Determination hplc->mp decision Properties Match Specification? mp->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot / Further Investigation decision->reject No

Caption: Workflow for the physical and chemical verification of an incoming reagent sample.

Protocol for Macroscopic Visual Inspection

Objective: To qualitatively assess the color and form of the sample.

Materials:

  • Spatula

  • White weigh paper or watch glass

  • Sample vial of this compound

Procedure:

  • In a well-ventilated area, carefully open the container.

  • Using a clean spatula, transfer a small amount (approx. 10-20 mg) of the substance onto a piece of white weigh paper or a watch glass.

  • Observe the sample against the white background under good lighting.

  • Record the color: Note if it is white, off-white, yellow, etc.

  • Record the form: Describe the substance. Is it a fine powder, crystalline, clumpy, or granular? Note if the crystals are needle-like, plates, etc., if discernible.

  • Expected Result: The sample should appear as a white to light yellow crystalline powder. Significant deviation in color (e.g., brown, grey) or form (e.g., a gummy solid or liquid) indicates potential degradation or impurity.

Protocol for Melting Point Determination

Objective: To determine the melting point range of the sample as an indicator of identity and purity.

Materials:

  • Melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely crushed

  • Thermometer, calibrated

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently crush any large crystals.

  • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.

  • For an accurate measurement, prepare a new sample and heat rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the T₁: The temperature at which the first drop of liquid appears.

  • Record the T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • The melting point is reported as the range T₁ - T₂.

  • Expected Result: A pure sample will exhibit a sharp melting range (typically ≤ 2 °C). A broad or depressed melting range suggests the presence of impurities. While the exact range is not published, it can be established as a quality control standard for future batches.

Handling and Storage

The Safety Data Sheet (SDS) for this compound indicates that the compound is stable under recommended storage conditions.[3] As an amine salt, it is hygroscopic and should be protected from moisture.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

References

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] When combined with an amine functional group, the resulting tetrahydropyran amine core offers a unique combination of structural rigidity, favorable physicochemical properties, and versatile synthetic accessibility. This guide provides an in-depth exploration of THP amine analogs and their derivatives for researchers, scientists, and drug development professionals. We will delve into the strategic rationale for their use, robust synthetic methodologies, critical structure-activity relationships (SAR), and their impact on pharmacokinetic profiles, culminating in a survey of their diverse therapeutic applications.

The Strategic Value of the Tetrahydropyran Amine Scaffold

The tetrahydropyran ring is more than a simple cyclic ether; it is a strategic tool in molecular design.[1] Its rigid conformation reduces the entropic penalty upon binding to a biological target compared to a more flexible linear ether.[2] The endocyclic oxygen atom is a key feature, serving as a potential hydrogen bond acceptor and lowering the lipophilicity of the molecule when compared to its carbocyclic counterpart, cyclohexane.[2]

The incorporation of an amine group—a primary, secondary, or tertiary nitrogen-containing functional group—introduces a basic center that is crucial for molecular interactions and solubility.[3] Amines can act as hydrogen bond donors and acceptors and can be protonated at physiological pH, enabling ionic interactions with acidic residues in a protein's active site.

The fusion of these two motifs creates a powerful scaffold that is often employed as a bioisostere for other common rings like piperidine or cyclohexane.[2][4] This substitution can strategically block sites of metabolism, fine-tune the basicity (pKa) of the amine, and ultimately improve the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[2][4]

Synthetic Methodologies: Constructing the Core

The synthesis of substituted tetrahydropyran amines requires a robust and often stereocontrolled approach to first construct the heterocyclic ring and then incorporate the amine functionality.

Key Strategies for Tetrahydropyran Ring Formation

Several powerful methods are employed to construct the THP ring, with the choice depending on the desired substitution pattern and available starting materials.

  • Intramolecular Cyclization: The most direct approach involves the cyclization of a linear precursor. This is commonly achieved through the acid-catalyzed intramolecular hydroalkoxylation of γ- or δ-hydroxy olefins.[5] Metal catalysts, including platinum, gold, and cobalt complexes, have been developed to facilitate this transformation under mild conditions.[5]

  • Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization, providing a versatile route to 4-hydroxy-tetrahydropyrans.[5]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone can efficiently construct the dihydropyran ring, which can then be reduced to the desired tetrahydropyran. This method offers excellent control over stereochemistry.[6]

  • Ring-Closing Metathesis (RCM): Starting from a diene precursor containing an ether linkage, RCM provides a powerful method for forming the THP ring, as demonstrated in the synthesis of various complex molecules.[6][7]

G cluster_0 General Synthetic Workflow start Linear Precursor (e.g., Hydroxy Olefin) ring_formation Ring Formation Strategy (e.g., Intramolecular Cyclization) start->ring_formation Catalyst/Reagent thp_core Substituted Tetrahydropyran Core ring_formation->thp_core functionalization Functional Group Interconversion (e.g., OH -> Amine) thp_core->functionalization Multi-step sequence final_product Final Tetrahydropyran Amine Analog functionalization->final_product

Caption: A generalized workflow for the synthesis of THP amine analogs.

Experimental Protocol: Conversion of a THP-Alcohol to a THP-Amine

A common and reliable method to introduce an amine onto a pre-formed tetrahydropyran ring involves the conversion of a hydroxyl group. The following protocol is a representative example based on established chemical transformations.[7]

Step 1: Mesylation of the Alcohol

  • Dissolve the tetrahydropyran-alcohol starting material (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Substitution

  • Dissolve the crude mesylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure tetrahydropyran-azide.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the purified azide (1.0 eq) in methanol or ethanol.

  • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).

  • Stir the reaction vigorously at room temperature for 4-12 hours until TLC analysis indicates the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final tetrahydropyran amine, which can be further purified if necessary.

Decoding Structure-Activity Relationships (SAR)

SAR studies aim to understand how specific structural modifications to a molecule affect its biological activity.[8] For THP amine derivatives, key areas of exploration include the substitution pattern on the THP ring and modifications to the amine functionality.

The THP ring itself provides a rigid scaffold that pre-organizes substituents into defined spatial orientations. The position of the amine (e.g., at the 2-, 3-, or 4-position) and the stereochemistry of other substituents are critical for optimal interaction with the target protein. For instance, in a series of triple uptake inhibitors, asymmetric substitutions on the pyran ring were found to significantly affect the affinity and selectivity for monoamine transporters.[7]

The nature of the amine is equally important. Changing from a primary (-NH2) to a secondary (-NHR) or tertiary (-NR2) amine alters its hydrogen bonding capacity, basicity, and steric profile. These changes can dramatically impact potency and selectivity. For example, in the development of inhibitors for Mycobacterium tuberculosis, the nature of the linker connecting a side chain to the core structure was found to be critical, with amide (-CONH-) and methylene (-CH2-) linkers being more effective than others, suggesting a precise positioning of a terminal aromatic ring is required for binding.[9]

G cluster_0 SAR Exploration of a THP-Amine Scaffold Core THP-Amine Core R1 R1: Modulate Lipophilicity, Sterics Core->R1 Vector 1 R2 R2: H-Bonding, Target Specificity Core->R2 Vector 2 R3 R3 (on N): Control pKa, Solubility, H-Bonding Core->R3 Vector 3 Stereo Stereochemistry: Control 3D Vector Projection Core->Stereo Conformation

Caption: Key modification points for SAR studies on a THP amine core.

Impact on Pharmacokinetics and ADME Properties

A key driver for incorporating the THP amine motif is the potential for an improved pharmacokinetic profile. The properties of a drug molecule that govern its absorption, distribution, metabolism, and excretion (ADME) are critical for its success as a therapeutic agent.

PropertyCyclohexyl/Piperidine AnalogTetrahydropyran AnalogRationale & Consequence
Lipophilicity (LogP) HigherLowerThe oxygen atom reduces lipophilicity, which can improve aqueous solubility and reduce off-target toxicity.[2]
Metabolic Stability Prone to C-H oxidationBlocked site of metabolismThe ether oxygen can replace a methylene group that is susceptible to metabolic oxidation by Cytochrome P450 enzymes.[4]
Aqueous Solubility LowerHigherThe H-bond accepting capacity of the ether oxygen can improve interactions with water, enhancing solubility.[2]
Receptor Interaction H-bond acceptor absentH-bond acceptor presentThe oxygen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity.[2]

This table provides a generalized comparison; actual properties are highly dependent on the specific molecular context.

The introduction of the THP ring can lead to compounds with better oral bioavailability and more favorable metabolic profiles. For example, replacing a metabolically vulnerable piperidine ring with a spirocyclic or other THP-related scaffold has been shown to reduce metabolic degradation.[4][10]

Therapeutic Applications and Case Studies

The versatility of the tetrahydropyran amine scaffold is reflected in its application across a wide range of therapeutic areas.

  • Antiviral Agents: In the fight against HIV, THP-containing protease inhibitors have been developed. The increased flexibility of the tetrahydropyran ring, compared to other cyclic structures, can help the inhibitor accommodate mutations in the viral enzyme, thus maintaining potency against drug-resistant strains.[11]

  • Central Nervous System (CNS) Disorders: Tetrahydropyridine derivatives (a related class) have shown activity as muscarinic and nicotinic acetylcholine receptor ligands, with potential applications in Alzheimer's and Parkinson's disease.[12] Furthermore, THP amine analogs have been identified as potent triple uptake inhibitors, representing a potential new class of antidepressants.[7]

  • Anti-Infectives: Novel THP-containing compounds have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[9]

  • Metabolic Diseases: Highly substituted aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[13]

Conclusion and Future Outlook

Tetrahydropyran amine analogs and their derivatives represent a cornerstone of modern medicinal chemistry. Their unique combination of a conformationally restricted, polar heterocyclic core with a versatile amine handle provides a powerful platform for drug design. By leveraging this scaffold, medicinal chemists can strategically enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties to overcome common challenges in drug development. The continued development of novel synthetic methods to access increasingly complex and diverse THP amine structures, coupled with a deeper understanding of their structure-property relationships, ensures that this privileged scaffold will remain a valuable tool in the quest for safer and more effective medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4904-4946. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Wikipedia. (2023). Tetrahydropyran. [Link]

  • RSC Advances. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 555-571. [Link]

  • Thompson, A. M., et al. (2017). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 25(11), 2959-2977. [Link]

  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(5), 2649-2685. [Link]

  • Navarro, H. A., et al. (2015). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5233. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Ye, S., et al. (2019). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society, 141(38), 15146-15153. [Link]

  • Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. [Link]

  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(11), 2045-2053. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Brand, R. M., et al. (2011). Plasma pharmacokinetics and oral bioavailability of the 3,4,5,6-tetrahydrouridine (THU) prodrug, triacetyl-THU (taTHU), in mice. Cancer Chemotherapy and Pharmacology, 68(5), 1187-1194. [Link]

Sources

A Technical Guide to Sourcing and Qualification of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quality and reliability of starting materials are paramount. This guide provides an in-depth technical overview of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS No. 90048-31-0), a valuable heterocyclic building block. We will explore its commercial landscape, critical quality attributes, and the necessary steps for its qualification to ensure the integrity and reproducibility of your research.

Introduction: The Role of the Tetrahydropyran Moiety in Medicinal Chemistry

This compound is a saturated heterocyclic amine. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for piperidine or cyclohexane rings to modulate physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility. The gem-dimethyl substitution at the 2-position can lock the conformation of the ring and provide steric shielding, which can be exploited to fine-tune interactions with biological targets and reduce metabolic degradation.

This particular building block, with its primary amine functionality, is a key intermediate for the synthesis of more complex molecules, especially in the development of drugs targeting the central nervous system (CNS).[1] The amine serves as a crucial handle for introducing a wide range of substituents through reactions such as amidation, alkylation, and reductive amination, enabling the exploration of vast chemical space in lead optimization campaigns.

The Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, catering to different scales, from discovery research to larger-scale synthesis. The suppliers range from large, well-established chemical companies to smaller, more specialized building-block providers. When selecting a supplier, it is crucial to look beyond price and availability and consider the quality of the material and the documentation they provide.

Below is a comparative table of representative commercial suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

SupplierProduct Number (Example)Purity SpecificationAvailability (Example)Price (Example)
ChemScene CS-D0455 (free base)≥95%In Stock$45.00 / 250 mg
AChemBlock Q5559797%In Stock (USA & Global)$190 / 1 g
Echemi (Varies by manufacturer)Typically ≥99% (Industrial)VariesVaries
MySkinRecipes 17947197%10-20 days~$280 / 1 g (converted)
Fisher Scientific (Distributor for ChemScene)≥95%In Stock$47.10 / 250 mg

Expert Insight: The stated purity on a supplier's website is a general specification. For critical applications, always request a lot-specific Certificate of Analysis (CoA) to get the precise purity and a list of the analytical tests performed. For early-stage research, a purity of ≥95% is often sufficient, while for later-stage development, a purity of ≥98% or higher may be required.

Quality Control and Lot Qualification: A Self-Validating System

The qualification of a new batch of starting material is a critical, self-validating step to ensure the reliability of your experimental results. This process involves a thorough review of the supplier's documentation and, ideally, in-house analytical verification.

The Certificate of Analysis (CoA): Your Primary Source of Information

A comprehensive CoA is the cornerstone of material qualification. While a specific CoA for this compound was not publicly available for this guide, a researcher should expect to find the following information:

  • Identification: Compound name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance (e.g., white to off-white solid), and melting point.

  • Identity Confirmation: Evidence of structural confirmation, typically through ¹H NMR and Mass Spectrometry. The data should be consistent with the expected structure.

  • Purity Assessment: The purity value and the method used for its determination. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment of non-volatile compounds.

  • Residual Solvents: If applicable, the amount of residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).

  • Water Content: The water content, typically measured by Karl Fischer titration.

Plausible Synthetic Route and Potential Impurities

Understanding the likely synthetic route is key to anticipating potential impurities. A common route to 4-amino-tetrahydropyrans involves the reductive amination of the corresponding ketone, 2,2-dimethyltetrahydropyran-4-one (CAS 1194-16-7).[2][3][4] This ketone, in turn, can be synthesized from commercially available starting materials. A plausible overall synthesis is outlined in the workflow below.

G cluster_synthesis Plausible Commercial Synthesis cluster_impurities Potential Impurities Start 2-Methyl-3-butyn-2-ol + Vinyl bromide Ketone 2,2-Dimethyltetrahydropyran-4-one Start->Ketone Multi-step synthesis (e.g., Sonogashira, Kucherov reaction) Amine_Free 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (Free Base) Ketone->Amine_Free Reductive Amination (e.g., with NH3/H2/Catalyst or NaBH3CN) Impurity_Ketone Unreacted Ketone Ketone->Impurity_Ketone Carry-over Impurity_Alcohol Hydroxy Impurity (from ketone reduction) Ketone->Impurity_Alcohol Side-reaction HCl_Salt 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl (Final Product) Amine_Free->HCl_Salt Salt Formation (e.g., with HCl in Ether or IPA) Impurity_Solvent Residual Solvents (e.g., Ether, IPA, Toluene) HCl_Salt->Impurity_Solvent From final step

Caption: Plausible synthesis route and potential process-related impurities.

Causality Behind Impurities:

  • Unreacted Ketone: Incomplete reductive amination can lead to the presence of the starting ketone in the final product. This can be detected by GC-MS or HPLC.

  • Hydroxy Impurity: A common side reaction during reductive amination is the simple reduction of the ketone to the corresponding alcohol, 2,2-dimethyltetrahydro-2H-pyran-4-ol. This impurity would be visible by HPLC and Mass Spectrometry.

  • Residual Solvents: Solvents used in the final salt formation and crystallization steps (e.g., isopropanol, diethyl ether) can be trapped in the crystal lattice. These are typically monitored by GC headspace analysis.

Recommended Analytical Verification Workflow

For critical applications, in-house verification of the supplier's CoA is recommended. The following workflow provides a robust system for qualifying a new batch of this compound.

G Start Receive New Batch of Reagent Review_CoA Review Supplier's Certificate of Analysis Start->Review_CoA Check_Specs Does it meet purchasing specs? Review_CoA->Check_Specs InHouse_ID Identity Confirmation: ¹H NMR & LC-MS Check_Specs->InHouse_ID Yes Rejected Reject Batch & Contact Supplier Check_Specs->Rejected No Check_ID Does structure match? InHouse_ID->Check_ID InHouse_Purity Purity Analysis: HPLC-UV/ELSD Check_ID->InHouse_Purity Yes Check_ID->Rejected No Check_Purity Is purity ≥ 95% and no major unknown peaks? InHouse_Purity->Check_Purity Qualified Material Qualified for Use in Synthesis Check_Purity->Qualified Yes Check_Purity->Rejected No

Caption: Workflow for in-house qualification of a new reagent batch.

Experimental Protocol: Purity Determination by HPLC

This protocol is a representative method for determining the purity of this compound.

Objective: To determine the purity of the compound by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex to ensure complete dissolution.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm (as the compound lacks a strong chromophore, low wavelength UV is used)

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness of the Protocol: This method is self-validating. The use of a gradient ensures that both more polar and less polar impurities will be eluted from the column. The low UV wavelength is chosen for maximum sensitivity for a compound lacking a strong chromophore. Any significant impurity (e.g., >0.1%) should be readily detectable.

Conclusion

This compound is a readily available and valuable building block for drug discovery. However, its effective use is contingent upon a thorough understanding and verification of its quality. By carefully selecting suppliers, critically evaluating their documentation, and implementing a robust in-house analytical qualification workflow, researchers can ensure the integrity of their starting materials. This diligence is not merely procedural; it is a fundamental aspect of scientific integrity that underpins the generation of reliable, reproducible data and ultimately accelerates the drug development process.

References

  • Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. 2,2-Dimethyltetrahydropyran-4-one. [Link]

  • ResearchGate. Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Google Patents. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. 2,2-Dimethyloxan-4-amine. [Link]

  • MySkinRecipes. 2,2-Dimethyltetrahydro-2h-pyran-4-aminehydrochloride. [Link]

  • National Center for Biotechnology Information. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride from 2,2-dimethyl-tetrahydropyran-4-one. The synthesis is achieved through a one-pot reductive amination reaction, a cornerstone transformation in medicinal chemistry for the introduction of amine functionalities. This guide is designed to be a self-validating system, offering not just a procedure, but also the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the chemical process.

Introduction

The tetrahydropyran motif is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. The introduction of an amine group at the C4 position of a 2,2-dimethyl-substituted tetrahydropyran ring creates a valuable building block for drug discovery programs. This compound serves as a key intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. This document outlines a robust and efficient method for its preparation, focusing on scientific integrity, practical applicability, and safety.

Reaction Scheme

The synthesis proceeds via a reductive amination of the ketone starting material. In this process, the ketone first reacts with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent to yield the desired primary amine. The amine is subsequently converted to its hydrochloride salt for improved stability and handling.

Reductive Amination ketone 2,2-dimethyl- tetrahydropyran-4-one amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine ketone->amine 1. NH4OAc, NaBH3CN 2. MeOH, rt hcl_salt 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride amine->hcl_salt HCl in Dioxane

Figure 1: Overall reaction scheme for the synthesis.

Mechanistic Insights

Reductive amination is a powerful method for C-N bond formation. The reaction is typically carried out in a single pot by mixing the carbonyl compound, the amine (or its precursor), and a reducing agent.[1] Sodium cyanoborohydride (NaBH3CN) is a particularly suitable reducing agent for this transformation because it is selective for the reduction of the protonated iminium ion intermediate over the starting ketone.[1][2] This selectivity is crucial for achieving high yields, as it prevents the premature reduction of the carbonyl group. The reaction is often carried out under mildly acidic conditions (pH 6-7), which facilitates both the formation of the iminium ion and the subsequent reduction.[2]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2,2-dimethyl-tetrahydropyran-4-oneC7H12O2128.175.00 g39.0 mmol
Ammonium AcetateC2H7NO277.0815.0 g195 mmol
Sodium CyanoborohydrideNaBH3CN62.843.67 g58.4 mmol
Methanol (anhydrous)CH4O32.04100 mL-
Dichloromethane (DCM)CH2Cl284.93200 mL-
1 M Sodium HydroxideNaOH40.00As needed-
4 M HCl in DioxaneHCl36.46As needed-
Diethyl EtherC4H10O74.12100 mL-
Anhydrous Magnesium SulfateMgSO4120.37As needed-
Procedure

Part 1: Reductive Amination

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-tetrahydropyran-4-one (5.00 g, 39.0 mmol) and anhydrous methanol (100 mL).

  • Stir the mixture until the ketone is completely dissolved.

  • Add ammonium acetate (15.0 g, 195 mmol, 5.0 equivalents) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate beaker, carefully weigh sodium cyanoborohydride (3.67 g, 58.4 mmol, 1.5 equivalents). Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Slowly add the sodium cyanoborohydride to the reaction mixture in portions over 15 minutes. A slight effervescence may be observed.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 2: Work-up and Isolation of the Free Amine

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M aqueous HCl until the pH of the solution is ~2. This is to neutralize any unreacted sodium cyanoborohydride. Caution: This step will generate hydrogen cyanide gas, a highly toxic gas. This must be performed in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the resulting aqueous residue, add 50 mL of water and then basify to pH >10 by the slow addition of 1 M aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-Dimethyl-tetrahydro-pyran-4-ylamine as an oil.

Part 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether (approximately 20 mL).

  • Slowly add a 4 M solution of HCl in dioxane dropwise to the stirred solution until a white precipitate forms and the pH of the solution is acidic (test with pH paper).

  • Continue stirring for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to a constant weight to yield this compound.

Experimental Workflow start Start: 2,2-dimethyl- tetrahydropyran-4-one dissolve Dissolve in Methanol start->dissolve add_nh4oac Add Ammonium Acetate dissolve->add_nh4oac add_nabh3cn Add Sodium Cyanoborohydride add_nh4oac->add_nabh3cn react Stir at RT for 24h add_nabh3cn->react quench Quench with 1M HCl react->quench concentrate Concentrate in vacuo quench->concentrate basify Basify with 1M NaOH concentrate->basify extract Extract with DCM basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate form_salt Form HCl salt in Ether/Dioxane dry_concentrate->form_salt filter_dry Filter and Dry form_salt->filter_dry end End: 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride filter_dry->end

Figure 2: Step-by-step experimental workflow.

Data and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, D2O): Expected signals corresponding to the dimethyl groups, the protons on the tetrahydropyran ring, and the protonated amine.

  • 13C NMR (100 MHz, D2O): Expected signals for the carbons of the tetrahydropyran ring and the two methyl groups.

  • Mass Spectrometry (ESI+): Calculated for C7H16NO+ [M+H]+: 130.12; Found: 130.12.

  • Purity (HPLC): >95%.

Safety and Handling

  • 2,2-dimethyl-tetrahydropyran-4-one: May cause skin and eye irritation.

  • Sodium Cyanoborohydride: Highly toxic if swallowed, in contact with skin, or if inhaled. Reacts with acids to produce toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.

  • Methanol: Flammable and toxic.

  • Dichloromethane: Suspected carcinogen.

  • Hydrochloric Acid: Corrosive.

  • Diethyl Ether: Extremely flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC/LC-MS. Ensure anhydrous conditions.
Loss during work-upEnsure the aqueous layer is thoroughly extracted.
Product is an oil, not a solidImpurities presentPurify the free amine by column chromatography before salt formation.
Incomplete salt formationAdd more HCl solution and ensure thorough mixing.
Broad NMR signalsPresence of waterDry the sample thoroughly under high vacuum.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, a detailed experimental procedure, and important safety considerations, this guide serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The successful implementation of this protocol will provide access to a versatile building block for the development of novel chemical entities.

References

  • PubChem. 2,2-dimethyloxan-4-amine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. Ways of crashing out amines. (2018-05-13). [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Google Patents.
  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. (2006-12-10). [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024-04-29). [Link]

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Application Note: A Robust Protocol for the Reductive Amination of 2,2-dimethyl-tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of substituted aminotetrahydropyrans is of significant interest to the pharmaceutical and agrochemical industries, as this scaffold is a key structural motif in a multitude of biologically active molecules.[1] Reductive amination stands out as one of the most efficient and versatile methods for the preparation of secondary and tertiary amines from readily available ketones and aldehydes.[2] This application note provides a detailed, field-proven protocol for the reductive amination of 2,2-dimethyl-tetrahydropyran-4-one, a sterically hindered cyclic ketone. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a comparative analysis of common reducing agents, and present a step-by-step guide for synthesis, purification, and characterization of the resulting 4-amino-2,2-dimethyl-tetrahydropyran derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of this important class of compounds.

The Causality Behind Experimental Choices: Mechanistic Insights

Reductive amination is a two-step process that is often performed in a single pot.[3] The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced by a hydride-donating reagent to form the final amine product.

dot graph ReductiveAminationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

ketone [label="2,2-dimethyl-\ntetrahydropyran-4-one", fillcolor="#F1F3F4"]; amine [label="Primary/Secondary\nAmine (R-NH2)", fillcolor="#F1F3F4"]; hemiaminal [label="Hemiaminal\nIntermediate", fillcolor="#FBBC05"]; iminium [label="Iminium Ion\nIntermediate", fillcolor="#EA4335"]; product [label="4-Amino-2,2-dimethyl-\ntetrahydropyran", fillcolor="#34A853"]; hydride [label="Hydride\nSource", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ketone -> hemiaminal [label="+ Amine"]; amine -> hemiaminal; hemiaminal -> iminium [label="- H2O\n(Acid-catalyzed)"]; iminium -> product [label="+ Hydride"]; hydride -> iminium [color="#4285F4"]; } .. Caption: General mechanism of reductive amination.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting ketone.[4] This is crucial for achieving high yields and minimizing the formation of the corresponding alcohol byproduct. The steric hindrance posed by the gem-dimethyl group at the C2 position of 2,2-dimethyl-tetrahydropyran-4-one can influence the rate of both iminium ion formation and its subsequent reduction.

Comparative Analysis of Reducing Agents

Several hydride-donating reagents are commonly employed for reductive amination. The choice of the optimal reagent depends on the reactivity of the carbonyl compound and the amine, as well as the desired reaction conditions.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, especially at acidic pH. Requires careful control of reaction conditions.[5]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for the reduction of iminium ions over ketones.[4] Stable in mildly acidic conditions.Highly toxic (releases HCN gas in strong acid).[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and non-toxic.[7] Effective for a wide range of substrates, including hindered ketones.[8]More expensive than NaBH₄. Moisture sensitive.

For the reductive amination of the sterically hindered 2,2-dimethyl-tetrahydropyran-4-one, sodium triacetoxyborohydride (STAB) is the recommended reducing agent. Its mild nature and high selectivity for the iminium ion minimize the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields.[7] While sodium cyanoborohydride also offers excellent selectivity, the toxicity concerns associated with its use make STAB a safer and more environmentally friendly choice.

Experimental Protocol: Reductive Amination of 2,2-dimethyl-tetrahydropyran-4-one

This protocol describes a general procedure for the reductive amination of 2,2-dimethyl-tetrahydropyran-4-one with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 2,2-dimethyl-tetrahydropyran-4-one

  • Primary amine (e.g., benzylamine, methylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,2-dimethyl-tetrahydropyran-4-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.2-0.5 M concentration). Add the primary amine (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to the mixture. Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours, depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) may occur.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography. A typical eluent system for basic amines is a gradient of dichloromethane and methanol, often with the addition of a small amount of triethylamine (e.g., 0.5-1%) to prevent streaking on the silica gel.

    • Alternatively, for crystalline products, recrystallization from an appropriate solvent system can be employed.

    • For easier handling and storage, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting salt can then be collected by filtration.[10]

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup:\nKetone, Amine, Solvent, Acetic Acid", fillcolor="#F1F3F4"]; reduction [label="Addition of\nSodium Triacetoxyborohydride", fillcolor="#FBBC05"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", fillcolor="#F1F3F4"]; workup [label="Aqueous Work-up:\nNaHCO3 quench, Extraction", fillcolor="#EA4335"]; purification [label="Purification:\nColumn Chromatography or Recrystallization", fillcolor="#34A853"]; characterization [label="Characterization:\nNMR, IR, MS", fillcolor="#F1F3F4"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> reduction; reduction -> monitoring; monitoring -> workup; workup -> purification; purification -> characterization; characterization -> end; } .. Caption: Experimental workflow for the reductive amination.

Product Validation: Characterization Data

The successful synthesis of the 4-amino-2,2-dimethyl-tetrahydropyran derivative should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the ketone carbonyl peak in the starting material's ¹³C NMR spectrum is a key indicator of reaction completion. In the ¹H NMR of the product, new signals corresponding to the protons on the carbon bearing the nitrogen and the protons of the newly introduced alkyl group on the nitrogen will appear. The chemical shifts and coupling patterns will be characteristic of the specific amine product.[7][11]

    • ¹³C NMR: The carbonyl carbon signal (typically >200 ppm) of the starting ketone will be absent in the product's spectrum. A new signal for the carbon attached to the nitrogen will appear in the range of 50-70 ppm.[12]

  • Infrared (IR) Spectroscopy:

    • The strong C=O stretching band of the ketone (around 1715 cm⁻¹) will be absent in the product's IR spectrum.

    • The appearance of N-H stretching bands (for primary and secondary amines) in the region of 3300-3500 cm⁻¹ is a key diagnostic feature.[13]

  • Mass Spectrometry (MS):

    • The mass spectrum of the product will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the expected molecular weight of the synthesized amine.[14]

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through a combination of in-process monitoring and final product analysis.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS allows for the clear observation of the consumption of the starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to the work-up.

  • Purification and Characterization: The purification step, followed by comprehensive characterization using NMR, IR, and MS, provides unambiguous confirmation of the product's identity and purity. The expected spectral data serves as a benchmark for successful synthesis.

  • Troubleshooting:

    • Incomplete reaction: If the reaction stalls, gentle heating (40-50 °C) or the addition of more reducing agent may be necessary. Ensure all reagents are dry, as moisture can deactivate the sodium triacetoxyborohydride.

    • Low yield: This could be due to incomplete iminium ion formation. Increasing the reaction time before adding the reducing agent or adding a small amount of a dehydrating agent (e.g., molecular sieves) may improve the yield.

    • Purification difficulties: Amines can sometimes be challenging to purify on silica gel. Using a triethylamine-treated eluent system is crucial. Alternatively, conversion to the hydrochloride salt can facilitate purification and handling.

Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of 2,2-dimethyl-tetrahydropyran-4-one. By understanding the underlying mechanism and the rationale for the choice of reagents, researchers can confidently apply this method to synthesize a variety of 4-amino-2,2-dimethyl-tetrahydropyran derivatives. The detailed step-by-step procedure, coupled with clear guidelines for purification and characterization, ensures the successful and reproducible synthesis of these valuable compounds for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

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  • Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination.
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  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., ... & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(24), 4445–4450.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Sciencemadness. (2008, April 5). Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). Retrieved from [Link]

  • ACS Publications. (2013, March 7). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Kang, G., Xiao, L. J., Hesp, K. D., Huh, C. W., Lian, Y., Richardson, P., ... & Yu, J. Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
  • ResearchGate. (n.d.). Infrared spectrum of 4-aminoantipyrine and its metal complexes.
  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams.
  • Google Patents. (n.d.). EP0729947A1 - Process for the methylation of 2,2,6,6-tetramethylpiperidin-4-one.
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  • Reddit. (2022). r/Chempros - Amine workup.
  • National Center for Biotechnology Information. (n.d.). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids.
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  • ResearchGate. (n.d.).
  • PubMed. (2013, March 7). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)
  • PubMed. (2023, June 9).
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  • PubChem. (n.d.). 4-Aminotetrahydropyran.
  • ResearchGate. (n.d.). 13C and 1H NMR spectra of substituted dihydropyrroles prepared by the reaction of 2-aminooxazoles and maleimide.
  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
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  • MDPI. (n.d.).
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experimental procedure for forming the hydrochloride salt of a cyclic amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedure for the Formation of the Hydrochloride Salt of a Cyclic Amine

Abstract

The conversion of a basic amine to its hydrochloride salt is a cornerstone of active pharmaceutical ingredient (API) development. This transformation is frequently employed to enhance the aqueous solubility, stability, and bioavailability of drug candidates.[1][2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for forming the hydrochloride salt of a cyclic amine. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and robust characterization techniques required to ensure the synthesis of a pure, well-defined, and reproducible API salt.

Introduction: The Rationale for Salt Formation

In modern drug development, the hydrochloride salt form of a basic drug is often preferred. The primary driver for this is the significant improvement in aqueous solubility that is typically observed upon conversion of a neutral, often lipophilic, amine to its ionized salt form.[1][2] This enhanced solubility is a critical factor in achieving adequate drug absorption and, consequently, therapeutic efficacy when a drug is administered orally or intravenously.[2] Furthermore, amine salts often exhibit greater thermal stability and have less odor compared to their free base counterparts, which are advantageous properties for formulation and manufacturing.[2] The formation of a crystalline salt also provides an excellent means of purification, as the salt can be selectively precipitated from a solution containing non-basic impurities.

Mechanistic Principles of Amine Hydrochloride Salt Formation

The formation of an amine hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the cyclic amine acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl), a strong mineral acid.[1][4] This protonation of the amine results in the formation of a positively charged ammonium cation and a chloride anion, which are held together by ionic bonds.[1][4]

The general reaction can be depicted as follows:

R₃N (Cyclic Amine) + HCl (Hydrochloric Acid) → R₃NH⁺Cl⁻ (Cyclic Ammonium Chloride Salt)

The stoichiometry of this reaction is typically 1:1. However, for cyclic amines possessing more than one basic nitrogen center, the formation of dihydrochloride or even polyhydrochloride salts is possible, necessitating careful control over the amount of HCl used.

Critical Experimental Parameters and Considerations

The successful and reproducible formation of a desired amine hydrochloride salt hinges on the careful control of several key experimental parameters.

Choice of Hydrochloric Acid Source

The source of hydrochloric acid can significantly impact the outcome of the salt formation process, particularly with respect to the physical form (e.g., crystalline vs. amorphous) and purity of the final product.

  • Aqueous HCl: Concentrated aqueous hydrochloric acid is a common and convenient choice.[5] However, the presence of water can sometimes hinder crystallization or lead to the formation of hydrates.[5][6] Lower yields may also be observed due to the solubility of the hydrochloride salt in the aqueous medium.[5]

  • HCl in an Organic Solvent: A solution of anhydrous HCl gas dissolved in an organic solvent, such as diethyl ether, dioxane, or isopropanol, is often the preferred method, especially when an anhydrous salt form is desired.[6][7] This approach minimizes the presence of water, which can be critical for controlling polymorphism.

  • Gaseous HCl: Bubbling anhydrous HCl gas directly into a solution of the amine is another option, though it can be more challenging to control the stoichiometry on a laboratory scale and may require specialized equipment.[5]

  • In Situ Generation of HCl: Reagents like trialkylsilyl halides (e.g., trimethylsilyl chloride) can be used to generate HCl in situ, offering excellent stoichiometric control.[5]

Solvent Selection: The Key to Crystallization

The choice of solvent is arguably the most critical parameter in the successful isolation of a crystalline hydrochloride salt. The ideal solvent system should meet the following criteria:

  • Good solubility for the free amine: The starting cyclic amine should be readily soluble in the chosen solvent to ensure a homogeneous reaction mixture.

  • Poor solubility for the hydrochloride salt: The resulting hydrochloride salt should have limited solubility in the solvent to facilitate its precipitation and isolation.[8]

  • Inertness: The solvent should not react with the amine, HCl, or the resulting salt.

Commonly used solvents for this purpose include alcohols (e.g., ethanol, isopropanol), ethers (e.g., diethyl ether, tetrahydrofuran), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[6][8] Often, a combination of a "solvent" (in which the amine is soluble) and an "anti-solvent" (in which the salt is insoluble) is employed to induce crystallization.[8] The polarity of the solvent can also influence the polymorphic form of the crystalline product.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the formation of a cyclic amine hydrochloride salt using a solution of HCl in an organic solvent. Researchers should optimize the specific conditions for their particular substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclic Amine≥98%VariesEnsure the starting material is pure.
HCl in Dioxane (4M)AnhydrousMajor Chemical SupplierHandle in a fume hood with appropriate PPE.
Diethyl EtherAnhydrousMajor Chemical SupplierUsed as an anti-solvent.
IsopropanolACS GradeMajor Chemical SupplierUsed for washing the product.
Round-bottom flask--Sized appropriately for the reaction scale.
Magnetic stirrer and stir bar---
Addition funnel--For controlled addition of the HCl solution.
Buchner funnel and filter paper--For isolating the product.
Vacuum flask---
Drying oven or vacuum desiccator--For drying the final product.
Step-by-Step Procedure
  • Dissolution of the Amine:

    • In a clean, dry round-bottom flask, dissolve the cyclic amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) at room temperature with magnetic stirring. Ensure the amine is fully dissolved.

  • Addition of HCl Solution:

    • In a fume hood, slowly add a 4M solution of HCl in dioxane (1.0 to 1.1 equivalents) dropwise to the stirred solution of the amine via an addition funnel. The addition rate should be controlled to prevent a rapid, uncontrolled precipitation.

    • Rationale: A slight excess of HCl can help to ensure complete conversion of the amine to its salt. However, a large excess should be avoided as it can sometimes lead to the formation of undesired side products or complicate purification.[8]

  • Precipitation and Crystallization:

    • Upon addition of the HCl solution, the hydrochloride salt will typically begin to precipitate as a white solid.

    • Continue stirring the resulting slurry at room temperature for a period of 30 minutes to 2 hours to ensure complete precipitation and to allow for crystal growth. For some systems, cooling the mixture in an ice bath can enhance the yield.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the filter cake with a small amount of a cold, appropriate solvent (e.g., diethyl ether or isopropanol) to remove any residual soluble impurities.

    • Rationale: Washing with a cold solvent minimizes the loss of the desired product due to dissolution.

  • Drying the Product:

    • Dry the isolated solid in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved. Alternatively, the product can be dried in a vacuum desiccator over a suitable desiccant.

Visualizing the Workflow

The following diagram illustrates the general workflow for the formation of a cyclic amine hydrochloride salt.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Characterization dissolve_amine Dissolve Cyclic Amine in Solvent add_hcl Slowly Add HCl Solution to Amine Solution dissolve_amine->add_hcl prepare_hcl Prepare HCl Solution (e.g., 4M in Dioxane) prepare_hcl->add_hcl precipitate Stir to Allow for Precipitation/Crystallization add_hcl->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry under Vacuum wash->dry characterize Analyze Final Product (Melting Point, IR, NMR) dry->characterize

Caption: Workflow for Amine Hydrochloride Salt Formation.

Characterization of the Hydrochloride Salt

Thorough characterization of the final product is essential to confirm its identity, purity, and physical form.

  • Melting Point: The melting point of the hydrochloride salt is typically sharp and significantly higher than that of the free base. A broad melting range may indicate the presence of impurities.[8]

  • Infrared (IR) Spectroscopy: The formation of the ammonium salt is clearly indicated by the appearance of a broad and strong absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a downfield shift of the protons adjacent to the nitrogen atom upon protonation. The N-H proton itself will often appear as a broad singlet.

  • Elemental Analysis: Combustion analysis can be used to confirm the elemental composition (C, H, N, Cl) of the salt, providing strong evidence for the correct stoichiometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oily Product or Failure to Precipitate The hydrochloride salt is soluble in the reaction solvent. The presence of water is preventing crystallization.Add an anti-solvent (e.g., heptane, diethyl ether) to induce precipitation. Use an anhydrous HCl source and anhydrous solvents.[6]
Low Yield The hydrochloride salt is partially soluble in the reaction or wash solvent. Incomplete reaction.Cool the reaction mixture before filtration. Use a minimal amount of cold wash solvent. Ensure at least one equivalent of HCl is used.
Product is Hygroscopic The salt has a natural tendency to absorb atmospheric moisture.Dry the product thoroughly under high vacuum. Store the final product in a desiccator or under an inert atmosphere.
Inconsistent Crystal Form (Polymorphism) Different crystallization conditions (solvent, temperature, rate of addition).Carefully control and document all crystallization parameters to ensure reproducibility.[8]

Conclusion

The formation of the hydrochloride salt of a cyclic amine is a critical and enabling step in the development of many pharmaceutical agents. A thorough understanding of the underlying chemical principles, coupled with careful control over key experimental parameters such as the choice of HCl source and solvent system, is paramount to achieving a pure, crystalline, and reproducible product. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry, facilitating the efficient and successful synthesis of amine hydrochloride salts.

References

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • US Patent 5,686,588A. (1997). Amine acid salt compounds and process for the production thereof.
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  • US Patent Application 2010/0204470A1. (2010). Method for salt preparation.
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  • Wu, G., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Reddit. (2021). Hydrochloride salt of amine. r/Chempros. [Link]

  • Combs, A. P., et al. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

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The Strategic Application of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds, in particular, have garnered significant attention for their ability to introduce three-dimensionality, modulate physicochemical properties, and provide vectors for interaction with biological targets. Among these, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride has emerged as a valuable and versatile intermediate for medicinal chemists. Its unique structural features, including a conformationally restricted tetrahydropyran (THP) ring, a reactive primary amine, and a gem-dimethyl group, offer a compelling combination of attributes for the design of enzyme inhibitors, receptor modulators, and other biologically active agents. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and insights into its strategic deployment in drug design.

The tetrahydropyran ring is a prevalent motif in numerous natural products and approved drugs, valued for its favorable metabolic stability and its capacity to act as a bioisosteric replacement for other cyclic systems, such as piperidines and cyclohexanes. The introduction of a gem-dimethyl group at the 2-position can further enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the ring, which can be crucial for optimizing binding to a biological target. The primary amine at the 4-position serves as a key handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of extensive compound libraries.

This document will delve into the practical applications of this compound, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this building block in their medicinal chemistry programs. We will explore its role in the synthesis of kinase inhibitors, its utility in CNS drug discovery, and provide step-by-step protocols for its incorporation into lead compounds.

Physicochemical Properties and Synthetic Accessibility

Before delving into its applications, it is essential to understand the key physicochemical properties of this compound and the synthetic routes to access this valuable building block.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Appearance White to off-white solidCommercially available
Solubility Soluble in water and polar organic solventsGeneral knowledge
CAS Number 90048-31-0[1]

The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine typically originates from the corresponding ketone, 2,2-dimethyltetrahydropyran-4-one. This ketone can be synthesized through various methods, including the cyclization of appropriate precursors.[2] The subsequent conversion of the ketone to the amine is commonly achieved via reductive amination.

Core Applications in Medicinal Chemistry

The utility of this compound spans several therapeutic areas, primarily driven by the advantageous properties of the 2,2-dimethyltetrahydropyran scaffold.

Kinase Inhibitors: A Scaffold for Selectivity and Potency

Kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[3] The design of selective and potent kinase inhibitors often requires scaffolds that can orient functional groups in a precise manner to interact with the ATP-binding site. The 2,2-dimethyltetrahydropyran moiety has been explored as a component of kinase inhibitors. While specific examples detailing the direct use of the title compound are found within proprietary patent literature, the closely related 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is cited as an intermediate for mTOR kinase inhibitors, highlighting the value of this scaffold in this therapeutic area.[4]

The rigid nature of the tetrahydropyran ring can help to pre-organize the conformation of the inhibitor, reducing the entropic penalty upon binding and potentially increasing potency. The gem-dimethyl group can also play a role in improving metabolic stability, a crucial parameter for orally bioavailable drugs.

Central Nervous System (CNS) Drug Discovery: Modulating Lipophilicity and Permeability

The tetrahydropyran ring is frequently employed in the design of CNS-active compounds. Its ability to act as a polar handle while maintaining a degree of lipophilicity makes it a useful scaffold for balancing the properties required for blood-brain barrier penetration. Derivatives of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine are utilized in the preparation of compounds with potential analgesic, anxiolytic, or cognitive-enhancing effects.[5] The amine functionality provides a convenient point for the attachment of pharmacophoric elements that interact with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Bioisosteric Replacement: Fine-Tuning Physicochemical Properties

A key strategy in medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's overall profile.[6] The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, such as piperidine or cyclohexane. This substitution can lead to improved aqueous solubility, reduced basicity (in the case of replacing a piperidine), and altered metabolic profiles. The 2,2-dimethyl substitution can further fine-tune these properties.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the common transformations of this compound.

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes a general procedure for the acylation of the primary amine to form amide derivatives.

Workflow for N-Acylation

amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine HCl base Base (e.g., Et3N, DIPEA) in an aprotic solvent (e.g., DCM, DMF) amine->base 1. Dissolve/suspend acylating_agent Acylating Agent (e.g., Acyl chloride, Carboxylic acid + coupling agent) base->acylating_agent 2. Add reaction Stir at room temperature or heat as required acylating_agent->reaction 3. React workup Aqueous Workup (e.g., wash with NaHCO3, brine) reaction->workup 4. Quench & Extract purification Purification (e.g., Column chromatography, Recrystallization) workup->purification 5. Purify product N-(2,2-dimethyl-tetrahydro- pyran-4-yl)amide purification->product 6. Isolate

Caption: General workflow for the N-acylation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Acyl chloride or carboxylic acid

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC) if using a carboxylic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution or suspension of this compound (1.0 eq) in anhydrous DCM, add Et₃N (2.2 eq) and stir at room temperature for 10 minutes.

  • If using an acyl chloride: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • If using a carboxylic acid: To a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to pre-activate the acid. Add this solution to the amine solution and stir at room temperature until completion.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired N-acyl derivative.

Protocol 2: Synthesis of N-Sulfonyl Derivatives

This protocol outlines the formation of sulfonamides, which are important functional groups in many therapeutic agents.

Workflow for N-Sulfonylation

amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine HCl base Base (e.g., Pyridine, Et3N) in an aprotic solvent (e.g., DCM) amine->base 1. Dissolve/suspend sulfonyl_chloride Sulfonyl Chloride (e.g., R-SO2Cl) base->sulfonyl_chloride 2. Add dropwise reaction Stir at 0 °C to room temperature sulfonyl_chloride->reaction 3. React workup Aqueous Workup (e.g., wash with dilute HCl, brine) reaction->workup 4. Quench & Extract purification Purification (e.g., Column chromatography) workup->purification 5. Purify product N-(2,2-dimethyl-tetrahydro- pyran-4-yl)sulfonamide purification->product 6. Isolate

Caption: General workflow for the N-sulfonylation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et₃N) (if using DCM)

  • Sulfonyl chloride (R-SO₂Cl)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in anhydrous DCM and add Et₃N (2.2 eq). Alternatively, use pyridine as both the base and solvent.

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired N-sulfonyl derivative.

Protocol 3: Reductive Amination to Form Secondary Amines

This protocol details the reaction of the primary amine with an aldehyde or ketone to form a secondary amine, a common strategy for building molecular complexity.

Workflow for Reductive Amination

amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine HCl solvent Solvent (e.g., MeOH, DCE) amine->solvent 1. Dissolve carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') carbonyl->solvent 2. Add acid Acid catalyst (optional) (e.g., Acetic acid) solvent->acid 3. (Optional) reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) acid->reducing_agent 4. Add reaction Stir at room temperature reducing_agent->reaction 5. React workup Aqueous Workup reaction->workup 6. Quench & Extract purification Purification workup->purification 7. Purify product N-alkyl-(2,2-dimethyl-tetrahydro- pyran-4-yl)amine purification->product 8. Isolate

Caption: General workflow for the reductive amination of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

Materials:

  • This compound

  • Aldehyde or ketone

  • Methanol (MeOH) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in MeOH or DCE, add a few drops of acetic acid (optional, to facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, NaBH(OAc)₃ (1.5 eq), portion-wise and continue to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Conclusion and Future Perspectives

This compound is a valuable and readily accessible building block for medicinal chemistry. Its unique combination of a conformationally restricted, metabolically stable core with a versatile primary amine handle makes it an attractive scaffold for the synthesis of diverse compound libraries targeting a wide range of biological targets. The protocols provided herein offer a practical guide for the incorporation of this moiety into novel molecular entities. As the demand for sp³-rich scaffolds in drug discovery continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics. Future research will likely focus on the synthesis of stereochemically defined derivatives of this amine and the further exploration of its utility in novel areas of therapeutic intervention.

References

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.
  • 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem. Available at: [Link]

  • 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors - PubMed. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]

  • Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

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  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Available at: [Link]

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  • 2,2-Dimethyltetrahydro-2h-pyran-4-aminehydrochloride - MySkinRecipes. Available at: [Link]

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  • Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides - ResearchGate. Available at: [Link]

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Application Notes and Protocols for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Design

In the landscape of contemporary medicinal chemistry, there is a discernible shift towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds have emerged as pivotal components in this endeavor, offering a departure from the often flat and metabolically susceptible aromatic systems. These sp³-rich frameworks provide superior physicochemical properties, including enhanced aqueous solubility and metabolic stability, which are critical for the development of successful drug candidates.[1] Among these valuable building blocks, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride presents itself as a particularly interesting scaffold for rational drug design.

This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its inherent chemical advantages, provide detailed protocols for its synthetic manipulation, and discuss its application in the synthesis of biologically active molecules, with a focus on inhibitors of key enzymes implicated in central nervous system (CNS) disorders.

The Advantage of the 2,2-Dimethyl-tetrahydropyran Motif

The strategic incorporation of the 2,2-dimethyl-tetrahydropyran moiety into a drug candidate can confer several advantageous properties. The gem-dimethyl group, in particular, is a well-established motif in medicinal chemistry for its ability to enhance the metabolic stability of a molecule.[2][3] This is primarily due to steric hindrance, which can shield adjacent functionalities from metabolic enzymes like cytochrome P450s.

Furthermore, the gem-dimethyl substitution can influence the conformational preference of the tetrahydropyran ring, locking it into a more defined chair conformation. This conformational rigidity can be advantageous for optimizing ligand-target interactions, as it reduces the entropic penalty upon binding. The tetrahydropyran ring itself, with its ether linkage, can act as a hydrogen bond acceptor and improve the overall solubility and pharmacokinetic profile of a compound.

A key application of this scaffold and its derivatives has been identified in the synthesis of potent enzyme inhibitors. For instance, the closely related 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is a crucial intermediate in the synthesis of inhibitors for phosphodiesterase 9 (PDE9), VAP-1, mTOR kinase, and NK-3 receptors, highlighting the broad therapeutic potential of this structural motif.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow.

PropertyValueSource
Molecular Formula C₇H₁₆ClNOInternal Calculation
Molecular Weight 165.66 g/mol Internal Calculation
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, methanolSupplier Data
CAS Number 90048-31-0Supplier Data

Synthetic Protocols and Methodologies

The utility of this compound is best demonstrated through its application in common synthetic transformations that are fundamental to drug discovery programs.

Protocol 1: Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine via Reductive Amination of 2,2-Dimethyl-tetrahydro-pyran-4-one

The primary amine can be readily synthesized from its corresponding ketone precursor, 2,2-dimethyl-tetrahydro-pyran-4-one, through reductive amination. This one-pot procedure is highly efficient and amenable to scale-up.

Reaction Scheme:

G ketone 2,2-Dimethyl-tetrahydro-pyran-4-one reaction_center ketone->reaction_center amine_source NH4OAc amine_source->reaction_center reducing_agent NaBH3CN reducing_agent->reaction_center product 2,2-Dimethyl-tetrahydro-pyran-4-ylamine reaction_center->product Methanol, rt G amine 2,2-Dimethyl-tetrahydro-pyran-4-ylamine reaction_center amine->reaction_center acid R-COOH acid->reaction_center hatu HATU hatu->reaction_center base DIPEA base->reaction_center product N-(2,2-Dimethyl-tetrahydro-pyran-4-yl)amide reaction_center->product DMF, rt

Workflow for HATU-mediated Amide Coupling.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Application in the Design of PDE9 Inhibitors

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is highly expressed in the brain. Inhibition of PDE9 has been proposed as a therapeutic strategy for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease. The 2,2-dimethyl-tetrahydropyran scaffold can serve as a key structural element in the design of novel PDE9 inhibitors.

G cluster_0 Hypothetical PDE9 Inhibitor scaffold 2,2-Dimethyl-tetrahydropyran linker Amide Linker scaffold->linker pharmacophore Pharmacophore for PDE9 Binding linker->pharmacophore

Conceptual design of a PDE9 inhibitor.

In a hypothetical design, the 2,2-dimethyl-tetrahydropyran-4-yl)amino moiety can be coupled to a core heterocyclic system known to interact with the active site of PDE9. The gem-dimethyl group can provide metabolic stability, while the tetrahydropyran ring can improve solubility and provide a vector for orienting the pharmacophore within the enzyme's binding pocket. The amide linker, formed via the protocols described above, serves as a robust and synthetically accessible connection between the building block and the core of the inhibitor.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its inherent structural features, particularly the gem-dimethyl group, offer significant advantages in terms of metabolic stability and conformational constraint. The straightforward synthetic accessibility of this amine and its facile incorporation into molecules via robust and well-established protocols, such as reductive amination and amide bond formation, make it an attractive scaffold for the generation of compound libraries targeting a range of biological targets. Its demonstrated relevance in the synthesis of inhibitors for key enzymes in the CNS further underscores its potential for the development of novel therapeutics.

References

  • Google Patents. (2013). Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. CN103242276A.
  • Boruń, A. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Arkivoc, 2017(2), 241-260.
  • Pudlo, M., et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(9), 3747-3763. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • YouTube. (2023). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PubMed. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. [Link]

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Application Notes and Protocols for Coupling Reactions with 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,2-Dimethyl-tetrahydropyran-4-amine Moiety in Modern Drug Discovery

The 2,2-dimethyl-tetrahydropyran-4-amine scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional character, conferred by the gem-dimethyl substitution on the tetrahydropyran ring, provides a valuable tool for exploring chemical space and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This moiety can impart improved solubility, metabolic stability, and reduced off-target toxicity. Consequently, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride serves as a critical building block in the synthesis of a diverse array of biologically active molecules.[1][2]

This comprehensive guide provides detailed application notes and protocols for the three most common and synthetically valuable coupling reactions involving this compound: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig Amination. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.

A crucial consideration in all reactions involving this compound is the presence of the hydrochloride salt. The amine must be liberated in situ by the addition of a suitable base to enable its nucleophilic reactivity. The choice of base is critical and will be discussed in the context of each specific reaction. Furthermore, the steric hindrance presented by the gem-dimethyl groups can influence reaction kinetics and reagent selection.

Part 1: Amide Bond Formation - Forging the Peptidic Linkage

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, central to the construction of peptides, proteins, and a vast number of pharmaceutical agents. The coupling of this compound with carboxylic acids requires the activation of the carboxylic acid partner to overcome the energy barrier of direct condensation.

Mechanism and Rationale for Reagent Selection

The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free amine. The choice of coupling reagent is paramount, especially when dealing with a sterically hindered amine like 2,2-dimethyl-tetrahydropyran-4-ylamine.

Amide_Formation Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Amide Product Amide Product Activated Intermediate->Amide Product Amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine (from hydrochloride + base) Amine->Amide Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

For sterically demanding couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior to carbodiimides like DCC or EDC.[3] These reagents rapidly form highly activated esters, which are more reactive towards hindered amines.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.5 eq). The additional equivalent of base is to neutralize the hydrochloride salt.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS). Reactions with sterically hindered components may require elevated temperatures (e.g., 40-60 °C) and longer reaction times.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization:
Issue Potential Cause Suggested Solution
Low or no product formation Incomplete liberation of the free amine.Ensure sufficient base (at least 2 equivalents) is used. Consider a stronger, non-nucleophilic base like DBU.
Steric hindrance impeding the reaction.Increase the reaction temperature or switch to a more potent coupling reagent like COMU.
Side product formation Racemization of the carboxylic acid (if chiral).Perform the reaction at lower temperatures and consider adding an auxiliary nucleophile like HOBt.

Part 2: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine or enamine intermediate. This reaction is particularly useful for coupling this compound with aldehydes and ketones.

Mechanism and Rationale for Reagent Selection

The reaction typically proceeds in a one-pot fashion. The amine and carbonyl compound form an iminium ion intermediate, which is then reduced by a hydride source. For sterically hindered amines, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for the iminium ion over the carbonyl starting material, and effective under slightly acidic conditions which can catalyze imine formation.[4][5][6]

Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Iminium Ion Iminium Ion Aldehyde/Ketone->Iminium Ion Amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine (from hydrochloride + base) Amine->Iminium Ion Secondary Amine Product Secondary Amine Product Iminium Ion->Secondary Amine Product Reduction Reducing Agent e.g., NaBH(OAc)3 Reducing Agent->Secondary Amine Product

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred suspension of this compound (1.2 eq) in anhydrous DCM, add TEA (1.5 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add the aldehyde or ketone (1.0 eq) to the reaction mixture. If the carbonyl compound is a ketone, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Reducing Agents:
Reducing Agent Typical Reaction Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mildly acidic to neutral, DCM or DCE, room temp.High selectivity for iminium ions, tolerates a wide range of functional groups.[4][5]Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Mildly acidic (pH 3-6), MeOH or EtOH.Effective and widely used.Highly toxic cyanide byproduct.
Sodium Borohydride (NaBH₄) Protic solvents (MeOH, EtOH), often requires pre-formation of the imine.Inexpensive and readily available.Can reduce the starting carbonyl compound.

Part 3: Buchwald-Hartwig Amination - Forging the C-N Aryl Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This powerful transformation allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. For a sterically hindered secondary amine like 2,2-dimethyl-tetrahydropyran-4-ylamine, the choice of ligand for the palladium catalyst is critical for achieving high efficiency.

Mechanism and Rationale for Catalyst and Ligand Selection

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands, such as XPhos and RuPhos , are highly effective for the coupling of sterically hindered amines.[9][10][11] These ligands promote the reductive elimination step, which can be the rate-limiting step for hindered substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine coordinated to the palladium center.

Buchwald_Hartwig Aryl Halide Aryl Halide Oxidative Addition Complex Oxidative Addition Complex Aryl Halide->Oxidative Addition Complex Pd(0)L Pd(0) Catalyst + Ligand (e.g., XPhos) Pd(0)L->Oxidative Addition Complex Oxidative Addition Pd-Amido Complex Pd-Amido Complex Oxidative Addition Complex->Pd-Amido Complex Amine 2,2-Dimethyl-tetrahydro- pyran-4-ylamine (from hydrochloride + base) Amine->Pd-Amido Complex Coordination & Deprotonation Pd-Amido Complex->Pd(0)L Arylamine Product Arylamine Product Pd-Amido Complex->Arylamine Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide of interest

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq) to the flask.

  • Add anhydrous toluene (or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Ligand Selection Guide for Hindered Amines:
Ligand Key Features Typical Substrates
XPhos Bulky, electron-rich biarylphosphine.Broad scope, including sterically hindered primary and secondary amines.[11][12]
RuPhos Another bulky, electron-rich biarylphosphine.Particularly effective for secondary amines.[9][10]
BrettPhos Highly effective for primary amines.[9][10]May be less effective for secondary amines compared to RuPhos.

Conclusion

The protocols and guidelines presented herein provide a comprehensive framework for the successful implementation of key coupling reactions with this compound. By understanding the mechanistic principles and the critical role of reagent selection, particularly in the context of the amine's hydrochloride salt form and steric profile, researchers can confidently utilize this valuable building block in the synthesis of novel molecules with potential applications in drug discovery and development. It is imperative to note that the provided protocols are starting points, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. 2021. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. 2018. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. 1996. [Link]

  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. 2020. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 2021. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. National Institutes of Health. 2022. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. ResearchGate. 2018. [Link]

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. 2017. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. 2019. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. 2021. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. 2020. [Link]

  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Royal Society of Chemistry. 2016. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ResearchGate. 2017. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. 2017. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. [Link]

  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate. 2004. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. 2020. [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. 2022. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. 2020. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. 2023. [Link]

  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. 2023. [Link]

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Application Note: Comprehensive Analytical Characterization of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, a chiral heterocyclic primary amine salt. As a novel chemical entity, robust analytical procedures are paramount for ensuring its identity, purity, and quality for applications in research and drug development. Key analytical challenges include the molecule's lack of a UV chromophore and the presence of a stereocenter, necessitating the use of universal detection techniques and chiral separations. This guide presents detailed protocols for identity confirmation (NMR, MS, FTIR), purity and impurity profiling (HPLC-CAD, GC-MS), chiral purity assessment (Chiral HPLC), and quantitative assay (qNMR, Titrimetry). The causality behind experimental choices is explained to provide a framework for the logical development and validation of methods for this and structurally similar molecules.

Introduction and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a primary amine. The presence of the amine group makes it a valuable building block in medicinal chemistry. Its hydrochloride salt form is intended to enhance water solubility and stability.[1] The complete analytical characterization is essential to control its quality attributes.

Key Analytical Challenges:

  • Lack of UV Chromophore: The saturated structure does not absorb UV radiation, making conventional HPLC-UV detection ineffective for purity analysis.

  • Chirality: The carbon atom at position 4 (C4) is a chiral center, meaning the molecule exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they can have different pharmacological activities.

  • Hygroscopicity: As a salt, the compound may be hygroscopic, requiring careful handling during weighing and sample preparation.

  • Non-Volatile Nature: The salt form is non-volatile, precluding direct analysis by standard gas chromatography without derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueBasis
Chemical Structure (As shown in Figure 1)-
Molecular Formula C₇H₁₆ClNOCalculation
Molecular Weight 165.66 g/mol Calculation
Appearance White to off-white crystalline solidExpected
Solubility Expected to be soluble in water, methanol.[1]Inference
Stereocenters 1 (at C4)Structural Analysis
Chemical StructureFigure 1. Chemical Structure of this compound

Overall Analytical Workflow

A systematic approach is required for the full characterization of a new chemical entity. The following workflow ensures that all critical quality attributes are assessed using orthogonal and appropriate analytical techniques.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Stereochemical Purity cluster_3 Phase 4: Assay & Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis NMR->Report MS Mass Spectrometry (ESI-MS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC_CAD HPLC-CAD (Non-volatile Impurities) HPLC_CAD->Report GC_MS Headspace GC-MS (Residual Solvents) GC_MS->Report IC Ion Chromatography (Chloride Content) IC->Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Report qNMR qNMR (Absolute Purity) qNMR->Report Titration Potentiometric Titration (Purity vs. Standard) Titration->Report Sample New Batch of Compound Sample->NMR Identity Sample->MS Identity Sample->FTIR Identity Sample->HPLC_CAD Purity Sample->GC_MS Purity Sample->IC Purity Sample->Chiral_HPLC Chirality Sample->qNMR Assay Sample->Titration Assay

Caption: Overall analytical workflow for characterization.

Identity Confirmation Protocols

Identity tests confirm that the material is the correct compound by providing structural information. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation.[2][3] ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, while 2D NMR (e.g., COSY, HSQC) confirms connectivity.

Rationale: The predicted spectrum is complex due to the chair conformation of the tetrahydropyran ring, leading to distinct axial and equatorial protons. NMR confirms the presence of the dimethyl group, the tetrahydropyran ring, and the substitution pattern.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: Spectral width 16 ppm, 16 scans, relaxation delay (d1) of 5 seconds.

    • ¹³C NMR: Spectral width 240 ppm, 1024 scans, relaxation delay (d1) of 2 seconds.

  • Expected ¹H NMR Signals (in D₂O):

    • ~1.2-1.4 ppm: Singlets for the two diastereotopic methyl groups at C2.

    • ~1.5-2.2 ppm: Complex multiplets for the methylene protons (H3, H5) on the ring.

    • ~3.5-4.2 ppm: Multiplets for the methine proton (H4) and the methylene protons adjacent to the oxygen (H6).

  • Expected ¹³C NMR Signals (in D₂O):

    • Signals for the 7 distinct carbon atoms. The chemical shifts will confirm the tetrahydropyran skeleton.[4]

Mass Spectrometry (MS)

MS provides the molecular weight of the free base of the molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Rationale: This analysis confirms the elemental composition and molecular mass, distinguishing it from potential synthesis byproducts.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in 50:50 acetonitrile:water.

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: Infuse the sample directly or via an HPLC system.

  • Mode: Positive Ion Electrospray (ESI+).

  • Expected Result: A prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 130.1232 (for C₇H₁₅NO). The high-resolution measurement should be within 5 ppm of the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in the molecule. For this compound, it is particularly useful for confirming the amine hydrochloride salt form.[1]

Rationale: The spectrum of an amine salt is distinct from its free base form. The protonated amine (NH₃⁺) group gives rise to characteristic broad absorption bands.[1][5]

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: FTIR spectrometer with ATR accessory.

  • Parameters: Scan from 4000 to 400 cm⁻¹, accumulating 16 scans.

  • Expected Characteristic Peaks:

    • 3200-2800 cm⁻¹: A very broad and strong envelope of bands due to the N-H⁺ stretching vibrations of the primary ammonium salt.[1]

    • 2980-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

    • ~1600-1500 cm⁻¹: N-H⁺ bending vibrations.

    • ~1100 cm⁻¹: C-O-C stretching of the tetrahydropyran ether linkage.

Purity and Impurity Profiling

Purity assessment ensures the absence of significant levels of process-related impurities, degradation products, or residual solvents.

HPLC with Charged Aerosol Detection (CAD)

Rationale: Due to the lack of a UV chromophore, a universal detector is required.[6] Charged Aerosol Detection (CAD) provides a near-uniform response for all non-volatile analytes, making it ideal for quantifying impurities without needing individual reference standards.[7][8] The mechanism involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the aggregate charge.[6][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation mode as it offers excellent retention for polar, basic compounds like the target analyte.

Protocol: HILIC-CAD for Related Substances

  • Instrument: HPLC or UHPLC system coupled to a CAD detector.

  • Sample Preparation: Accurately prepare a sample solution at 1.0 mg/mL in 50:50 acetonitrile:water.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35 °C.

    • Gas: Nitrogen at 35 psi.

  • Quantification: Use area percent to report impurity levels. The method should be validated according to ICH Q2(R1) guidelines for linearity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: To identify and quantify residual solvents from the synthesis and purification process, as mandated by regulatory guidelines. Headspace sampling is used to analyze volatile compounds from a solid matrix.

Protocol: Residual Solvent Analysis

  • Instrument: Headspace Sampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or water).

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temp: 100 °C.

    • Equilibration Time: 15 minutes.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

    • MS Detection: Scan mode from m/z 35-300.

  • Identification: Identify solvents by comparing retention times and mass spectra to a known solvent standard library.

Chiral Purity Analysis

Rationale: The two enantiomers of a chiral molecule can have different biological effects. Therefore, it is critical to control the enantiomeric purity. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are broadly effective for separating a wide range of chiral compounds, including primary amines.[12]

Chiral_Separation Racemic Racemic Mixture (R and S enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Injection Separated Separated Enantiomers CSP->Separated Differential Interaction

Caption: Principle of chiral separation by HPLC.

Protocol: Chiral HPLC

  • Instrument: HPLC system with UV or CAD detector.

  • Sample Preparation: Prepare a sample solution at 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column, e.g., Daicel Chiralpak IA, IB, or IC (screening is required).

    • Mobile Phase: A mixture of Heptane/Ethanol/Basic Additive (e.g., Diethylamine, 0.1%). The exact ratio must be optimized to achieve separation. A typical starting point is 80:20 Heptane:Ethanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (for baseline noise, as amine has low absorbance) or preferably CAD.

  • Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Assay (Quantification)

Assay methods determine the amount of the active substance in the material. Using two orthogonal methods provides a high degree of confidence in the result.

Quantitative NMR (qNMR)

Rationale: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity.[13][14][15] It does not require a reference standard of the analyte itself, making it ideal for characterizing new chemical entities.[16]

Protocol: qNMR Assay

  • Sample Preparation:

    • Accurately weigh ~15 mg of the sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or Dimethyl sulfone). The standard must have a signal that is resolved from all sample signals.

    • Dissolve both components in a known volume of D₂O in a volumetric flask and transfer to an NMR tube.

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Parameters: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., d1 = 30 seconds) to ensure full signal relaxation for accurate integration.

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Potentiometric Titration

Rationale: As a hydrochloride salt of a base, the compound can be accurately assayed by non-aqueous acid-base titration.[17] This is a classic, robust pharmacopeial method that provides an orthogonal value to the qNMR assay.[18][19]

Protocol: Non-Aqueous Titration

  • Sample Preparation: Accurately weigh ~150 mg of the sample and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of mercuric acetate solution (to remove interference from the chloride ion).[17]

  • Titrant: Standardized 0.1 M Perchloric Acid in glacial acetic acid.

  • Instrument: Automatic potentiometric titrator with a suitable electrode pair (e.g., glass-calomel).

  • Procedure: Titrate the sample solution with the 0.1 M perchloric acid. The endpoint is the point of maximum inflection in the titration curve.

  • Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the sample weight. Each mole of perchloric acid is equivalent to one mole of the analyte.

References

  • Organic Nitrogen Compounds V: Amine Salts . (2019). Spectroscopy Online. [Link]

  • Isolation of primary amines as HCL salt problem . (2006). Sciencemadness.org. [Link]

  • <541> TITRIMETRY - General Chapters . USP. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . (n.d.). ResolveMass Laboratories Inc. [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b) . (n.d.). ResearchGate. [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection . (n.d.). American Laboratory. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . (2014). LCGC International. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . (n.d.). PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency (EMA). [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis . (2007). University of Glasgow Theses. [Link]

  • Tetrahydropyran - Wikipedia . (n.d.). Wikipedia. [Link]

  • Purification of organic hydrochloride salt? . (2017). ResearchGate. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds . (n.d.). ResearchGate. [Link]

  • The infrared spectra of secondary amines and their salts . (n.d.). ResearchGate. [Link]

  • A Guide to Quantitative NMR (qNMR) . (n.d.). Emery Pharma. [Link]

  • General Chapter Prospectus: <541> Titrimetry . (2017). USP-NF. [Link]

  • Tetrahydropyran - NIST WebBook . (n.d.). National Institute of Standards and Technology. [Link]

  • USP-NF Titrimetry with Automated Instruments . (2023). ResearchGate. [Link]

  • Chiral HPLC Separations . (n.d.). Phenomenex. [Link]

  • IR: amines . (n.d.). University of Calgary. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D . (n.d.). ResearchGate. [Link]

  • Catalytic production of tetrahydropyran (THP) . (n.d.). Green Chemistry (RSC Publishing). [Link]

  • Chemical analysis in amine system operations . (n.d.). EPTQ. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. [Link]

  • Quality Guidelines . (n.d.). ICH. [Link]

  • HPLC Analysis of Non-volatile Analytes Using Charged Aerosol Detection . (2014). Chromatography Today. [Link]

  • Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]

  • Quantitative NMR . (n.d.). Almac Group. [Link]

  • Chiral separation of amines by high-performance liquid chromatography . (n.d.). ResearchGate. [Link]

  • 541 Titrimetry . (n.d.). Scribd. [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex . (n.d.). MDPI. [Link]

  • The Laurencia Stereochemical Paradox . (n.d.). ACS Publications. [Link]

  • ICH Q2 Validation of Analytical Procedures . (2024). YouTube. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns . (n.d.). PMC - NIH. [Link]

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Comprehensive ¹H and ¹³C NMR Analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride: A Guide to Structural Elucidation and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed guide and robust protocol for the structural characterization of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, making unambiguous structural verification of its derivatives critical for drug development professionals.[1][2] This document offers an in-depth analysis of the anticipated NMR spectra, explaining the causal relationships between the molecule's unique structural features—such as the gem-dimethyl group, the stereochemistry at the C4 position, and the protonated amine—and the resulting spectral data. A step-by-step protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Introduction: The Structural Challenge

This compound is a valuable building block in synthetic chemistry. Its structure combines a conformationally restrained heterocyclic ring with a chiral center and a salt moiety. NMR spectroscopy is the definitive tool for confirming its identity, purity, and structure. However, interpreting the spectra requires a nuanced understanding of several key factors:

  • Ring Conformation: The tetrahydropyran ring predominantly adopts a chair conformation, leading to distinct chemical environments for axial and equatorial protons.

  • Diastereotopicity: The presence of a chiral center at C4 renders the gem-dimethyl groups and the methylene protons on C3 and C5 diastereotopic. This asymmetry results in more complex spectra than might be initially expected.[3]

  • Influence of Protonation: The hydrochloride salt form means the amine exists as an ammonium group (-NH₃⁺). This has a significant electron-withdrawing effect, deshielding adjacent nuclei (¹H and ¹³C) and altering their chemical shifts compared to the free amine.[4] The ammonium protons themselves present a unique observational challenge due to chemical exchange.

This guide will deconstruct these factors to provide a clear framework for spectral assignment and analysis.

Molecular Structure and Numbering Scheme

A consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for the cation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine are presented below.

Figure 1: Molecular structure and numbering scheme for the 2,2-Dimethyl-tetrahydro-pyran-4-ylammonium cation.

Anticipated ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The chair conformation fixes protons into axial and equatorial positions, which have different shielding environments and coupling constants.

Causality of Chemical Shifts and Multiplicities:

  • Ammonium Protons (NH₃⁺): These protons are attached to a positively charged nitrogen, making them acidic. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and rapid chemical exchange with trace amounts of water in the solvent.[4] In a dry, aprotic solvent like DMSO-d₆, this signal can be a sharp singlet or triplet (if coupled to nitrogen) and appears significantly downfield (typically > 7.0 ppm). In D₂O, these protons will exchange with deuterium and the signal will disappear.

  • C6 Protons (H6_ax, H6_eq): These protons are adjacent to the ring oxygen, a strongly electron-withdrawing atom. They are therefore the most deshielded of the ring methylene protons. They will appear as a complex multiplet, likely an AB quartet, with further splitting from the C5 protons.

  • C4 Proton (H4): This methine proton is alpha to the electron-withdrawing ammonium group, causing a significant downfield shift. Its position (axial or equatorial) in the dominant chair conformer will dictate its coupling constants with the C3 and C5 protons. It will appear as a multiplet.

  • C3 & C5 Protons (H3_ax, H3_eq, H5_ax, H5_eq): These four methylene protons are all diastereotopic and chemically non-equivalent. They will give rise to complex, overlapping multiplets in the aliphatic region. Generally, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts in a simple cyclohexane system, but the influence of the nearby oxygen and gem-dimethyl groups can modulate this effect.

  • C7 & C8 Methyl Protons: The two methyl groups at the C2 position are diastereotopic due to the C4 chiral center. They cannot be made equivalent by rotation or symmetry operations. Therefore, they are expected to appear as two distinct singlets.[3] Their chemical shifts will be in the typical upfield aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound

Atom Position Predicted δ (ppm) Multiplicity Notes and Justification
NH₃⁺ 7.0 - 9.0 Broad singlet (br s) Highly solvent and concentration dependent. Exchanges in D₂O.[4]
H6 3.6 - 4.0 Multiplet (m) Deshielded by adjacent oxygen atom. Diastereotopic protons.
H4 3.0 - 3.5 Multiplet (m) Deshielded by adjacent ammonium group.
H3 / H5 1.5 - 2.2 Multiplet (m) Complex, overlapping signals from four diastereotopic protons.
H7-CH₃ 1.1 - 1.4 Singlet (s) Diastereotopic methyl group.

| H8-CH₃ | 1.1 - 1.4 | Singlet (s) | Diastereotopic methyl group; expected to be chemically shifted from H7. |

Anticipated ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

Causality of Chemical Shifts:

  • C2 (Quaternary): This carbon is bonded to an oxygen and two other carbons. It is expected to be significantly downfield due to the deshielding effect of the oxygen atom. As a quaternary carbon, its signal will likely be of lower intensity.[5]

  • C6: This methylene carbon is directly attached to the electronegative oxygen, causing it to be the most downfield of the CH₂ signals.

  • C4: The carbon bearing the ammonium group will be deshielded due to the electron-withdrawing nature of the nitrogen. Its chemical shift provides a clear marker for this position.[6]

  • C3 & C5: These methylene carbons are in standard aliphatic environments and are expected in the mid-range of the spectrum. They are non-equivalent and should produce two separate signals.

  • C7 & C8 (Methyls): The two diastereotopic methyl carbons will give rise to two distinct signals in the upfield region of the spectrum, confirming the asymmetry induced by the C4 center.

Table 2: Predicted ¹³C NMR Data for this compound

Atom Position Predicted δ (ppm) Notes and Justification
C2 70 - 75 Quaternary carbon, deshielded by oxygen.
C6 60 - 65 Methylene carbon deshielded by adjacent oxygen.
C4 45 - 55 Methine carbon deshielded by the ammonium group.
C3 / C5 35 - 45 Two distinct signals for the non-equivalent methylene carbons.
C7-CH₃ 20 - 30 Diastereotopic methyl carbon.

| C8-CH₃ | 20 - 30 | Diastereotopic methyl carbon, distinct from C7. |

Experimental Protocols

Adherence to a standardized protocol is paramount for obtaining high-quality, interpretable NMR data. The following workflow is a self-validating system designed for accuracy and reproducibility.

cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Processing & Analysis A1 Weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR A2 Transfer to a clean vial A1->A2 A3 Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) A2->A3 A4 Vortex until fully dissolved A3->A4 A5 Filter sample through glass wool plug into a clean NMR tube A4->A5 B1 Insert sample into spectrometer and lock on solvent signal A5->B1 B2 Shim magnetic field to optimize homogeneity B1->B2 B3 Acquire ¹H Spectrum (e.g., 16-32 scans) B2->B3 B4 Acquire ¹³C Spectrum (e.g., 1024-4096 scans) B2->B4 C1 Apply Fourier Transform B3->C1 B4->C1 C2 Phase and baseline correct spectra C1->C2 C3 Calibrate chemical shift (e.g., to residual solvent peak) C2->C3 C4 Integrate ¹H signals and pick peaks for ¹³C C3->C4 C5 Assign signals based on predicted data and 2D NMR C4->C5

Figure 2: Standardized workflow for NMR analysis of this compound.

Protocol A: Sample Preparation

Rationale: Proper sample preparation is the most critical step for high-quality NMR. The choice of solvent is key for a hydrochloride salt. DMSO-d₆ is often ideal as it is polar enough to dissolve the salt and its residual proton signal does not obscure most analyte signals. Importantly, it is aprotic, which slows the exchange of the NH₃⁺ protons, often allowing for their direct observation.[7] Filtering is mandatory to remove particulate matter that severely degrades magnetic field homogeneity and spectral resolution.

Methodology:

  • Weighing: Accurately weigh the sample. For a standard 500 MHz spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[8][9]

  • Dissolution: Transfer the solid into a small, clean glass vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Mixing: Vortex the vial for 30-60 seconds to ensure the sample is completely dissolved. Gentle heating may be applied if dissolution is slow, but ensure the sample is thermally stable.[9]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool , as solvents can leach impurities from it. Filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol B: NMR Data Acquisition

Rationale: Standard acquisition parameters are generally sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon, and a sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[8]

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for achieving sharp lines and high resolution.

  • ¹H NMR Acquisition:

    • Load standard 1D proton acquisition parameters.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Acquire data for 16 to 32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load standard 1D carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • Acquire data for 1024 to 4096 scans, or until a sufficient signal-to-noise ratio is achieved. The relaxation delay should be set to at least 2 seconds.

Protocol C: Data Processing and Analysis

Rationale: Accurate data processing ensures that the chemical shifts and integrals are reliable. Referencing the spectrum to the known chemical shift of the residual solvent peak is a standard and trustworthy practice.[8]

Methodology:

  • Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) for both ¹H and ¹³C spectra.

  • Correction: Perform phase correction manually to ensure all peaks are in positive, symmetrical absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.

  • Analysis:

    • For ¹H NMR, integrate the signals to determine the relative ratios of protons.

    • For ¹³C NMR, perform a peak pick to identify the chemical shift of each carbon signal.

    • Compare the experimental spectra to the predicted data in Tables 1 and 2 for structural confirmation. For definitive assignment of the complex C3/C5 and C7/C8 signals, 2D NMR experiments such as HSQC and HMBC are recommended.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. By understanding the influence of the chair conformation, the diastereotopicity of key protons and carbons, and the electron-withdrawing effects of the ammonium group, a complete and confident structural assignment is achievable. The protocols outlined in this note provide a reliable framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this important chemical building block, reinforcing the role of NMR spectroscopy as an indispensable tool in modern chemistry.

References

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • J-Global. (n.d.). Chemical shift effects in the 13 C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Japan Science and Technology Agency. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
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  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
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  • ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]

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  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. National Library of Medicine. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR detection of conformational coupling between the hydrogen bonds.... Retrieved from [Link]

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Sources

Application Note: Quantitative Analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine using Triple Quadrupole LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Dimethyl-tetrahydro-pyran-4-ylamine is a heterocyclic amine of increasing interest in pharmaceutical development due to its presence as a key structural motif in various drug candidates. Its polarity and structural characteristics present unique challenges for bioanalytical method development. This application note provides a comprehensive guide to the quantitative analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine in a biological matrix (human plasma) using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the rationale behind the method development, from sample preparation and chromatographic separation to the intricacies of its mass spectrometric behavior.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSourceImplication for Analysis
Molecular FormulaC₇H₁₅NO[1]Odd number of nitrogen atoms predicts an odd nominal molecular mass, which is consistent with the observed mass.
Molecular Weight129.20 g/mol [1]Guides the setting of the mass spectrometer's scan range for parent ion identification.
Exact Mass129.1154 u[1]Essential for high-resolution mass spectrometry to confirm elemental composition.
pKa (predicted)10.03 ± 0.40[2]The basic nature of the amine group indicates efficient protonation for positive ion mode electrospray ionization (ESI+).
Topological Polar Surface Area35.3 Ų[1]The polarity suggests that reversed-phase chromatography may be challenging without a suitable ion-pairing agent or that Hydrophilic Interaction Liquid Chromatography (HILIC) would be a more effective separation technique.[3]

Mass Spectrometry: Ionization and Fragmentation

The heart of this analytical method lies in the predictable ionization and fragmentation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine, enabling selective and sensitive detection.

Ionization

Given the basic nature of the primary amine, electrospray ionization in the positive ion mode (ESI+) is the method of choice. The amine group readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion at m/z 130.1.

Fragmentation Pathway

Upon collisional activation in the second quadrupole of a triple quadrupole mass spectrometer, the protonated molecule ([M+H]⁺) undergoes characteristic fragmentation. The primary fragmentation pathway for cyclic amines is typically initiated by an alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6]

A plausible fragmentation pathway for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine is proposed below:

fragmentation parent [M+H]⁺ m/z 130.1 frag1 Product Ion 1 m/z 113.1 Loss of NH₃ parent->frag1 -NH₃ frag2 Product Ion 2 m/z 72.1 Ring Opening & Cleavage parent->frag2 CID frag3 Product Ion 3 m/z 57.1 Loss of C₄H₈O frag2->frag3 Further Fragmentation

Caption: Proposed Fragmentation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

The most stable and abundant product ions are selected for Multiple Reaction Monitoring (MRM) to ensure the highest sensitivity and specificity. The transitions monitored in this protocol are:

Precursor Ion (m/z)Product Ion (m/z)Transition Type
130.1113.1Quantifier
130.172.1Qualifier

An internal standard (IS), structurally similar to the analyte, such as 2,2-Dimethyl-tetrahydro-pyran-4-ylamine-d4, should be used to account for matrix effects and variations in sample processing. The IS would have a precursor ion at m/z 134.1 and its own unique product ions.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[7]

Protocol:

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 100 ng/mL of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine-d4 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and B mixture (95:5).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of the analyte, HILIC is employed for better retention and separation from endogenous plasma components.[3]

LC Parameters:

ParameterCondition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 60% B over 3 minutes, then return to 95% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in MRM mode.[8]

MS Parameters:

ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions As specified in the table above

Workflow Diagram

The entire analytical process can be visualized in the following workflow:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HILIC Separation reconstitute->lc ms Triple Quadrupole MS (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant

Caption: Workflow for the analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

Method Validation Considerations

A self-validating system is crucial for trustworthy results. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with that in a neat solution.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine in human plasma. The use of HILIC for chromatographic separation and a triple quadrupole mass spectrometer in MRM mode provides the necessary selectivity and sensitivity for bioanalytical applications. The detailed protocol and the discussion of the underlying scientific principles offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • PubChem. (n.d.). 2,2-dimethyloxan-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Retrieved from [Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

  • Chromatography Today. (2011). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • IntechOpen. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Retrieved from [Link]

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Application Note: Strategic Use of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1] Their mechanism relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2][3][4] The efficacy and safety profile of these inhibitors are intrinsically linked to their molecular structure, demanding the use of precisely engineered building blocks. This guide details the strategic application of 2,2-dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, a key chiral intermediate, in the synthesis of potent and selective DPP-4 inhibitors. We provide an in-depth analysis of the scientific rationale behind protocol choices, detailed step-by-step synthetic procedures, characterization data, and troubleshooting insights for researchers in medicinal chemistry and drug development.

The Scientific Rationale: DPP-4 Inhibition and Molecular Design

The Incretin Effect and DPP-4's Role

In healthy individuals, the consumption of food triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[4] These hormones signal pancreatic β-cells to release insulin in a glucose-dependent manner and suppress glucagon secretion from α-cells, which in turn reduces hepatic glucose production.[1][5] This physiological process is known as the "incretin effect." The enzyme DPP-4 rapidly degrades and inactivates GLP-1 and GIP, terminating their glucoregulatory actions.[1][2] In patients with T2DM, this effect is often diminished. DPP-4 inhibitors work by blocking this enzymatic degradation, thus prolonging the activity of endogenous incretins and improving glycemic control.[3][6]

DPP4_Pathway cluster_stimulus cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_liver Liver cluster_blood Bloodstream cluster_dpp4 DPP-4 Action Food Food Intestine Intestinal L-Cells Incretins Active GLP-1 & GIP (Incretin Hormones) Intestine->Incretins releases BetaCells β-Cells Incretins->BetaCells stimulates AlphaCells α-Cells Incretins->AlphaCells inhibits Insulin Insulin Secretion BetaCells->Insulin Glucagon Glucagon Secretion AlphaCells->Glucagon BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose promotes uptake Hepatic Hepatic Glucose Production Glucagon->Hepatic stimulates DPP4_Enzyme DPP-4 Enzyme Inactive Inactive Metabolites DPP4_Enzyme->Inactive DPP4_Inhibitor DPP-4 Inhibitor (e.g., Gliptins) DPP4_Inhibitor->DPP4_Enzyme BLOCKS

Caption: The Incretin Pathway and Mechanism of DPP-4 Inhibition.
Structural Importance of the Tetrahydropyran Moiety

The design of effective DPP-4 inhibitors often involves incorporating specific structural motifs that interact with key residues in the enzyme's active site. The tetrahydropyran ring, particularly when substituted with chiral amine groups, has proven to be a valuable scaffold. This moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the S1 and S2 pockets of the DPP-4 enzyme. The gem-dimethyl group at the 2-position of the tetrahydropyran ring in the title compound can serve as a "metabolic shield." This structural feature often enhances the molecule's pharmacokinetic profile by sterically hindering enzymatic degradation at adjacent positions, potentially leading to a longer duration of action, a desirable trait for patient compliance.[7]

Synthesis of the Key Intermediate: (±)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine

The synthesis of the target amine typically proceeds via a two-step sequence starting from the commercially available 2,2-dimethyltetrahydropyran-4-one.[8][9] The key transformation is a reductive amination.

Protocol: Reductive Amination of 2,2-Dimethyltetrahydropyran-4-one

This protocol describes the synthesis of the racemic amine. Subsequent chiral resolution or asymmetric synthesis methods are required to obtain the desired single enantiomer for pharmaceutical applications.

Materials and Reagents:

  • 2,2-Dimethyltetrahydropyran-4-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) solution (e.g., 2 M in Et₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyltetrahydropyran-4-one (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Imine Formation: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

    • Scientific Rationale: Ammonium acetate serves as the ammonia source in a convenient, solid form. The large excess drives the equilibrium towards the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium cyanoborohydride (1.5 eq). Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Scientific Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in preference to the ketone, minimizing the formation of the corresponding alcohol by-product. The reaction is run at a slightly acidic pH (due to the ammonium salt) where the iminium ion is stable and reactive.

  • Workup - Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane and 1 M NaOH solution to basify the mixture to pH > 11.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Cool the solution to 0 °C and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Application Protocol: Synthesis of a Model DPP-4 Inhibitor

This section details a representative procedure for coupling the synthesized amine hydrochloride with a heterocyclic carboxylic acid, a common step in the synthesis of many DPP-4 inhibitors.[10][11]

Synthesis_Workflow Start_Ketone 2,2-Dimethyl- tetrahydropyran-4-one Step1 Step 1: Reductive Amination (NH4OAc, NaBH3CN) Start_Ketone->Step1 Start_Heterocycle Heterocyclic Carboxylic Acid (e.g., Pyrazole-COOH) Step2 Step 2: Amide Coupling (EDC, HOBt, DIPEA) Start_Heterocycle->Step2 Intermediate Intermediate: 2,2-Dimethyl-tetrahydro- pyran-4-ylamine HCl Step1->Intermediate Intermediate->Step2 Product Final Product: DPP-4 Inhibitor Step2->Product Analysis Purification & Analysis (Chromatography, NMR, MS) Product->Analysis

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Tetrahydropyran Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Aminotetrahydropyrans in Modern Drug Discovery

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive structural element for optimizing pharmacokinetic and pharmacodynamic properties. The incorporation of an amino group onto the THP ring further enhances its utility, providing a handle for introducing diverse substituents, modulating polarity, and establishing key interactions with biological targets. Consequently, the development of robust and stereoselective methods for the synthesis of substituted tetrahydropyran amines is of paramount importance to the drug discovery and development community.

This comprehensive guide provides an in-depth overview of modern synthetic strategies for the stereoselective construction of substituted aminotetrahydropyrans. We will delve into the mechanistic underpinnings of each methodology, providing detailed, field-proven protocols and highlighting their applications in the synthesis of medicinally relevant molecules.

Strategic Approaches to Stereocontrol in Aminotetrahydropyran Synthesis

The stereoselective synthesis of substituted aminotetrahydropyrans can be broadly categorized into two main strategies:

  • De Novo Ring Construction: Building the tetrahydropyran ring with the desired amino functionality and stereochemistry incorporated during the cyclization process.

  • Post-Cyclization Functionalization: Introducing the amino group onto a pre-existing, stereochemically defined tetrahydropyran scaffold.

This guide will explore key methodologies within both of these strategic frameworks.

Part 1: De Novo Stereoselective Synthesis of the Aminotetrahydropyran Core

Intramolecular Cyclization Strategies: Forging the Ring with Precision

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, often proceeding with high levels of stereocontrol.

A notable example of a transition-metal-catalyzed approach involves the intramolecular aminoetherification of unsaturated alcohols. This method allows for the stereoselective synthesis of 3-aminotetrahydropyran derivatives. The reaction proceeds via a rhodium-nitrenoid intermediate, which undergoes an intramolecular attack by the tethered hydroxyl group.

Conceptual Workflow: Rh-Catalyzed Aminoetherification

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Cyclization cluster_4 Product SM Unsaturated Alcohol (e.g., styryl-propanol) Reaction [Rh2(esp)2], TsONHMe (Nitrogen Source) SM->Reaction Intermediate Rh-Nitrenoid Intermediate Reaction->Intermediate Cyclization Intramolecular Nucleophilic Attack by Hydroxyl Group Intermediate->Cyclization Product 3-Aminotetrahydropyran Cyclization->Product

Caption: Rhodium-catalyzed intramolecular aminoetherification workflow.

Protocol 1: Diastereoselective Synthesis of a 3-Aminotetrahydropyran Derivative [1]

  • Materials:

    • trans-styryl-propanol (1.0 equiv)

    • [Rh₂(esp)₂] (1 mol%)

    • TsONHMe (1.2 equiv)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • To a solution of trans-styryl-propanol in TFE, add [Rh₂(esp)₂].

    • Add TsONHMe to the reaction mixture.

    • Heat the reaction to 65 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminotetrahydropyran.

Table 1: Representative Results for Rh-Catalyzed Aminoetherification [1]

SubstrateProductYield (%)
trans-styryl-propanolN-Methyl-3-amino-2-phenyltetrahydropyran76
p-OMe substituted styryl-propanolCorresponding p-OMe substituted product85
p-F substituted styryl-propanolCorresponding p-F substituted product78
Organocatalytic Domino Reactions: A Cascade to Complexity

Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency.

This strategy allows for the construction of highly functionalized tetrahydropyrans with multiple stereocenters. While the direct synthesis of aminotetrahydropyrans via this specific domino reaction is less common, the principles can be adapted by using precursors that allow for the subsequent conversion of a functional group (e.g., a nitro group from the Henry reaction) into an amine.

Conceptual Workflow: Organocatalytic Domino Reaction

G cluster_0 Reactants cluster_1 Catalysis cluster_2 Domino Sequence cluster_3 Product Reactants 1,3-Dicarbonyl Compound + Nitroolefin + Aldehyde Catalyst Chiral Organocatalyst (e.g., Squaramide) Reactants->Catalyst Domino 1. Michael Addition 2. Henry Reaction 3. Ketalization Reactants->Domino Catalyst->Domino Product Highly Substituted Nitrotetrahydropyran Domino->Product

Caption: Organocatalytic domino reaction for tetrahydropyran synthesis.

Part 2: Stereoselective Functionalization of Pre-existing Tetrahydropyran Scaffolds

This approach leverages the availability of stereochemically defined tetrahydropyran precursors, which are then functionalized with an amino group.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by enabling the modification of molecules at positions previously considered unreactive.

This powerful methodology allows for the diastereoselective introduction of aryl and heteroaryl groups at the C5 position of 3-aminotetrahydropyran. The reaction utilizes a transient directing group to achieve high regioselectivity and stereocontrol.[2][3][4]

Protocol 2: Diastereoselective C-H Arylation of 3-Aminotetrahydropyran [2][3][4]

  • Materials:

    • 3-Aminotetrahydropyran (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • Transient directing group (e.g., 2-hydroxybenzaldehyde)

    • Solvent (e.g., DCE)

  • Procedure:

    • To a mixture of 3-aminotetrahydropyran and the transient directing group in DCE, add the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Heat the reaction mixture at the appropriate temperature (e.g., 100 °C) until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired C5-arylated 3-aminotetrahydropyran.

Table 2: Substrate Scope for Pd-Catalyzed C-H Arylation of 3-Aminotetrahydropyran [3]

Aryl IodideProductYield (%)
4-Iodotoluene3-Amino-5-(p-tolyl)tetrahydropyran65
4-Iodoanisole3-Amino-5-(4-methoxyphenyl)tetrahydropyran72
4-Iodobenzonitrile3-Amino-5-(4-cyanophenyl)tetrahydropyran58
Reductive Amination of Tetrahydropyranones

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. The stereochemical outcome of the reaction can be controlled by using chiral reducing agents or by employing a substrate-controlled approach where the stereochemistry of the starting tetrahydropyranone dictates the facial selectivity of the reduction.

Conceptual Workflow: Stereoselective Reductive Amination

G cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product SM Chiral Tetrahydropyranone Reaction 1. Imine/Enamine Formation (with Amine Source) 2. Stereoselective Reduction SM->Reaction Product Chiral Aminotetrahydropyran Reaction->Product

Caption: Stereoselective reductive amination of a tetrahydropyranone.

Protocol 3: Stereoselective Reductive Amination for the Synthesis of a DPP-4 Inhibitor Precursor [5]

  • Materials:

    • Functionalized pyranone (1.0 equiv)

    • Amine source (e.g., ammonium acetate or a primary amine)

    • Reducing agent (e.g., NaBH(OAc)₃)

    • Solvent (e.g., DCE)

  • Procedure:

    • To a solution of the tetrahydropyranone in DCE, add the amine source.

    • Stir the mixture at room temperature to allow for imine/enamine formation.

    • Add the reducing agent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion: A Versatile Toolkit for Medicinal Chemistry

The stereoselective synthesis of substituted tetrahydropyran amines is a vibrant and evolving field of research. The methodologies presented in this guide, ranging from transition-metal-catalyzed C-H functionalization and intramolecular cyclizations to organocatalytic domino reactions and classical reductive aminations, provide a robust toolkit for medicinal chemists to access a wide array of structurally diverse and stereochemically complex aminotetrahydropyran scaffolds. The continued development of novel, efficient, and highly selective synthetic methods will undoubtedly accelerate the discovery of new therapeutics that incorporate this important structural motif.

References

  • Kang, G., Xiao, L.-J., Hesp, K. D., Woo Huh, C., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(23), 4263–4268. [Link]

  • Kang, G., Xiao, L.-J., Hesp, K. D., Woo Huh, C., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Publications. [Link]

  • Kang, G., Xiao, L.-J., Hesp, K. D., Woo Huh, C., Lian, Y., Richardson, P., Schmitt, D. C., Hong, K., & Yu, J.-Q. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 25(23), 4263–4268. [Link]

  • Fiori, K. W., & Du Bois, J. (2007). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. Journal of the American Chemical Society, 129(37), 11349–11351. [Link]

  • Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your yield and overcome common challenges in this synthetic route.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis typically involves the reductive amination of 2,2-dimethyl-tetrahydro-pyran-4-one. The gem-dimethyl group on the tetrahydropyran ring introduces steric hindrance, which can present unique challenges during the reaction. This guide will walk you through the critical aspects of the synthesis, from the preparation of the starting ketone to the final salt formation, providing practical solutions to common problems.

Visualizing the Workflow: A Generalized Synthetic Scheme

cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Salt Formation & Purification A 2-Methyl-3-butyn-2-ol + Ethylene Oxide B 2,2-Dimethyl-tetrahydro-pyran-4-one A->B [1] Acid-catalyzed cyclization C 2,2-Dimethyl-tetrahydro-pyran-4-one F 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (Free Base) C->F [2] One-pot reaction D Ammonia Source (e.g., NH4OAc) D->F [2] One-pot reaction E Reducing Agent (e.g., NaBH(OAc)3) E->F [2] One-pot reaction G 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (Free Base) I This compound G->I [3] Precipitation/Crystallization H HCl source (e.g., HCl in Ether) H->I [3] Precipitation/Crystallization

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of 2,2-Dimethyl-tetrahydro-pyran-4-one

Possible Causes & Solutions:

  • Steric Hindrance: The gem-dimethyl group at the 2-position of the tetrahydropyran ring sterically hinders the carbonyl at the 4-position. This can slow down the initial imine formation.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting ketone. Using a Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone and facilitate the initial addition of the amine.[1]

  • Ineffective Reducing Agent: Not all reducing agents are equally effective for sterically hindered ketones.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild and selective for the iminium ion over the ketone.[2][3] If you are using a less reactive reducing agent, consider switching to NaBH(OAc)₃.

  • pH of the Reaction: The formation of the iminium ion is pH-dependent. If the reaction is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

    • Solution: For reductive aminations with ammonia sources like ammonium acetate, the pH is generally self-buffering. However, if you are using other ammonia sources, aim for a mildly acidic pH of around 5-6.[4]

Problem 2: Formation of Side Products

Possible Causes & Solutions:

  • Over-reduction of the Ketone: Stronger reducing agents like sodium borohydride (NaBH₄) can directly reduce the ketone to the corresponding alcohol (2,2-dimethyl-tetrahydro-pyran-4-ol).

    • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the ketone starting material.[1][5]

  • Dialkylation (Formation of Secondary Amine): While less common when starting with ammonia, it is a possibility if the newly formed primary amine reacts with another molecule of the ketone.

    • Solution: Use a large excess of the ammonia source to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[2]

Problem 3: Difficulty in Purifying the Free Amine

Possible Causes & Solutions:

  • Polarity of the Amine: The free amine is a relatively polar compound, which can make extraction from aqueous workups challenging.

    • Solution: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Perform multiple extractions to ensure complete recovery. Salting out the aqueous layer with NaCl can also help to drive the amine into the organic phase.

  • Emulsion Formation during Workup: The presence of the amine can lead to the formation of emulsions during acid-base extractions.

    • Solution: Add a small amount of a brine solution or a different organic solvent to help break the emulsion. Centrifugation can also be an effective method for separating the layers.

Problem 4: Low Yield or Poor Quality of the Hydrochloride Salt

Possible Causes & Solutions:

  • Water Content: The presence of water during the salt formation can lead to the formation of an oil or a poorly crystalline solid.[6]

    • Solution: Ensure the free amine is thoroughly dried before attempting the salt formation. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate and remove the solvent under vacuum. Use an anhydrous solution of HCl (e.g., HCl in diethyl ether or dioxane) for the precipitation.[7]

  • Solvent Choice for Precipitation: The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: Diethyl ether is a common choice for precipitating hydrochloride salts. Other non-polar solvents like hexane or mixtures of ether and hexane can also be effective. It is often beneficial to add the HCl solution slowly to a stirred solution of the amine in the chosen solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing the starting material, 2,2-dimethyl-tetrahydro-pyran-4-one?

A1: A common and effective method involves the acid-catalyzed cyclization of 2-methyl-5-hexene-3-yn-2-ol, which can be synthesized from 2-methyl-3-butyn-2-ol and ethylene oxide. The cyclization is typically carried out in the presence of a mercury salt and sulfuric acid.[9]

Q2: Which reducing agent is best for the reductive amination of 2,2-dimethyl-tetrahydro-pyran-4-one?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[2][3] It is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[3] It is less likely to reduce the starting ketone compared to stronger reducing agents like NaBH₄.[1]

Q3: What are the optimal reaction conditions for the reductive amination step?

A3: A one-pot procedure is generally preferred for its efficiency. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2][3] Using ammonium acetate as the ammonia source and acetic acid as a catalyst can be effective.[4] Due to the steric hindrance of the ketone, the reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times (24-48 hours).

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can visualize the spots using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like potassium permanganate or ninhydrin (for the amine product). LC-MS is also a powerful tool for tracking the disappearance of starting materials and the formation of the product.

Q5: What is the best way to convert the final amine to its hydrochloride salt?

A5: After purifying the free amine, dissolve it in a dry, non-polar solvent like diethyl ether or a mixture of ether and DCM. Then, slowly add a solution of anhydrous HCl in ether or dioxane with stirring.[7] The hydrochloride salt should precipitate out of the solution. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum.

Experimental Protocols

Protocol 1: Reductive Amination of 2,2-Dimethyl-tetrahydro-pyran-4-one

A 1. Dissolve 2,2-dimethyl-tetrahydro-pyran-4-one and NH4OAc in DCE. B 2. Add acetic acid. A->B C 3. Add NaBH(OAc)3 portion-wise at 0°C. B->C D 4. Warm to RT and stir for 24-48h. C->D E 5. Quench with saturated NaHCO3 solution. D->E F 6. Extract with DCM. E->F G 7. Dry organic layer and concentrate. F->G H 8. Purify by column chromatography (optional). G->H

Caption: Step-by-step workflow for the reductive amination protocol.

Materials:

  • 2,2-Dimethyl-tetrahydro-pyran-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,2-dimethyl-tetrahydro-pyran-4-one (1.0 equiv) in DCE, add ammonium acetate (5-10 equiv).

  • Add glacial acetic acid (2.0 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly add sodium triacetoxyborohydride (1.5-2.0 equiv) in portions.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography on silica gel if necessary.

Protocol 2: Formation of the Hydrochloride Salt

A 1. Dissolve the purified free amine in anhydrous diethyl ether. B 2. Cool the solution to 0°C. A->B C 3. Slowly add a solution of HCl in diethyl ether. B->C D 4. Stir for 30 minutes at 0°C. C->D E 5. Collect the precipitate by filtration. D->E F 6. Wash the solid with cold diethyl ether. E->F G 7. Dry the hydrochloride salt under vacuum. F->G

Caption: Step-by-step workflow for the hydrochloride salt formation.

Materials:

  • 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (free base)

  • Anhydrous diethyl ether

  • Anhydrous solution of HCl in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified 2,2-dimethyl-tetrahydro-pyran-4-ylamine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form.

  • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting this compound salt under vacuum.

Data Summary

ParameterRecommended ConditionRationale
Starting Ketone 2,2-Dimethyl-tetrahydro-pyran-4-onePrecursor for the target amine.
Ammonia Source Ammonium Acetate (5-10 equiv)Provides the amine group in a buffered system.
Reducing Agent Sodium Triacetoxyborohydride (1.5-2.0 equiv)Mild and selective for iminium ion reduction.[2][3]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that works well for this reaction.[2][3]
Catalyst Acetic Acid (2.0 equiv)Facilitates iminium ion formation.[4]
Temperature 0 °C to Room TemperatureInitial cooling for controlled addition of reductant, then RT for reaction.
Reaction Time 24-48 hoursLonger time may be needed due to steric hindrance.
Workup Aqueous NaHCO₃ quench, DCM extractionStandard procedure to neutralize acid and extract the product.
Salt Formation Anhydrous HCl in diethyl etherTo obtain a crystalline hydrochloride salt.[7][8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2023, January 1). Reddit. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • Wang, L., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(10), 1357. [Link]

  • Mills, J. E., & Sussman, S. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 90(1), 104-106. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013).
  • Mills, J. E., & Sussman, S. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 90(1), 104-106. [Link]

  • US20100204470A1 - Method for salt preparation. (2010).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. (2022). ResearchGate. [Link]

  • Converting to the hydrochloric salt for storage? (2008, August 24). Sciencemadness Discussion Board. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2022). National Institutes of Health. [Link]

  • US2377511A - Purification of amine reaction mixtures. (1945).
  • How to convert amino acid to its hydrochloride? (2016, November 30). ResearchGate. [Link]

  • Myers, A. G. (n.d.). Chemistry 115 Handouts. Harvard University. [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). [Link]

  • Synthesis of 2‐methyl‐pyran‐4‐one derivatives 4. (2022). ResearchGate. [Link]

  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. (2016). Organic Syntheses. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2020). ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amine hydrochloride salts via recrystallization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet common, class of compounds. Amine hydrochloride salts present a unique set of purification challenges due to their high polarity, ionic nature, and often-complex solubility profiles.

This document moves beyond simple protocols to explain the underlying principles governing the success—or failure—of a recrystallization. It is structured into a hands-on troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the core concepts.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses the most frequent issues encountered during the recrystallization of amine hydrochloride salts in a direct question-and-answer format.

Q1: My amine hydrochloride salt won't dissolve in the hot solvent. What should I do?

Probable Cause: The solvent polarity is mismatched with the high polarity of your salt. Amine hydrochlorides are ionic and require highly polar solvents to effectively break down the crystal lattice.

Solutions & Scientific Rationale:

  • Increase Solvent Polarity:

    • Action: Switch to a more polar solvent. Alcohols like methanol, ethanol, or isopropanol are excellent starting points.[1][2] For highly polar salts, water is a powerful solvent, though it can sometimes be too effective, leading to recovery issues.[3]

    • Rationale: The principle of "like dissolves like" is paramount.[4][5] The polar protic nature of alcohols and water can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions, overcoming the lattice energy of the salt.

  • Introduce a Co-Solvent (Mixed Solvent System):

    • Action: If your salt is partially soluble, create a mixed solvent system. Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., water or methanol) and then slowly add a "poor," miscible solvent (an anti-solvent) like isopropanol, acetone, or ethyl acetate until the solution becomes faintly cloudy (the saturation point).[4] Reheat to clarify and then allow to cool.

    • Rationale: This technique fine-tunes the solvent's polarity. The "good" solvent dissolves the compound, while the "poor" solvent reduces the overall solvation power, decreasing solubility upon cooling and promoting crystallization. The two solvents must be miscible to form a homogeneous mixture.[5]

  • Check the pH:

    • Action: Ensure the solution is slightly acidic. If the free amine is present due to decomposition or incomplete salt formation, it will be less polar and less soluble in highly polar solvents. Adding a drop of dilute HCl can shift the equilibrium back to the salt form.

    • Rationale: Amine hydrochloride salts are the product of a reaction between a basic amine and an acid.[1][6] Maintaining a slightly acidic pH ensures the amine remains in its protonated, ionic state, maximizing its solubility in polar solvents.[6]

Q2: The compound has dissolved, but upon cooling, it separates as an oil instead of crystals ("oiling out"). How can I fix this?

Probable Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation instead of crystallization.[7][8] This is a common issue for impure compounds, as impurities can significantly depress the melting point.[8]

Solutions & Scientific Rationale:

  • Reduce the Cooling Rate:

    • Action: Allow the flask to cool to room temperature slowly on the benchtop, insulated with glass wool or in a warm water bath. Do not place it directly in an ice bath.[9][10]

    • Rationale: Slow cooling maintains a low level of supersaturation.[11] This provides sufficient time for molecules to orient themselves correctly into an ordered crystal lattice rather than crashing out randomly as a disordered liquid phase.

  • Increase the Solvent Volume:

    • Action: Reheat the oiled-out mixture until it redissolves. Add more of the primary solvent (10-20% increments) to create a more dilute solution, then attempt to cool slowly again.[8]

    • Rationale: Oiling out is often a sign that the solution is too concentrated (oversaturated). By diluting the solution, you lower the temperature at which saturation is reached, which may now be below the compound's melting point, allowing for proper crystal formation.[7]

  • Induce Crystallization Above the Oiling-Out Temperature:

    • Action: As the solution cools but before it oils out, scratch the inside of the flask with a glass rod at the air-liquid interface.[9][10] Alternatively, add a tiny seed crystal of the pure compound.

    • Rationale: Both scratching and seeding provide nucleation sites—surfaces where crystal growth can begin in an orderly fashion.[10] This encourages crystallization to start at a higher temperature, hopefully bypassing the conditions that lead to oiling out.

Q3: No crystals have formed even after the solution has cooled completely. What's next?

Probable Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound has significant solubility even at low temperatures.

Solutions & Scientific Rationale:

  • Induce Nucleation:

    • Action: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[9]

    • Rationale: As described previously, these methods provide the necessary energy or template for nucleation to begin in a stubborn solution.

  • Reduce Solvent Volume:

    • Action: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, attempt to cool the more concentrated solution again.

    • Rationale: This directly increases the solute concentration, forcing the solution to become supersaturated upon cooling, which is the driving force for crystallization.

  • Introduce an Anti-Solvent:

    • Action: While stirring at room temperature, slowly add a miscible "poor" solvent (anti-solvent) in which your compound is insoluble. For polar amine salts dissolved in alcohol, a less polar solvent like diethyl ether or ethyl acetate can work well.[2] Add the anti-solvent dropwise until persistent cloudiness appears, then add a drop or two of the primary solvent to clarify and allow it to stand.

    • Rationale: The anti-solvent drastically reduces the solubility of the compound in the solvent mixture, inducing precipitation. A slow addition rate is crucial to encourage crystal formation over amorphous precipitation.[12]

Q4: The recrystallization worked, but my yield is very low. How can I improve it?

Probable Cause: Low yield can result from using too much solvent, cooling the solution too quickly (trapping impurities and requiring further purification), or premature crystallization during a hot filtration step.

Solutions & Scientific Rationale:

  • Minimize Solvent Usage:

    • Action: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude salt.[1][9] Work in small solvent additions, allowing time for dissolution after each addition.

    • Rationale: The amount of product that remains dissolved in the cold solvent (the "mother liquor") is a primary source of yield loss. Less solvent means less dissolved product is lost upon filtration.

  • Optimize Cooling:

    • Action: Cool the solution slowly to room temperature first, then place it in an ice-water bath for at least 30 minutes to maximize precipitation before filtering.

    • Rationale: Solubility is temperature-dependent. Chilling the solution thoroughly minimizes the amount of compound remaining in the mother liquor, thereby maximizing the recovery of the solid product.

  • Recover a Second Crop:

    • Action: Take the filtrate (mother liquor) from the first filtration and reduce its volume by boiling off a portion of the solvent. Cool this concentrated solution to see if a second batch of crystals ("second crop") forms.

    • Rationale: The mother liquor is saturated with your compound at the cold temperature. By reducing the solvent volume, you can again create a supersaturated solution and recover more product. Note that the second crop may be less pure than the first and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my amine hydrochloride salt?

The ideal solvent should dissolve the salt completely when hot but poorly when cold.[9] Given the ionic nature of these salts, polar protic solvents are the best starting point.

  • High Polarity: Water, Methanol (MeOH)

  • Medium-High Polarity: Ethanol (EtOH), Isopropanol (IPA)[2]

  • Medium Polarity (often used as anti-solvents): Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc)

  • Non-polar (anti-solvents): Diethyl Ether, Heptane, Toluene

Systematic Approach:

  • Place ~20-30 mg of your salt in a small test tube.

  • Add the test solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.

  • Cool the test tube in an ice bath. Abundant crystal formation indicates an excellent solvent.

Solvent Selection & Properties Table
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for Amine HCl SaltsCommon Use Case
Water10080.1HighGood primary solvent, but high cold solubility can reduce yield.[3]
Methanol6532.7HighExcellent primary solvent for many salts.
Ethanol7824.5GoodCommon and effective primary solvent.[3]
Isopropanol8219.9GoodOften preferred over ethanol as salts can be less soluble when cold.[2]
Acetonitrile8237.5ModerateCan be a primary solvent or an anti-solvent.
Acetone5620.7LowTypically used as an anti-solvent or for washing crystals.[2]
Ethyl Acetate776.0Very LowCommon anti-solvent when paired with alcohols.
Diethyl Ether354.3InsolubleExcellent anti-solvent to crash out salts from alcohol solutions.[2]
Q2: What is the role of pH during the recrystallization process?

The pH of the solution is critical for maintaining the stability and ionic character of the amine hydrochloride salt.[13] An amine (R-NH₂) exists in equilibrium with its protonated salt form (R-NH₃⁺Cl⁻).

R-NH₂ + H⁺ ⇌ R-NH₃⁺

If the solution becomes basic, the equilibrium will shift to the left, forming the free amine. The free amine is typically less polar, often an oil, and has a completely different solubility profile than its salt.[6] This can lead to oiling out or precipitation of the wrong species. It is generally advisable to work in a neutral to slightly acidic medium to ensure the compound remains in its salt form.

Q3: How do I perform a mixed-solvent recrystallization?

A mixed-solvent or two-solvent recrystallization is a powerful technique for compounds that are too soluble in one solvent and insoluble in another.[5]

  • Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) needed to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is hot and stirring, add the "poor" solvent (anti-solvent, e.g., ethyl acetate) dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath and then collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

Visual Workflow & Troubleshooting Diagrams

General Recrystallization Workflow

The following diagram outlines the standard decision-making process for a single-solvent recrystallization.

Recrystallization_Workflow start Start: Crude Amine HCl Salt add_solvent Add minimal hot solvent start->add_solvent dissolved Is solid fully dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Perform hot filtration (to remove insoluble impurities) dissolved->hot_filtration Yes cool_solution Cool solution slowly to room temperature hot_filtration->cool_solution ice_bath Chill in ice bath cool_solution->ice_bath crystals_formed Crystals formed? ice_bath->crystals_formed filter_wash Collect via vacuum filtration. Wash with cold solvent. crystals_formed->filter_wash Yes troubleshoot Troubleshoot: No Crystals Formed crystals_formed->troubleshoot No dry Dry pure crystals filter_wash->dry

Caption: Standard workflow for amine HCl salt recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

Troubleshooting_Tree problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield sol_oil_1 Reheat & Add More Solvent oiling_out->sol_oil_1 Cause: Too Concentrated sol_oil_2 Cool Solution Slower oiling_out->sol_oil_2 Cause: Cooled Too Fast sol_oil_3 Scratch or Add Seed Crystal oiling_out->sol_oil_3 Cause: Nucleation Failure sol_nc_1 Scratch or Add Seed Crystal no_crystals->sol_nc_1 Action: Induce Nucleation sol_nc_2 Evaporate Some Solvent no_crystals->sol_nc_2 Cause: Too Dilute sol_nc_3 Add Anti-Solvent no_crystals->sol_nc_3 Action: Reduce Solubility sol_ly_1 Use Less Solvent Initially low_yield->sol_ly_1 Optimization sol_ly_2 Ensure Thorough Chilling low_yield->sol_ly_2 Optimization sol_ly_3 Collect a Second Crop low_yield->sol_ly_3 Recovery

Caption: Decision tree for troubleshooting common issues.

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Retrieved from [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Reddit r/Chempros Community. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • Mullins, M. J., et al. (1987). Recovery of amines from by-product chloride salts. (U.S. Patent No. 4,670,232). U.S. Patent and Trademark Office.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Brainly. (2023). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gate, R., et al. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Chang, C. D., et al. (1993). Process for recovery of amines and volatile acids from amine salts. (U.S. Patent No. 5,227,483). U.S. Patent and Trademark Office.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Sciencemadness.org Community. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Santa Monica College. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange Community. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Stella, V., et al. (1997). Amine acid salt compounds and process for the production thereof. (U.S. Patent No. 5,686,588). U.S. Patent and Trademark Office.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Goud, N. R., et al. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Protein Science. Retrieved from [Link]

  • Palaniswamy, S., & Balasundaram, O.N. (2008). Effect of pH on the growth and characterization of Glycine Sodium Chloride (GSC) single crystal. Rasayan Journal of Chemistry, 1(4), 782-787. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this crucial synthetic intermediate. As purity is paramount for reproducible downstream applications, this document provides in-depth troubleshooting, validated protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues observed during the isolation and purification of crude this compound. The troubleshooting logic is summarized in the decision tree below.

G start Crude Product Analysis issue_color Product is Colored (Yellow/Brown) start->issue_color Identify Issue issue_oily Product is an Oil or Sticky Solid start->issue_oily Identify Issue issue_impurity Known Impurity Detected (e.g., starting ketone) start->issue_impurity Identify Issue issue_inorganic Inorganic Salt Contamination start->issue_inorganic Identify Issue action_charcoal Protocol 3: Activated Charcoal Treatment issue_color->action_charcoal Cause: Conjugated impurities action_triturate Trituration or Solvent/Anti-Solvent Precipitation issue_oily->action_triturate Cause: Residual solvent/ low-melting impurities action_acidbase Protocol 1: Acid-Base Extraction issue_impurity->action_acidbase Cause: Neutral starting material action_wash Wash with Solvent (e.g., Isopropanol) issue_inorganic->action_wash Cause: Salts from workup action_recrystallize Protocol 2: Recrystallization action_charcoal->action_recrystallize action_triturate->action_recrystallize action_acidbase->action_recrystallize action_wash->action_recrystallize end_product Pure Crystalline Product action_recrystallize->end_product Final Polish

Caption: Troubleshooting Decision Tree for Product Purification.

Q1: My isolated product is a sticky oil or a waxy solid instead of a crystalline powder. What is the cause and how can I fix it?

A1: Rationale and Causality This is a classic sign that your product's crystallization is being inhibited. The two most common culprits are:

  • Residual Solvents: Trace amounts of reaction or workup solvents (e.g., THF, Dichloromethane) can act as a eutectic mixture, lowering the melting point of your product and preventing the formation of a stable crystal lattice.

  • Process Impurities: The presence of unreacted starting materials or side-products can disrupt the ordered packing required for crystallization.

Troubleshooting Steps:

  • Trituration: First, try triturating the oil with a non-polar solvent in which your desired hydrochloride salt is insoluble, such as diethyl ether or hexanes. This will wash away organic, non-polar impurities and can often induce crystallization.

  • Solvent-Antisolvent Precipitation: If trituration fails, dissolve the crude oil in a minimal amount of a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol). Then, slowly add a non-polar anti-solvent (e.g., diethyl ether) with vigorous stirring until the solution becomes persistently cloudy.[1] This rapid change in solvent polarity forces the polar salt out of solution. Cool the mixture on an ice bath to maximize precipitation.

Q2: My product is off-white, yellow, or brown. How can I remove colored impurities?

A2: Rationale and Causality Color often arises from high molecular weight, conjugated byproducts formed during the synthesis, potentially from degradation or polymerization pathways. These impurities are typically present in very small quantities but are highly chromophoric.

Troubleshooting Steps: The most effective method is treatment with activated charcoal. Charcoal has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules.

  • Self-Validating System: This method is self-validating as a successful treatment will result in a colorless solution. However, be aware that charcoal can also adsorb your product, leading to yield loss if used in excess. See Protocol 3 for a detailed methodology.

Q3: My analytical data (¹H NMR, LC-MS) shows the presence of the starting material, 2,2-dimethyltetrahydropyran-4-one. How do I remove this?

A3: Rationale and Causality This is a common issue resulting from an incomplete reductive amination reaction. The starting ketone is a neutral compound, whereas your product is a basic amine (present as its hydrochloride salt). This difference in chemical properties is the key to their separation via acid-base extraction.

Troubleshooting Steps: An acid-base extraction is the most efficient method. The workflow involves converting your hydrochloride salt back to the free amine, extracting the neutral ketone impurity with an organic solvent, and then re-forming the pure hydrochloride salt. This process is detailed in Protocol 1 and visualized in the workflow diagram below.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_start Dissolve Crude HCl Salt in Water aq_base Add Base (e.g., NaOH) to pH > 12 aq_start->aq_base aq_amine Amine Free Base (R-NH2) + Ketone Impurity aq_base->aq_amine org_extract Extract with Organic Solvent (e.g., EtOAc) aq_amine->org_extract Phase Transfer aq_final Aqueous Layer: Pure Amine HCl (R-NH3+Cl-) aq_waste Aqueous Waste: Inorganic Salts (NaCl) org_ketone Organic Layer: Ketone Impurity + Free Amine (R-NH2) org_extract->org_ketone org_ketone->aq_waste Separate Layers org_acid Add HCl in Ether/Dioxane org_ketone->org_acid Isolate Organic Layer org_acid->aq_final Precipitate & Filter

Caption: Workflow for Purification via Acid-Base Extraction.

Q4: I used aqueous HCl to form the salt and now suspect contamination with inorganic salts like NaCl. How can I remove them?

A4: Rationale and Causality Inorganic salts like NaCl are generally insoluble in many organic solvents where your amine hydrochloride has some solubility. This differential solubility is the principle used for separation.[2]

Troubleshooting Steps:

  • Selective Washing: Suspend your crude, dry solid in a solvent like isopropanol or absolute ethanol. Your organic hydrochloride salt will dissolve to some extent, while NaCl will remain largely insoluble.

  • Procedure: Stir the suspension vigorously for 15-30 minutes, then filter the mixture. The inorganic salts will be retained on the filter paper. The desired product can then be recovered from the filtrate by evaporation or by precipitation with an anti-solvent like diethyl ether.[1]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction to Remove Neutral Impurities
  • Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water (approx. 10 mL per 1 g of crude product). Cool the solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12, confirming with pH paper. This converts the amine hydrochloride to its free base form.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL per 1 g of crude product). The neutral ketone impurity will be extracted along with the free amine.

  • Drying & Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Validation (Optional but Recommended): Evaporate a small aliquot of the organic solution and analyze it by TLC or ¹H NMR to confirm the absence of the ketone starting material before proceeding.

  • Salt Reformation: Cool the dried organic solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise with vigorous stirring. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum.

Protocol 2: Recrystallization from an Isopropanol/Diethyl Ether System
  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of warm isopropanol (2-propanol) dropwise while stirring until the solid just dissolves. Using excess solvent will significantly reduce your yield.[1]

  • Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Anti-Solvent Addition (If Necessary): If the product remains soluble, you can induce precipitation by slowly adding cold diethyl ether as an anti-solvent until the solution becomes turbid.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/ether (1:1) mixture, followed by a wash with pure cold diethyl ether. Dry the purified crystals under vacuum.

Protocol 3: Decolorization using Activated Charcoal
  • Dissolution: Dissolve the colored crude product in a suitable solvent for recrystallization (e.g., isopropanol, as described in Protocol 2) at room temperature or with gentle warming.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute mass; e.g., 10-20 mg of charcoal for 1 g of product). Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Heating & Stirring: Gently heat the mixture to just below the solvent's boiling point and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or fluted filter paper to remove the charcoal. A colorless filtrate should be obtained. If color persists, a second treatment may be necessary, but be mindful of yield loss.

  • Crystallization: Proceed with the cooling and crystallization steps as outlined in Protocol 2 .

Data Summary

Solvent System Target Compound Solubility Key Impurity Solubility Rationale
Isopropanol / Diethyl Ether High in IPA, Low in EtherVariesExcellent for recrystallization; allows for fine-tuning of polarity to precipitate the polar salt.[1]
Ethanol / Diethyl Ether High in EtOH, Low in EtherVariesSimilar to IPA/Ether, another common choice for amine hydrochloride salts.[1]
Water / Acetone High in Water, Low in AcetoneVariesUseful for precipitating salts if they are highly water-soluble.[3]
Isopropanol (for washing) SolubleNaCl: InsolubleExploits differential solubility to remove inorganic salts from the crude solid.

References

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google P
  • Synthesis of Chiral Tetrahydropyrans by a Tandem Sakurai Allylation... - C. Ordner - Caltech. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • US5227483A - Process for recovery of amines and volatile acids
  • Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols... - MDPI. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives... - NIH. [Link]

  • Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed. [Link]

  • Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]

  • Tetrahydropyran - Wikipedia . [Link]

  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes - ResearchGate. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential - YouTube. [Link]

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]

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common side products in the reductive amination of tetrahydropyranones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of tetrahydropyranones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we move beyond generic protocols to address specific challenges and side reactions you may encounter in your experiments, providing not just solutions but the underlying chemical principles.

Introduction: The Challenge of Tetrahydropyranone Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control over the degree of alkylation.[1] However, the application of this reaction to tetrahydropyranones introduces specific challenges related to the inherent reactivity of the cyclic ether moiety. This guide provides a question-and-answer-based troubleshooting framework to help you anticipate, identify, and mitigate common side products, ensuring the successful synthesis of your target aminotetrahydropyran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products I should expect in the reductive amination of tetrahydropyranones?

You can broadly classify the side products into three categories:

  • General Reductive Amination Byproducts: These are common to most reductive aminations and are not specific to the tetrahydropyranone core.

  • Tetrahydropyranone-Specific Byproducts: These arise from the unique reactivity of the tetrahydropyranone ring under the reaction conditions.

  • Stereochemical Impurities: These relate to the formation of undesired diastereomers, particularly when using substituted tetrahydropyranones.

Troubleshooting Guide: From Theory to Practical Solutions

Issue 1: My reaction is producing a significant amount of tetrahydropyran-4-ol.

Q: I'm observing a significant peak in my LC-MS/GC-MS that corresponds to the molecular weight of the starting tetrahydropyranone plus two hydrogens. What is happening and how can I prevent it?

A: The Culprit: Premature Reduction of the Ketone

This side product is the alcohol resulting from the direct reduction of the tetrahydropyranone carbonyl group by your reducing agent. This occurs when the reducing agent is too reactive and does not sufficiently discriminate between the ketone and the intermediate iminium ion.

Causality and Mechanism:

The reductive amination proceeds through the formation of an imine or iminium ion, which is then reduced. If the rate of ketone reduction is competitive with the rate of imine formation and its subsequent reduction, you will inevitably form the corresponding alcohol.

Mitigation Strategies:

  • Choice of Reducing Agent: This is the most critical factor. Avoid harsh reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction, as they readily reduce ketones. Instead, opt for milder, more selective reagents that preferentially reduce the iminium ion.

Reducing AgentSelectivity for Iminium IonCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Generally the reagent of choice for one-pot reactions.
Sodium Cyanoborohydride (NaBH₃CN)HighMethanol (MeOH)Effective, but generates toxic cyanide waste.
Sodium Borohydride (NaBH₄)LowMethanol (MeOH), Ethanol (EtOH)Best used in a two-step procedure where the imine is pre-formed.
  • Two-Step Procedure: To completely avoid ketone reduction, consider a two-step approach. First, form the imine by reacting the tetrahydropyranone and the amine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.

Experimental Protocol: Two-Step Reductive Amination to Minimize Alcohol Formation

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the tetrahydropyranone (1.0 eq) and the amine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Reduction: In a separate flask, dissolve the crude imine in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir for 1-2 hours at room temperature, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent.

Issue 2: I'm observing over-alkylation of my primary amine.

Q: I'm reacting a primary amine with tetrahydropyranone and getting a significant amount of a product with a molecular weight corresponding to the addition of two tetrahydropyran rings to my amine. How can I favor mono-alkylation?

A: The Culprit: Reaction of the Product Amine with the Starting Ketone

The desired secondary amine product can be more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of tetrahydropyranone to form a tertiary amine.

Mitigation Strategies:

  • Stoichiometry: Use an excess of the primary amine (2-3 equivalents) to outcompete the secondary amine product for the tetrahydropyranone.

  • Slow Addition: Add the tetrahydropyranone slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the ketone, favoring the reaction with the more abundant primary amine.

  • Two-Step Procedure with Imine Isolation: As with alcohol formation, pre-forming and isolating the imine before reduction can prevent the secondary amine from reacting with unreacted ketone.

Issue 3: I suspect ring-opening of the tetrahydropyranone.

Q: My reaction mixture is complex, and I'm seeing unexpected polar impurities. Could the tetrahydropyranone ring be opening?

A: The Culprit: Acid-Catalyzed Hydrolysis or Aminolysis

The ether linkage in the tetrahydropyranone ring is susceptible to cleavage under acidic conditions, which are often employed to catalyze imine formation. This can lead to the formation of linear, more polar byproducts.[2] The use of Lewis acids to activate the ketone can also promote ring-opening.[3]

Causality and Mechanism:

Protonation of the ether oxygen makes the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or the amine (aminolysis), leading to ring-opened products.

G THP Tetrahydropyranone Protonated_THP Protonated Tetrahydropyranone THP->Protonated_THP + H+ Protonated_THP->THP - H+ Ring_Opened Ring-Opened Product (e.g., hydroxy-keto-amine) Protonated_THP->Ring_Opened + Amine Amine Amine (R-NH2) H_plus H+

Figure 1: Acid-catalyzed ring-opening of tetrahydropyranone by an amine.

Mitigation Strategies:

  • pH Control: Carefully buffer the reaction mixture to a mildly acidic pH (typically 5-6). Overly acidic conditions will accelerate ring-opening.

  • Avoid Strong Lewis Acids: If a catalyst is needed, consider using a milder Lewis acid or a Brønsted acid in catalytic amounts.

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can promote degradation.

  • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can act as a nucleophile for ring-opening. Use dry solvents and reagents.

Issue 4: I'm getting a mixture of diastereomers.

Q: My starting material is a substituted tetrahydropyranone, and I'm obtaining a mixture of diastereomers of the final amine. How can I improve the diastereoselectivity?

A: The Culprit: Facial Selectivity of the Iminium Ion Reduction

The reduction of the iminium ion intermediate can occur from either face of the C=N double bond. The stereochemistry of the substituents on the tetrahydropyranone ring will influence the approach of the hydride reagent, leading to a preference for one diastereomer over the other.

Mitigation Strategies:

  • Bulky Reducing Agents: The use of sterically hindered reducing agents can enhance facial selectivity by favoring hydride delivery from the less hindered face of the iminium ion.

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.

  • Chelation Control: If the substituted tetrahydropyranone has a nearby coordinating group (e.g., a hydroxyl or alkoxy group), certain Lewis acidic reducing agents or additives may chelate to the substrate, directing the hydride delivery from a specific face.

Summary of Key Troubleshooting Points

IssuePrimary CauseKey Mitigation Strategies
Alcohol Formation Premature ketone reductionUse a selective reducing agent (e.g., NaBH(OAc)₃), perform a two-step reaction.
Over-alkylation Product amine reacts with starting ketoneUse an excess of the primary amine, slow addition of the ketone.
Ring-Opening Acid-catalyzed degradationControl pH, avoid strong Lewis acids, maintain low temperature and anhydrous conditions.
Diastereomer Mixture Poor facial selectivity in reductionUse bulky reducing agents, lower reaction temperature, explore chelation control.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2022). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

stability issues with 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered when working with this compound in solution. As a hydrochloride salt of a cyclic amine, its stability can be influenced by a variety of factors.[1] This document synthesizes established principles of amine and heterocyclic ether chemistry to provide a robust framework for your experimental design and interpretation.

I. Compound Stability Profile: What to Expect

While specific degradation kinetics for this compound are not extensively published, its structure—a primary amine on a tetrahydropyran ring—suggests potential sensitivities to several environmental factors. Understanding these will be key to maintaining the integrity of your solutions.

Key Factors Influencing Stability:
  • pH: The pH of the solution is arguably the most critical factor. While the hydrochloride salt form enhances water solubility, changes in pH can neutralize the amine, potentially leading to different degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of amines.[2][3]

  • Oxidizing Agents: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation.

  • Light: Photodegradation can be a concern for many amine-containing compounds, often leading to the formation of radical species.[4][5]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during the handling and use of this compound solutions.

Q1: What is the recommended solvent for dissolving this compound?

A1: For most applications, sterile, deionized water is the recommended solvent. The hydrochloride salt form is designed to have good aqueous solubility.[1] If you require the use of organic co-solvents, ensure they are of high purity and free of peroxides, especially if using ethers like THF or dioxane.

Q2: At what pH should I prepare my stock solutions?

A2: To maintain the protonated and more stable form of the amine, it is advisable to prepare stock solutions in a slightly acidic buffer (pH 4-6). Avoid highly acidic or alkaline conditions, as these can promote hydrolysis of the tetrahydropyran ring or oxidation of the free amine, respectively.[6][7]

Q3: How should I store my solutions of this compound?

A3: For optimal stability, we recommend the following storage conditions:

  • Short-term (1-2 weeks): Store at 2-8°C, protected from light.

  • Long-term: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: I see a color change in my solution over time. What could be the cause?

A4: A color change, typically to a yellowish or brownish hue, is often indicative of oxidative degradation. This can be caused by exposure to air (oxygen), light, or the presence of oxidizing contaminants in your solvent or buffer.

Q5: Is this compound compatible with phosphate-buffered saline (PBS)?

A5: While generally compatible, the slightly alkaline pH of standard PBS (pH 7.4) may, over extended periods, lead to a slow increase in the proportion of the free amine, which is more susceptible to oxidation. For long-term storage, a buffer with a pH closer to 6 is recommended. If PBS must be used, prepare the solution fresh and use it within a short timeframe.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related problems.

Problem 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected activity of your compound or high variability in your results, it is crucial to investigate potential degradation.

Caption: Workflow for troubleshooting inconsistent results.

Problem 2: Appearance of Unknown Peaks in Chromatography

The presence of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) is a strong indicator of degradation.

Based on the chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The primary amine can be oxidized to form various products, including hydroxylamines, nitroso compounds, or even lead to ring opening. The ether linkage in the tetrahydropyran ring can also be susceptible to oxidation, potentially forming hydroperoxides.[8]

  • Hydrolysis: Under strongly acidic conditions, the ether linkage of the tetrahydropyran ring could potentially undergo hydrolysis, leading to a ring-opened product.[6][7][9]

  • Photodegradation: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products.[4][5][10]

Caption: Strategy for identifying and mitigating degradation products.

IV. Experimental Protocols

To proactively assess the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • High-purity water

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber or UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and/or MS detection).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of the unstressed control.

    • Quantify the loss of the parent compound and the formation of degradation products.

    • If using LC-MS, analyze the mass-to-charge ratio of the degradation peaks to propose potential structures.[11][12][13]

Data Summary Table
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
60°C
UV Light, RT

This table should be filled in with your experimental data.

V. References

  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed). [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. NIH. [Link]

  • Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. RSC Publishing. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base. PubMed. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Thermal degradation rates of different amines. ResearchGate. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange. [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico appro… OUCI. [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. [Link]

Sources

hygroscopicity of amine hydrochloride salts and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Hydrochloride Salts

A-Z Guide for the Storage, Handling, and Stability of Hygroscopic Amine Hydrochloride Salts

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with hygroscopic amine hydrochloride salts. Our goal is to equip you with the scientific principles and practical techniques required to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of an amine hydrochloride salt, and it immediately started clumping. After a few minutes, it looked wet. What is happening?

A: You are observing a phenomenon called hygroscopicity , which is the inherent ability of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] Amine hydrochloride salts are particularly susceptible to this for two key reasons:

  • Ionic Nature: These salts consist of a positively charged ammonium cation (R-NH₃⁺) and a negatively charged chloride anion (Cl⁻).[3] This ionic structure creates strong electrostatic fields that readily attract the polar water molecules present in the air.

  • High Polarity: The presence of full positive and negative charges makes the salt highly polar.[3][4] Since water is also a highly polar molecule, they have a strong affinity for each other, governed by the principle "like dissolves like."

When you open the container, the salt's surface is exposed to ambient humidity. The difference between the water vapor pressure at the salt's surface and that in the air drives moisture into the solid.[5] If the humidity is high enough, the salt can absorb so much water that it dissolves completely, a process known as deliquescence .[6]

Q2: What are the consequences of my amine hydrochloride salt absorbing moisture?

A: Uncontrolled moisture absorption can severely compromise your experimental results and the stability of the compound. The primary consequences include:

  • Inaccurate Weighing: This is the most immediate and critical issue. If the material is absorbing moisture as you weigh it, the measured mass will be artificially high, leading to significant errors in solution concentration and stoichiometric calculations.[7]

  • Chemical Degradation: The presence of absorbed water can facilitate hydrolysis, a chemical reaction where water breaks down the compound.[5] This reduces the purity and potency of your material. For salts of mineral acids like HCl, water absorption can create a low pH microenvironment that accelerates degradation.[4]

  • Physical State Changes: As you observed, moisture absorption leads to physical changes like caking, clumping, and eventually liquefaction (deliquescence).[8] This alters powder flowability, making handling difficult and affecting processes like tablet manufacturing.[9]

  • Altered Crystal Structure: Moisture can induce phase transitions, such as converting an amorphous solid into a more stable, but potentially less soluble, crystalline form. This can impact the drug's bioavailability and dissolution rate.

Q3: What are the ideal storage conditions for a hygroscopic amine hydrochloride salt?

A: The core principle is to minimize exposure to atmospheric moisture. The ideal storage conditions depend on the degree of hygroscopicity of the specific salt.

  • General Storage: Store the material in a tightly sealed container, preferably the original manufacturer's packaging, which is designed for this purpose. Place this container inside a desiccator containing a suitable drying agent (desiccant) like silica gel, calcium sulfate (Drierite®), or molecular sieves.[10]

  • Controlled Environments: For highly hygroscopic or deliquescent materials, storage in a controlled low-humidity environment, such as a glove box or a dry nitrogen cabinet, is strongly recommended.[10][11]

  • Temperature: Store at a stable room temperature (e.g., 15–25°C) unless the manufacturer's instructions specify refrigeration.[12] Avoid temperature cycling, which can cause pressure changes inside the container and "breathe" in moist air.

Q4: My lab has high ambient humidity. How can I weigh a hygroscopic salt accurately?

A: This is a common challenge that requires a specific and deliberate workflow to mitigate weighing errors. Speed and minimizing exposure are critical.

  • Weighing by Difference: This is the preferred method for hygroscopic materials. Instead of weighing the powder directly onto a weigh boat (where it would continuously gain mass), you weigh the sealed container before and after transferring a portion of the powder. The difference in mass is the exact amount of dry powder transferred.[13]

  • Controlled Environment Weighing: If possible, perform all weighing operations inside a low-humidity environment like a glove box.[11]

  • Rapid Workflow: Prepare everything in advance. Have your spatulas, vials, and other equipment ready. Minimize the time the primary container is open. Work swiftly but safely.[10][14] If weighing in the open, cap the receiving vessel immediately after the transfer.[13]

Troubleshooting Guide

This section addresses common problems encountered when working with amine hydrochloride salts.

Problem Observed Probable Cause Recommended Solution & Explanation
Powder is a solid "brick" or has turned into a liquid in a sealed bottle. Prolonged or repeated exposure to humid air before sealing; improper sealing.The material has likely absorbed a significant amount of moisture, potentially to the point of deliquescence. Causality: Each time the bottle is opened in a humid environment, a fresh volume of moist air is trapped inside upon closing. Over time, the desiccant capacity of the salt is overwhelmed. Solution: Discard the material. It is no longer of known purity or concentration. For future use, consider dispensing the material into smaller, single-use vials inside a glove box to prevent contamination of the entire stock.
Experimental results are inconsistent, especially between different days. Weighing errors due to variable moisture uptake.Ambient humidity can fluctuate daily. A hygroscopic salt will absorb different amounts of water on a dry day versus a humid day, leading to inconsistent solution concentrations even if the scale reads the same target weight. Causality: You are weighing a combination of your salt and an unknown amount of water. Solution: Strictly adhere to the "Weighing by Difference" protocol (see Protocol 1). This method measures only the mass of the solid transferred from the bottle, independent of any moisture it absorbs after being exposed to air.
The salt, which should be soluble, is not dissolving completely. Moisture-induced phase transition or degradation.Water can act as a plasticizer, lowering the energy barrier for a substance to recrystallize into a different, often more stable and less soluble, crystal form (polymorph). Causality: The absorbed water provided the molecular mobility needed for the crystal lattice to rearrange. Solution: Characterize the material using techniques like XRPD (X-Ray Powder Diffraction) to check for polymorphic changes. If the material has changed, it may not be suitable for use. Prevent this by ensuring stringent dry storage from the moment the material is received.

Key Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Amine Hydrochloride Salt by Difference

This protocol ensures that the weighed mass corresponds only to the dry solid, eliminating errors from moisture absorption during handling.

Methodology:

  • Preparation: Allow the sealed container of the amine hydrochloride salt to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on a cold container.

  • Initial Weigh: Place the entire sealed container (bottle + cap) onto the analytical balance and record its mass to the highest precision (e.g., M₁ = 15.3456 g).

  • Transfer: Remove the container from the balance. Working quickly, open it and use a clean, dry spatula to transfer an approximate amount of the salt into your receiving vessel (e.g., a flask or vial).

  • Seal Immediately: Immediately and tightly reseal the original container. This is the most critical step to prevent ongoing moisture uptake by the bulk material.

  • Final Weigh: Place the sealed container back onto the same analytical balance and record its new mass (e.g., M₂ = 15.1234 g).

  • Calculation: The mass of the transferred salt (M_transferred) is the difference between the initial and final weights.

    • M_transferred = M₁ - M₂

    • M_transferred = 15.3456 g - 15.1234 g = 0.2222 g

  • Self-Validation: This method is self-validating because it is a direct measurement of mass loss from a sealed environment. Any moisture absorbed by the portion of salt you transferred after it left the bottle does not affect the calculated mass.

Protocol 2: Conceptual Workflow for Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantifying the hygroscopic nature of a material.[15][16] It measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified gas.[17][18]

Methodology Overview:

  • Sample Preparation & Drying: A small, accurately weighed amount of the salt is placed in the DVS instrument. The sample is first dried under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved. This establishes the dry reference mass.

  • Sorption Phase: The instrument incrementally increases the RH in a stepwise fashion (e.g., 0% → 10% → 20%... up to 90% RH). At each step, it holds the RH constant until the sample mass stops increasing, indicating it has reached equilibrium with the atmosphere.[18]

  • Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased in the same stepwise manner back down to 0% RH, and the equilibrium mass is measured at each step.

  • Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption-desorption isotherm. The hygroscopicity is then classified based on the percentage mass increase at a specific RH, typically 80% RH at 25°C, as defined by pharmacopeial standards.[6][19]

Reference Data

Hygroscopicity Classification Table

The classification of hygroscopicity is standardized by pharmacopeias to provide a consistent framework. The following table is based on the European Pharmacopoeia classification system.[2][6][19]

ClassificationMass Increase (% w/w) at 25°C / 80% RH over 24hTypical Material Behavior
Non-hygroscopic ≤ 0.12%Powder remains free-flowing.
Slightly hygroscopic > 0.2% and < 2%Powder may show minor clumping but remains generally manageable.
Hygroscopic ≥ 2% and < 15%Powder readily forms clumps or cakes; requires careful handling.
Very hygroscopic ≥ 15%Powder rapidly absorbs significant moisture, often becoming sticky or pasty.
Deliquescent N/AAbsorbs sufficient water to dissolve and form a visible liquid solution.

Visualizations

G cluster_0 Moisture Equilibrium Atmosphere Atmospheric Moisture (H₂O) Salt Solid Amine HCl Salt Atmosphere->Salt Sorption Salt->Atmosphere Desorption caption Fig 1. Dynamic equilibrium of water sorption and desorption.

Troubleshooting_Flowchart start Start: Observe issue with Amine HCl Salt q1 Is the powder caked, sticky, or liquid? start->q1 a1_yes High moisture absorption has occurred. Review storage protocol. q1->a1_yes Yes q2 Are experimental results inconsistent? q1->q2 No a2_yes Likely weighing error. Implement 'Weighing by Difference' protocol. q2->a2_yes Yes q3 Is the material failing to dissolve properly? q2->q3 No a3_yes Possible phase change or degradation. Consider analytical characterization (XRPD). Review storage history. q3->a3_yes Yes end_node Issue likely not hygroscopicity-related. Consult other troubleshooting guides. q3->end_node No caption Fig 2. Troubleshooting decision tree for hygroscopicity issues.

DVS_Workflow start Start: Load sample into DVS instrument step1 1. Drying Phase Expose sample to 0% RH until mass is stable. (Establishes M_dry) start->step1 step2 2. Sorption Phase Increase RH in steps (e.g., 10% increments). Wait for mass equilibrium at each step. step1->step2 step3 3. Desorption Phase Decrease RH in steps back to 0% RH. Wait for mass equilibrium at each step. step2->step3 step4 4. Data Analysis Plot % mass change vs. RH to create isotherm. Classify hygroscopicity based on Ph. Eur. criteria. step3->step4 end End: Complete hygroscopicity profile step4->end caption Fig 3. High-level workflow for a DVS experiment.

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at: [Link]

  • United States Pharmacopeia. (2009). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. Available at: [Link]

  • Newman, A., et al. (2020). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]

  • Pharma Education & Literature. (2024). Hygroscopic Studies in Pharma Explained. YouTube. Available at: [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 5.11. Characters section in monographs. Available at: [Link]

  • ProUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. Available at: [Link]

  • Reddit. (2021). Why is hydrogen chloride in everything?. r/chemistry. Available at: [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Available at: [Link]

  • World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • Crouter, A., & Briens, L. (2013). The Effect of Moisture on the Flowability of Pharmaceutical Excipients. AAPS PharmSciTech. Available at: [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Available at: [Link]

  • Al-Ghananeem, A.M., & Malkawi, A.H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available at: [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

  • UC Santa Barbara EH&S. (n.d.). Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • ScienceMadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Available at: [Link]

  • ResearchGate. (2025). Effect of Moisture on the Stability of Solid Dosage Forms. Available at: [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • UAlbertaScience. (2017). Weighing by Difference. YouTube. Available at: [Link]

  • MDPI. (2023). The Evaluation of Water Sorption Effects on Surface Characteristics and Color Changes in Direct and CAD/CAM Subtractively Processed Resin Composites. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to optimizing coupling reactions with 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during amide bond formation with this versatile building block. Our approach is rooted in mechanistic understanding to empower you to solve problems logically and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing and troubleshooting your coupling reactions.

Q1: My standard amide coupling reaction failed when using this compound. What is the most common reason for this?

A1: The most frequent cause of failure is improper handling of the amine's hydrochloride salt form. The amine is supplied as R-NH₃⁺Cl⁻, where the nitrogen's lone pair is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.[1] To enable the reaction, you must add a sufficient amount of base to neutralize the hydrochloride and generate the free amine (R-NH₂) in situ. A common mistake is adding only a catalytic amount of base or an amount sufficient only for the coupling agent's mechanism, neglecting the equivalent needed for the salt.

Q2: How many equivalents of base are required for a successful coupling?

A2: The stoichiometry is critical. You will need:

  • 1.0 equivalent of base specifically to neutralize the hydrochloride salt and liberate the free amine.

  • Additional equivalents as required by the specific coupling mechanism. For instance, uronium salt-based couplings (like HATU/HBTU) typically require an additional 1.5-2.0 equivalents of a non-nucleophilic base to facilitate the reaction.[2]

Therefore, a safe starting point for a HATU-mediated coupling is 2.5-3.0 equivalents of base relative to the amine hydrochloride.

Q3: How do I select the appropriate coupling reagent to use with this amine?

A3: The choice of coupling reagent depends on the steric hindrance of your carboxylic acid, the sensitivity of your substrate to side reactions (like epimerization), and cost considerations.[3][4] While 2,2-Dimethyl-tetrahydro-pyran-4-ylamine is a primary amine, the cyclic structure can present moderate steric bulk.

Here is a comparative guide:

Coupling ReagentClassProsConsBest For
EDC (often with HOBt/Oxyma)CarbodiimideByproducts are water-soluble, simplifying workup; cost-effective.[5]Less reactive than uronium salts; can lead to N-acylurea side products.[6]Standard, less-hindered carboxylic acids; scale-up applications.
HATU Uronium SaltHighly reactive, fast reaction times, effective for hindered substrates.[3]Expensive; byproducts can complicate purification.Challenging couplings, sterically hindered acids, or when speed is critical.
T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideExcellent for preventing epimerization; byproducts are water-soluble.Can be less effective for extremely hindered systems.Chiral carboxylic acids where racemization is a major concern.
Acyl Chloride (via SOCl₂/Oxalyl Chloride)Acid ActivationRobust, high-yielding, and inexpensive activation method.[7][8]Harsh conditions (heat/reflux) may not be suitable for complex molecules; two-step process.Simple, robust substrates without sensitive functional groups.
Q4: What is the best solvent for this coupling reaction?

A4: The ideal solvent must fully dissolve all reactants: the amine hydrochloride, the carboxylic acid, the coupling reagent, and the base.[6] Polar aprotic solvents are typically the best choice.

SolventProperties & Considerations
DMF (N,N-Dimethylformamide)Excellent solubilizing power for a wide range of substrates. Ensure use of anhydrous grade as water is detrimental.[9]
DCM (Dichloromethane)Good general-purpose solvent, though solubility of the amine salt can be limited. Easy to remove post-reaction.[8]
Acetonitrile (ACN) A good alternative to DMF/DCM; often used in purification.[5]
THF (Tetrahydrofuran)Useful, but can have lower solubilizing power than DMF for polar compounds.

A solvent screen is recommended for new, challenging substrates. A study by MacMillan et al. provides an excellent evaluation of alternative solvents for amide coupling.[10]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and solving specific experimental failures.

Workflow: Troubleshooting a Failed Amide Coupling Reaction

G cluster_base Base Issues cluster_activation Activation Issues cluster_solubility Physical State Issues start Reaction Failure: Low or No Product check_base Verify Base Stoichiometry (>=2.5 eq. for HATU) (>=1.0 eq. for EDC) start->check_base base_ok Stoichiometry Correct check_base->base_ok Yes base_bad Incorrect Stoichiometry check_base->base_bad No check_activation Confirm Acid Activation (LCMS for active ester) act_ok Activation Confirmed check_activation->act_ok Yes act_bad No Active Ester check_activation->act_bad No check_solubility Assess Solubility (All components dissolved?) sol_ok Fully Dissolved check_solubility->sol_ok Yes sol_bad Poor Solubility check_solubility->sol_bad No base_ok->check_activation base_fix Solution: Increase base equivalents. Re-run reaction. base_bad->base_fix act_ok->check_solubility act_fix Solution: 1. Use a more potent reagent (e.g., EDC -> HATU). 2. Pre-activate acid for 15-30 min before adding amine. act_bad->act_fix advanced_troubleshooting Advanced Troubleshooting: - Increase Temperature (e.g., RT to 50°C) - Increase Reaction Time - Check for substrate decomposition sol_ok->advanced_troubleshooting If failure persists... sol_fix Solution: 1. Switch to a more polar solvent (e.g., DCM -> DMF). 2. Gently warm the reaction. sol_bad->sol_fix

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Problem 1: Low yield with significant unreacted starting material.
  • Possible Cause A: Incomplete Deprotonation. As discussed in the FAQs, insufficient base is the primary culprit.

    • Solution: Ensure you are using at least 1.0 equivalent of base to neutralize the HCl salt, plus the amount required for the coupling reaction itself. For a robust protocol with HATU, use 2.5-3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[2]

  • Possible Cause B: Steric Hindrance. If your carboxylic acid is sterically demanding (e.g., substituted at the alpha-carbon), the reaction rate may be very slow.[11][12]

    • Solution 1: Switch to a more powerful coupling reagent like HATU, which is known to be effective with sterically hindered amines and acids.[7]

    • Solution 2: Increase the reaction temperature. While many couplings are run at 0°C to room temperature, sluggish reactions can often be driven to completion by heating to 40-60°C. Monitor carefully for potential side product formation.[5]

    • Solution 3: Pre-activation. Mix the carboxylic acid, coupling reagent, and base in the solvent and stir for 15-30 minutes at 0°C or room temperature before adding the amine. This allows the activated ester to form in high concentration, favoring the subsequent reaction with the amine.[4][9]

Problem 2: Reaction is messy, with multiple side products.
  • Possible Cause A: Epimerization. If your carboxylic acid has a chiral center adjacent to the carboxyl group, it can racemize under the reaction conditions, especially with carbodiimide reagents.

    • Solution: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimides like EDC. These additives form an active ester that is less prone to racemization. Alternatively, use a coupling reagent known for low racemization, such as T3P®.

  • Possible Cause B: N-acylurea Formation. With carbodiimide reagents (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and reaction-terminating side product.[6]

    • Solution: The addition of HOBt or Oxyma helps to prevent this by rapidly converting the O-acylisourea to the more stable active ester. Running the reaction at lower temperatures (0°C) can also suppress this side reaction.

  • Possible Cause C: Reaction with a Nucleophilic Base. If you use a nucleophilic base like triethylamine (TEA) with a highly reactive coupling reagent, the base itself can compete with your desired amine.

    • Solution: Use a sterically hindered, non-nucleophilic base such as DIPEA (Hünig's base) or 2,4,6-Collidine, especially when using powerful uronium salt reagents.[7]

Section 3: Recommended Experimental Protocols

These protocols provide validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is suitable for coupling with non-hindered or moderately hindered carboxylic acids.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), this compound (1.05 equiv), and HOBt (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution. Stir for 5 minutes.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 equiv) in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LCMS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Robust Coupling for Hindered Substrates using HATU

This protocol is recommended when steric hindrance is a known or suspected issue.

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Cooling: Cool the flask to 0°C.

  • Base Addition: Add DIPEA (2.5-3.0 equiv) dropwise. Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the activated ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. For very hindered substrates, gentle heating (40-50°C) may be required. Monitor progress by TLC or LCMS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

General Amide Coupling Mechanism (HATU Example)

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-Acyl Tetramethylisouronium) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Activation FreeAmine Free Amine (R'-NH2) Base->FreeAmine Deprotonation AmineHCl Amine Salt (R'-NH3+Cl-) AmineHCl->FreeAmine Deprotonation Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack FreeAmine->Amide Nucleophilic Attack

Caption: Simplified mechanism for HATU-mediated amide bond formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Goodreid, J. D., et al. (2014). An Efficient Protocol for the HBTU-Mediated Amidation of Carboxylate Salts. The Journal of Organic Chemistry, 79(2), 943-954. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Lockey, P. M., et al. (2012). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 14(1), 186-189. [Link]

  • Thirupathi, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(31), 4011-4015. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Reddit. (2020). r/Chempros - amide coupling help. [Link]

  • Reddit. (2023). r/OrganicChemistry - Hydrochloride salt of amine. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 596-600. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 394-397. [Link]

  • Chemistry LibreTexts. (n.d.). Reactions of Amines. [Link]

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troubleshooting low conversion in the synthesis of tetrahydropyran amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydropyran (THP) amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion or yield, in their synthetic routes. Here, we move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems, devise effective solutions, and optimize your reactions with confidence.

Section 1: Initial Diagnosis - A General Troubleshooting Workflow

Low conversion is a frustratingly common issue. Before diving into reaction-specific details, it's crucial to perform a systematic initial diagnosis. The flowchart below outlines a logical progression for identifying the root cause of poor reaction performance.

G start Low Conversion Observed (via TLC, LC-MS, NMR) check_sm Analysis of Crude Reaction Mixture start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present sm_yes Yes sm_present->sm_yes Yes sm_no No sm_present->sm_no No side_products Major Side Products or Decomposition? sp_yes Yes side_products->sp_yes Yes sp_no No side_products->sp_no No reagents Problem Area: Reagent Quality & Stoichiometry - Verify reagent purity/activity - Check stoichiometry & weighing - Inactive catalyst or reducing agent? sm_yes->reagents conditions Problem Area: Reaction Conditions - Insufficient reaction time/temp? - Inefficient mixing? - Incorrect pH? sm_yes->conditions inhibition Problem Area: Inhibition or Deactivation - Catalyst poisoning (water, air, impurities)? - Product inhibition? sm_yes->inhibition sm_no->side_products competing_path Problem Area: Competing Reaction Pathways - Unintended side reactions? - Wrong regio/stereoselectivity? - Over-alkylation of amine? sp_yes->competing_path instability Problem Area: Product or Intermediate Instability - Is the product degrading under  reaction conditions? - Is a key intermediate unstable? sp_yes->instability mass_balance Problem Area: Poor Mass Balance - Volatile reagents/products lost? - Product adsorbed on solids? - Issues with work-up/extraction? sp_no->mass_balance

Caption: General troubleshooting workflow for low conversion.

Section 2: Troubleshooting Common Synthetic Routes

The synthesis of THP amines typically involves two key transformations: the formation of the tetrahydropyran ring and the introduction of the amine functionality. These steps can occur in either order or concurrently. Here, we address common issues associated with the most prevalent synthetic strategies.

Q1: My reductive amination is stalling. I see imine formation, but little of the final amine product. What's going wrong?

This is a classic bottleneck in reductive amination.[1] The reaction is a two-step process: (1) formation of an imine (or iminium ion) from a ketone/aldehyde and an amine, and (2) reduction of the C=N bond.[2] If the imine is present but the amine is not, the issue lies squarely with the reduction step.

Causality & Solutions:

  • Reducing Agent Potency: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are popular because they are mild enough not to reduce the starting aldehyde or ketone.[2] However, their reactivity is highly pH-dependent.

    • Insight: NaBH₃CN requires a slightly acidic medium (pH ~5-6) to be effective. In neutral or basic conditions, its reduction potential is significantly diminished. Conversely, if the pH is too acidic, you risk reducing the carbonyl starting material. Some reactions using 2-aminopyridines have shown poor conversion, potentially due to the reaction mixture becoming too basic from excess reagents.[3]

    • Actionable Advice: Monitor and adjust the pH of your reaction. A common method is to use an acetic acid buffer system. If you suspect the reducing agent has decomposed (e.g., due to moisture), add a fresh portion. For more stubborn reductions, consider a stronger, less selective agent like sodium borohydride (NaBH₄), but only after confirming complete imine formation to avoid reducing the starting carbonyl.[3][4]

  • Steric Hindrance: If the imine is sterically congested, the hydride delivery can be slow.

    • Insight: The hydride needs to approach the imine carbon. Bulky groups on either the nitrogen or carbon side can hinder this approach.

    • Actionable Advice: Increase the reaction temperature to overcome the activation energy barrier. If that fails, switching to a less bulky reducing agent might help, although this is rarely the primary issue. More commonly, prolonged reaction times (24-48h) are necessary.

  • Solvent Choice: The solvent must be compatible with the reducing agent and solubilize all components.

    • Insight: Protic solvents like methanol or ethanol are often used with NaBH₄ and NaBH₃CN.[3] Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard for STAB. Using an incompatible pairing (e.g., STAB in methanol) can lead to rapid decomposition of the reducing agent.

    • Actionable Advice: Ensure your solvent and reducing agent are a standard, validated pair. For sluggish reactions in methanol, switching to DCE with STAB at a higher temperature may improve results.

Q2: I'm attempting a Pictet-Spengler reaction to form a THP-fused amine system, but my yield is very low and I see significant starting material.

The Pictet-Spengler reaction is a powerful cyclization between a β-arylethylamine and a carbonyl compound, driven by an acid catalyst.[5] Low conversion almost always points to issues with the formation or stability of the key electrophilic intermediate—the iminium ion—or insufficient nucleophilicity of the aromatic ring.[6]

Causality & Solutions:

  • Acid Catalyst Issues: The choice and amount of acid are paramount.

    • Insight: The acid serves two roles: it catalyzes imine formation and activates the imine for the subsequent electrophilic aromatic substitution. However, using too much strong acid can be detrimental. It can fully protonate the starting amine, rendering it non-nucleophilic for the initial condensation with the carbonyl.

    • Actionable Advice: If using a strong acid like trifluoroacetic acid (TFA) or HCl, screen catalyst loading carefully, starting from 10 mol% and increasing. For sensitive substrates, switching to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) can be highly effective. In some cases, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both the solvent and catalyst provides a mildly acidic environment that promotes the reaction efficiently.

  • Deactivating Groups: The cyclization step is an electrophilic aromatic substitution.

    • Insight: Electron-withdrawing groups on the aromatic ring will deactivate it towards the cyclization, slowing the reaction dramatically or preventing it entirely.

    • Actionable Advice: If your substrate has strongly deactivating groups, the Pictet-Spengler may not be the ideal route. You may need to increase the reaction temperature significantly or switch to a synthetic strategy that doesn't rely on this cyclization.

  • Water Removal: Imine formation is a condensation reaction that releases water.

    • Insight: According to Le Châtelier's principle, the presence of water can push the equilibrium back towards the starting materials, inhibiting the formation of the necessary iminium ion.

    • Actionable Advice: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[3] Alternatively, running the reaction in a solvent like toluene with a Dean-Stark apparatus can azeotropically remove water as it forms.

Section 3: Reagent & Condition Optimization

Fine-tuning reaction parameters is key to maximizing conversion. The following table summarizes key variables and their impact.

ParameterCommon OptionsImpact on Low ConversionTroubleshooting Tips
Reducing Agent NaBH(OAc)₃ (STAB), NaBH₃CN, NaBH₄Potency & Selectivity: STAB is generally faster than NaBH₃CN. NaBH₄ is less selective and can reduce carbonyls.[2]If imine reduction is slow, switch from NaBH₃CN to STAB. If starting carbonyl is consumed by the reductant, use a milder agent.
Catalyst (Acid) TFA, HCl, AcOH, TsOH, Yb(OTf)₃Activity & Side Reactions: Strong acids can cause decomposition. Lewis acids can offer milder conditions.Screen a panel of both Brønsted and Lewis acids. For sensitive substrates, start with milder options like acetic acid.
Solvent MeOH, EtOH, DCM, DCE, THF, TolueneSolubility & Reactivity: Poor solubility of any reagent will stall the reaction. Protic solvents can interfere with some reagents.Check the solubility of all starting materials at the reaction concentration. If solubility is low, try a different solvent or a co-solvent system (e.g., THF/MeOH).
Temperature Room Temp to RefluxKinetics: Many reactions are slow at room temperature, especially with sterically hindered substrates.If conversion is low after 24h at RT, incrementally increase the temperature (e.g., to 40 °C, then 60 °C) while monitoring for decomposition.
Dehydrating Agent Molecular Sieves, MgSO₄, Dean-StarkEquilibrium: Crucial for driving imine formation to completion.[3]Add activated molecular sieves to all reductive amination or Pictet-Spengler reactions as a default starting point.

Section 4: Work-up & Purification - Maximizing Isolated Yield

Sometimes, the reaction works well, but the apparent "low conversion" is actually low isolated yield due to challenging purification. Basic amines can be particularly problematic.[7]

Q3: My LC-MS shows good conversion to my target amine, but I lose most of it during the aqueous work-up and extraction. What can I do?

This issue often stems from the amphiphilic nature of the product or the formation of stable emulsions.

Causality & Solutions:

  • Product Solubility: Small, polar THP amines can have significant water solubility, especially in their protonated (salt) form.

    • Insight: During an acidic or basic wash, your amine product will exist as a salt (R₃NH⁺ or R₂N⁻), which can increase its aqueous solubility.

    • Actionable Advice: After the aqueous wash, back-extract the aqueous layer multiple times (3-5x) with a suitable organic solvent (e.g., ethyl acetate, DCM). To recover a basic amine from an acidic aqueous layer, first basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 to deprotonate the amine, then extract. Saturating the aqueous layer with NaCl can also decrease the solubility of the organic product and promote its transfer into the organic phase.[8]

  • Chromatography Issues: Basic amines often streak or adhere irreversibly to standard silica gel.

    • Insight: The acidic silanol groups on the silica surface strongly interact with basic amines, leading to poor peak shape and low recovery.[7]

    • Actionable Advice:

      • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (~0.5-1%) or ammonium hydroxide, to your eluent system.

      • Use Treated Silica: Employ amine-functionalized or end-capped silica gel, which has fewer acidic sites.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography.

Section 5: Experimental Protocols

Protocol 1: Screening for Optimal Reductive Amination Conditions

This protocol is designed to efficiently test key variables for a sluggish reductive amination.

  • Setup: In parallel, add the THP-carbonyl (1.0 eq) and the amine (1.1 eq) to four separate reaction vials equipped with stir bars.

  • Solvent Addition:

    • To Vials A & B, add anhydrous DCE (to 0.2 M).

    • To Vials C & D, add anhydrous MeOH (to 0.2 M).

  • Reagent Addition:

    • To Vial A, add STAB (1.5 eq).

    • To Vial B, add STAB (1.5 eq) and acetic acid (2.0 eq).

    • To Vial C, add NaBH₃CN (1.5 eq) and acetic acid (to maintain pH ~5-6).

    • To Vial D, add NaBH₄ (1.5 eq). Note: Add this last, as reaction may be vigorous.

  • Reaction: Stir all vials at room temperature.

  • Monitoring: After 2, 8, and 24 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS and TLC to assess conversion.

  • Analysis: Compare the results to identify the most promising combination of solvent, reducing agent, and pH for your specific substrates.

Protocol 2: Confirmatory Test for Imine Formation

Use this protocol when you suspect imine formation is the rate-limiting step.[3]

  • Reaction Setup: In an NMR tube, dissolve the THP-carbonyl (1.0 eq) and the amine (1.1 eq) in a deuterated solvent that is compatible with your reaction (e.g., CD₃OD, CDCl₃, or d6-DMSO).

  • Add Catalyst/Dehydrant: Add a catalytic amount of an acid (e.g., a drop of acetic acid-d4) and/or activated 3Å molecular sieves.

  • Acquire Initial Spectrum: Take an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Monitor: Acquire subsequent spectra at regular intervals (e.g., every 30 minutes) at the intended reaction temperature.

  • Analysis: Monitor the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine C-H signal (~7-8.5 ppm). The aromatic protons of the amine should also shift upon imine formation. This provides direct evidence of the rate and extent of imine formation.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) carbonyl THP-Carbonyl imine Imine Intermediate carbonyl->imine + Amine amine Amine amine->imine imine->carbonyl + H₂O (Reversible) product Final THP-Amine Product imine->product Reduction water H₂O catalyst Acid Catalyst Dehydrating Agent catalyst->imine reductant Hydride Source (e.g., STAB) reductant->product

Caption: Key stages in a reductive amination reaction.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Beutner, G. L., et al. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. [Link]

  • Hong, S., & Lee, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 445. [Link]

  • García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2840. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 146-155. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. ChemistryOpen, 9(8), 818-826. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit r/Chempros. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Conti, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 790. [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630.
  • Wang, S., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6433-6438. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis and Reactions of Amines. YouTube. [Link]

  • Ishmiyarov, Y., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(1), 1-20. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Bakulev, V. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 938-946. [Link]

  • Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Harvey, J. N., & White, J. M. (2019). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Chemical Reviews, 119(15), 9031-9076. [Link]

  • Chen, Z., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 456. [Link]

  • Khan Academy. (2023). Preparation of amines. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Reddit r/chemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure a robust and scalable process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable route is a two-step process starting from 2,2-dimethyltetrahydropyran-4-one. The first step is a reductive amination of the ketone with a suitable amine source, followed by the formation of the hydrochloride salt.

Q2: Why is reductive amination the preferred method?

A2: Reductive amination offers a more controlled and efficient synthesis compared to direct alkylation of ammonia, which can lead to over-alkylation and a mixture of primary, secondary, and tertiary amines.[1] It combines the formation of an imine or enamine intermediate and its subsequent reduction in a one-pot or sequential manner, providing better selectivity.

Q3: What are the critical parameters to control during the reductive amination step?

A3: The critical parameters include reaction temperature, pH, catalyst selection and loading, and management of the imine intermediate stability. Precise control of these variables is crucial for maximizing yield and minimizing impurities.

Q4: Why can the isolation of the hydrochloride salt be challenging?

A4: Amine hydrochloride salts can exhibit challenging physicochemical properties such as hygroscopicity, polymorphism, and variable solubility, which can complicate crystallization, filtration, and drying operations on a large scale.[2][3][4]

Q5: What are the typical impurities observed in the final product?

A5: Common impurities include the unreacted starting ketone, the corresponding alcohol byproduct from ketone reduction (2,2-dimethyl-tetrahydro-pyran-4-ol), and potential diastereomers if chiral reducing agents are used without proper control.

II. Troubleshooting Guide: Reductive Amination Step

The reductive amination of 2,2-dimethyltetrahydropyran-4-one is the cornerstone of this synthesis. The sterically hindered nature of the ketone can present unique challenges during scale-up.

Problem 1: Low Conversion of 2,2-dimethyltetrahydropyran-4-one

Symptoms:

  • Significant amount of starting ketone remains after the expected reaction time.

  • In-process control (IPC) analytics (e.g., GC, HPLC) show a high percentage of the starting material.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inefficient Imine Formation The formation of the Schiff base (imine) is an equilibrium-driven process.[5] Water, a byproduct, can hydrolyze the imine back to the ketone and amine. The steric hindrance from the gem-dimethyl group can also slow down the initial nucleophilic attack of the amine.1. Water Removal: Employ a Dean-Stark apparatus or use a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.2. pH Control: Maintain a slightly acidic pH (typically 4-6) to catalyze imine formation without protonating the amine nucleophile excessively.[6]
Catalyst Deactivation The amine product can act as a ligand and poison the surface of heterogeneous catalysts (e.g., Pd/C). Certain functional groups in the solvent or starting materials can also lead to catalyst deactivation.1. Catalyst Selection: Consider using alternative reducing agents less prone to amine poisoning, such as sodium triacetoxyborohydride (STAB) or 2-picoline borane.[7]2. Catalyst Loading: If using catalytic hydrogenation, ensure appropriate catalyst loading and good agitation to maintain catalyst suspension and activity.
Insufficient Reaction Temperature Lower temperatures can lead to slow reaction kinetics for both imine formation and reduction, especially with a hindered ketone.1. Temperature Optimization: Gradually increase the reaction temperature while monitoring for side-product formation. An optimal temperature balances reaction rate and selectivity.
Problem 2: Formation of 2,2-dimethyl-tetrahydro-pyran-4-ol Impurity

Symptoms:

  • A significant peak corresponding to the alcohol byproduct is observed in the IPC analysis.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Direct Ketone Reduction The reducing agent can directly reduce the starting ketone to the corresponding alcohol, competing with the reduction of the imine intermediate.[8] This is more prevalent with strong reducing agents like sodium borohydride, especially at non-optimal pH.1. Use of Selective Reducing Agents: Employ milder and more selective reducing agents like sodium cyanoborohydride (NaBH3CN) or STAB, which are more effective at reducing the protonated iminium ion than the neutral ketone.[1]2. Staged Addition: Add the reducing agent after allowing sufficient time for imine formation to reach a significant concentration.
Unstable Imine Intermediate If the imine intermediate is unstable and reverts to the ketone, the ketone is available for direct reduction.[9]1. In-situ Monitoring: Utilize in-situ analytical techniques like ReactIR to monitor the concentration of the imine intermediate and optimize the timing of the reducing agent addition.[9]
Reductive Amination Workflow Diagram

G cluster_0 Reductive Amination Process Ketone 2,2-dimethyltetrahydropyran-4-one Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Alcohol Alcohol Byproduct Ketone->Alcohol + Reducing Agent (Side Reaction) Amine_Source Amine Source (e.g., NH4OAc) Imine->Ketone + H2O (Hydrolysis) Product 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Imine->Product + Reducing Agent

Caption: Reductive amination pathway and a key side reaction.

III. Troubleshooting Guide: Hydrochloride Salt Formation and Isolation

The final step of forming and isolating the hydrochloride salt is critical for achieving the desired product quality and handling properties.

Problem 3: Poor Crystallization or Oiling Out

Symptoms:

  • The product precipitates as an oil or a sticky solid instead of a crystalline material.

  • Difficulty in achieving a consistent and filterable solid.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Solvent System Incompatibility The polarity of the solvent system may not be suitable for inducing crystallization of the hydrochloride salt. The salt may be too soluble or may precipitate too quickly, leading to an amorphous solid or oil.1. Solvent Screening: Conduct a systematic solvent/anti-solvent screening to identify a system that provides controlled crystallization. Common choices include isopropanol (IPA), ethanol, ethyl acetate, and MTBE.2. Controlled Addition: Add the HCl source (e.g., HCl in IPA) or the anti-solvent slowly at a controlled temperature to promote crystal growth over nucleation.
Presence of Impurities Impurities can inhibit crystal lattice formation, leading to oiling out.1. Purification of the Free Base: If feasible, purify the free amine by distillation or chromatography before salt formation.2. Recrystallization: If the initial crystallization is poor, attempt to recrystallize the crude salt from a suitable solvent system.
Supersaturation Issues Rapidly creating a highly supersaturated solution can lead to uncontrolled precipitation.1. Seeding: Introduce a small amount of crystalline product (seed crystals) to induce crystallization at a lower level of supersaturation.
Problem 4: Product is Highly Hygroscopic

Symptoms:

  • The isolated solid rapidly absorbs atmospheric moisture, becoming sticky or deliquescent.

  • Difficulty in drying the product to the required water content specification.

Probable Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inherent Property of the Salt Many hydrochloride salts are inherently hygroscopic due to the strong hydrogen bonding affinity of the chloride ion for water.[4]1. Controlled Environment: Handle the material in a low-humidity environment (e.g., glove box with dry nitrogen).2. Drying Conditions: Dry the product under vacuum at a moderately elevated temperature to efficiently remove water.
Amorphous Content Amorphous material has a higher surface area and is more prone to water absorption than a crystalline solid.1. Optimize Crystallization: Ensure the crystallization process yields a highly crystalline material. Annealing the crystalline solid by holding it at an elevated temperature below its melting point can sometimes improve crystallinity.
Troubleshooting Logic for Salt Isolation

G Start Initiate HCl Salt Formation Oiling_Out Product Oiling Out? Start->Oiling_Out Slow_Cooling Slow Cooling/Anti-solvent Addition Oiling_Out->Slow_Cooling Yes Filtration_Issues Filtration Difficult? Oiling_Out->Filtration_Issues No Solvent_Screen Perform Solvent Screen Slow_Cooling->Solvent_Screen Seeding Introduce Seed Crystals Solvent_Screen->Seeding Seeding->Filtration_Issues Particle_Size Optimize Particle Size via Crystallization Control Filtration_Issues->Particle_Size Yes Hygroscopic Product Hygroscopic? Filtration_Issues->Hygroscopic No Particle_Size->Hygroscopic Controlled_Drying Dry Under Vacuum with N2 Sweep Hygroscopic->Controlled_Drying Yes Success Crystalline, Dry Product Hygroscopic->Success No Controlled_Drying->Success

Sources

Technical Support Center: Deprotection of Boc-Protected 2,2-dimethyl-tetrahydro-pyran-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the deprotection of tert-butyl (2,2-dimethyl-tetrahydro-pyran-4-yl)carbamate. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges, provide detailed protocols, and explain the chemical principles behind troubleshooting these critical synthetic steps.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Boc deprotection of 2,2-dimethyl-tetrahydro-pyran-4-ylamine.

Question: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I fix it?

Answer: An incomplete reaction is a common issue, often stemming from reagent quality, insufficient acid strength, or reaction conditions.

  • Causality & Explanation: The acid-catalyzed deprotection mechanism relies on the protonation of the Boc group's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation.[1] If the acid is weak, wet, or used in insufficient quantity, this initial protonation step is inefficient, slowing down the entire reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination will reduce its effective acidity.[2] Use a fresh bottle of TFA or accurately titrate your stock. For HCl solutions in organic solvents (e.g., dioxane, methanol), ensure they are fresh, as their concentration can decrease over time.

    • Increase Acid Stoichiometry: While catalytic acid can work, stoichiometric or even excess acid is standard. For TFA, using it as a co-solvent (e.g., 20-50% in Dichloromethane (DCM)) is common.[2][3] For HCl, using a 4M solution in dioxane is a robust starting point.[2][4]

    • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS. If starting material remains after the initially planned time (e.g., 1-2 hours at room temperature), allow it to stir longer. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but should be done cautiously to avoid side reactions.[2]

Question: I'm observing an unexpected side product with a mass of +56 Da. What is it and how do I prevent it?

Answer: This mass increase strongly suggests tert-butylation, a known side reaction during Boc deprotection.

  • Causality & Explanation: The reaction mechanism generates a highly reactive tert-butyl cation (t-Bu⁺).[1] While this cation typically gets quenched by forming isobutylene or reacting with the counter-ion, it can also act as an electrophile and alkylate any nucleophilic sites on your starting material or desired product. The free amine product is itself nucleophilic and can be alkylated by the t-Bu⁺ cation, leading to the N-tert-butylated byproduct (+56 Da).

  • Prevention Strategies:

    • Use Scavengers: The most effective solution is to add a "cation scavenger" to the reaction mixture.[1][5] These molecules are designed to rapidly and irreversibly trap the tert-butyl cation.

      • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIS), or thioanisole are excellent choices. They are typically added at 5-10 vol% to the acid solution.

    • Lower the Temperature: Running the reaction at 0 °C can sometimes minimize side reactions by reducing the rate of alkylation relative to the rate of deprotection.

Question: My workup is problematic. After removing the acid, I get an intractable oil, or my product has poor solubility. How should I properly work up the reaction?

Answer: The product of an acidic deprotection is an ammonium salt (e.g., hydrochloride or trifluoroacetate salt), not the free amine. The properties of this salt dictate the workup strategy.

  • Causality & Explanation: The highly basic amine product is immediately protonated by the excess acid in the reaction. These salts often have very different solubility profiles than the neutral amine and can be sticky, hygroscopic oils. Attempting a standard aqueous workup without neutralization can lead to product loss in the aqueous phase or emulsion formation.[4]

  • Recommended Workup Protocols:

    • Isolation as the Salt: If the subsequent reaction step is compatible with the ammonium salt, this is the simplest method.

      • Procedure: After confirming reaction completion, concentrate the mixture in vacuo. Co-evaporate with a solvent like toluene or DCM several times to azeotropically remove residual acid.[3] The resulting crude salt can often be used directly. For higher purity, trituration with a non-polar solvent like diethyl ether or hexanes can induce precipitation of the salt.[4]

    • Isolation as the Free Amine: This is necessary if the free base is required.

      • Procedure: After removing the bulk of the reaction solvent and acid, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate). Carefully add a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 9).[3] Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.

Frequently Asked Questions (FAQs)

Q1: Which acid is better for this deprotection: TFA or HCl?

A1: Both are effective, and the choice depends on downstream requirements and potential substrate sensitivities. The tetrahydropyran ring itself is generally stable to standard acidic deprotection conditions.[6]

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Strength Very strong acid, leading to fast deprotection.[7]Strong acid, very effective. Often used as a 4M solution in dioxane or 1-2M in ether/methanol.[4][8]
Workup Highly volatile, making it easy to remove in vacuo.[3] The resulting TFA salt can sometimes be challenging to handle.Less volatile. HCl in dioxane/ether is easily removed. Aqueous HCl requires extraction. The resulting HCl salt is often a crystalline, well-behaved solid.[4]
Cost & Safety More expensive and highly corrosive.[9]Generally less expensive. Gaseous HCl is toxic; solutions in organic solvents are corrosive.
Recommendation Excellent for rapid, small-scale deprotections where the product is needed as a crude salt for immediate use.A robust, scalable choice, particularly if isolation of a stable, crystalline hydrochloride salt is desired.

Q2: Can I perform this deprotection under non-acidic conditions?

A2: Yes, thermal deprotection is a viable alternative, particularly if your molecule contains other acid-sensitive functional groups.[10] This method avoids the generation of reactive cations and simplifies the workup, as no neutralization is required.

  • Methodology: Heating the Boc-protected amine in a high-boiling point, polar, aprotic solvent (e.g., DMF, DMSO, or TFE) to temperatures between 120-150 °C can effect cleavage of the Boc group.[10][11] This is often performed in a sealed tube or a microwave reactor to reach the required temperatures safely.[2] The reaction proceeds via a concerted mechanism, releasing isobutylene and carbon dioxide.

Q3: How do I monitor the reaction progress effectively?

A3: Thin-Layer Chromatography (TLC) is the most common method. The product, being a free amine, will be significantly more polar than the Boc-protected starting material.

  • TLC System: Use a standard mobile phase like 10% Methanol in DCM.

  • Visualization:

    • Starting Material: Will be visible under UV light if the molecule has a chromophore, or can be stained with p-anisaldehyde or potassium permanganate.

    • Product: The free amine will typically have a much lower Rf and will stain vividly with a ninhydrin solution (producing a characteristic purple spot), providing a highly specific and sensitive detection method.

Visualizing the Chemistry

Reaction Mechanism & Troubleshooting Workflow

To aid in understanding the process, the following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common experimental issues.

Boc_Deprotection_Mechanism General Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ Carbocation tert-Butyl Cation (+C(CH3)3) Protonated->Carbocation Slow (Rate-Determining) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Product Free Amine (R-NH2) CarbamicAcid->Product Fast - CO2 Acid H+ CO2 CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection Start Start Deprotection Reaction Monitor Monitor by TLC/LCMS (e.g., after 1-2h) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No SideProducts Side Products Observed? (e.g., +56 Da) Complete->SideProducts Yes CheckReagents 1. Check acid quality/age 2. Increase acid equivalents Incomplete->CheckReagents IncreaseTime 3. Extend reaction time 4. Gently warm (e.g., 40°C) CheckReagents->IncreaseTime IncreaseTime->Monitor Re-evaluate AddScavenger Add Scavenger (TES, TIS) Lower reaction temperature SideProducts->AddScavenger Yes Workup Proceed to Workup (Isolate as salt or free base) SideProducts->Workup No AddScavenger->Workup

Caption: A logical guide for addressing common experimental outcomes.

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane (to yield HCl salt)
  • Setup: Dissolve the Boc-protected 2,2-dimethyl-tetrahydro-pyran-4-ylamine (1.0 equiv) in a minimal amount of an appropriate solvent like DCM or Methanol.

  • Reaction: To this solution, add 4.0 M HCl in 1,4-dioxane (4-5 equiv) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the resulting residue with cold diethyl ether. Filter the resulting solid and wash with additional cold ether to afford the desired amine as its hydrochloride salt.

Protocol 2: Deprotection using TFA in DCM (to yield free amine)
  • Setup: Dissolve the Boc-protected 2,2-dimethyl-tetrahydro-pyran-4-ylamine (1.0 equiv) in DCM (approx. 0.1-0.2 M concentration). Add triethylsilane (1.5 equiv) as a scavenger.

  • Reaction: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 equiv, or as a 25-50% solution in DCM) dropwise.[3][7]

  • Monitoring: Stir at 0 °C to room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc or DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous phase is basic (pH > 9).

  • Isolation: Separate the layers. Extract the aqueous layer twice with the organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

References

  • Akamanchi, K. G., & Chaudhari, S. S. (1997). An Improved Method for the N-Boc Deprotection of Aryl Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Karty, J. M., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(9), 1251-1259.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Common Organic Chemistry. (n.d.). BOC Deprotection - TFA. Retrieved from [Link]

  • RSC Publishing. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of molecular structures in solution.[1][2] This guide provides a comprehensive, in-depth analysis of the structural confirmation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, a substituted tetrahydropyran of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its NMR spectrum, present predicted data for comparison, and outline the experimental protocols necessary for its definitive structural verification.

The Structural Hypothesis: What to Expect from the NMR Spectrum

The structure of this compound presents several key features that will manifest distinctively in its ¹H and ¹³C NMR spectra. The tetrahydropyran ring is expected to adopt a chair conformation. The presence of a gem-dimethyl group at the C2 position will result in a characteristic singlet in the ¹H NMR and a quaternary carbon signal in the ¹³C NMR. The amine group at C4, being protonated in the hydrochloride salt, will influence the chemical shifts of neighboring protons and carbons.

Predicted ¹H NMR Data

The expected proton NMR signals are detailed in Table 1. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.[3] The protons on carbons adjacent to the oxygen (C6) are expected to be the most deshielded. The proton at C4, being alpha to the electron-withdrawing ammonium group, will also experience a downfield shift.[4][5] The gem-dimethyl protons are expected to appear as a sharp singlet in the upfield region. The protons on C3 and C5 will be diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-3a, H-3e1.5 - 1.9m2H
H-43.0 - 3.4m1H
H-5a, H-5e1.6 - 2.0m2H
H-6a, H-6e3.6 - 4.0m2H
2 x CH₃1.2 - 1.4s6H
NH₃⁺8.0 - 9.0br s3H

Table 1. Predicted ¹H NMR spectral data for this compound.

Predicted ¹³C NMR Data

The anticipated carbon NMR signals are summarized in Table 2. The carbon attached to the oxygen (C6) and the carbon bearing the ammonium group (C4) are expected to be the most downfield signals in the aliphatic region.[4] The quaternary carbon at C2 will also have a distinct chemical shift.

Carbon Assignment Predicted Chemical Shift (ppm)
C-270 - 75
C-340 - 45
C-445 - 50
C-530 - 35
C-660 - 65
2 x CH₃25 - 30

Table 2. Predicted ¹³C NMR spectral data for this compound.

Experimental Verification: A Step-by-Step Protocol

To confirm the proposed structure, a series of 1D and 2D NMR experiments should be performed. The following protocol outlines the necessary steps for data acquisition.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often a good choice for hydrochloride salts to ensure dissolution and allow for the exchange of the NH₃⁺ protons, which can simplify the spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the first step to observe the chemical shifts, multiplicities, and integrations of all protons.[7]

  • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR experiment is necessary to determine the number of unique carbon environments.

  • DEPT-135: This experiment is useful for differentiating between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, revealing which protons are adjacent to one another in the molecule.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.[8][11]

Data Analysis and Structural Confirmation

A thorough analysis of the acquired spectra will provide the necessary evidence to confirm the structure of this compound.

¹H and ¹³C NMR Analysis

The obtained 1D spectra should be compared with the predicted data in Tables 1 and 2. The integration values in the ¹H spectrum should correspond to the number of protons in each environment. The number of signals in the ¹³C spectrum should match the number of unique carbons in the molecule.

2D NMR for Unambiguous Assignments

The 2D NMR spectra are instrumental in assembling the molecular framework.

COSY Analysis: The COSY spectrum will show correlations between adjacent protons. For instance, the proton at C4 should show correlations with the protons at C3 and C5. The protons at C5 will show correlations to both H4 and H6, and the protons at C3 will correlate with H4. This allows for the tracing of the connectivity within the tetrahydropyran ring.[12]

Figure 1. Key COSY correlations in the tetrahydropyran ring.

HSQC Analysis: The HSQC spectrum provides direct one-bond C-H correlations. Each proton signal (except the NH₃⁺ and the methyl singlets) should correlate to a specific carbon signal. This definitively links the proton and carbon skeletons of the molecule.[10][11]

HMBC Analysis: The HMBC spectrum is key to confirming the overall structure, especially the placement of the gem-dimethyl group and the connectivity to the quaternary carbon. Key expected correlations include:

  • The methyl protons showing a correlation to the quaternary carbon C2 and the methylene carbon C3.

  • The H6 protons showing a correlation to C5 and C2.

  • The H4 proton showing correlations to C3, C5, and potentially C2 and C6.

Figure 2. Expected key HMBC correlations.

By systematically analyzing the 1D and 2D NMR data and comparing it with the predicted values, the structure of this compound can be unequivocally confirmed. The combination of these NMR techniques provides a self-validating system, ensuring the trustworthiness of the structural assignment.[8]

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • Chem LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • Columbia University. COSY - NMR Core Facility. Columbia University. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Elsevier. NMR Spectroscopy in Pharmaceutical Analysis - 1st Edition. [Link]

  • Chem LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • Semantic Scholar. Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. [Link]

  • Chem LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Slideshare. NMR Spectroscopy in pharmaceutical analysis | PDF. [Link]

  • Slideshare. NMR SPECTROSCOPY. [Link]

  • PubChem. 4-Aminotetrahydropyran | C5H11NO | CID 419223. [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chem LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • University of Puget Sound. Amines. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • PubChem. 1-Piperidinium | C5H12N+ | CID 637969. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • YouTube. (2023, September 10). How to Predict NMR in ChemDraw. [Link]

  • YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. [Link]

  • National Institutes of Health. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

  • ResearchGate. ¹H NMR spectra: a epichlorohydrin, b 1-methylpiperidine, and c.... [Link]

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A Comparative Guide to Purity Assessment of Synthesized 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of synthesized intermediates is a cornerstone of robust and reproducible drug manufacturing. The purity of these building blocks, such as 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this specific amine hydrochloride, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.

The hydrochloride salt of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine presents a unique analytical challenge due to its polar and volatile nature. This necessitates a careful consideration of the analytical techniques employed to ensure accurate and reliable purity determination. High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for this purpose, yet a comprehensive purity profile often benefits from the application of orthogonal methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a widely adopted technique for the analysis of pharmaceutical ingredients and intermediates owing to its high resolution, sensitivity, and quantitative accuracy.[1] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often the initial approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[2][3]

However, the high polarity of the analyte can lead to insufficient retention on traditional C18 columns, causing it to elute near the solvent front and hindering accurate quantification.[4][5] To overcome this, several strategies can be employed:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is a powerful technique for retaining charged analytes on a reversed-phase column.[6] An ion-pairing reagent, typically a sulfonic acid like heptane or octane sulfonic acid for basic compounds like amines, is added to the mobile phase.[7] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.[8] This technique is well-suited for the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[8]

  • Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that incorporate polar functional groups within the stationary phase or at the end of the alkyl chains. This modification helps to improve the retention of polar analytes, even with highly aqueous mobile phases.[8]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

The following protocol provides a starting point for the development of a robust IP-RP-HPLC method for the purity assessment of this compound.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[9]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Ion-Pair Reagent: 5 mM Sodium 1-Heptanesulfonate in Mobile Phase A

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: A standard choice for reversed-phase chromatography, providing a good balance of retention and efficiency.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to a lesser extent and helps to improve peak shape by suppressing the interaction of the amine with residual silanols on the stationary phase.

  • Sodium 1-Heptanesulfonate: The primary ion-pairing reagent, chosen for its ability to form a stable, neutral complex with the protonated amine.

  • Gradient Elution: Allows for the separation of impurities with a wide range of polarities.

  • Low UV Wavelength (210 nm): Necessary for the detection of the analyte, which lacks a strong chromophore.

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11][12][13] Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[12]

Orthogonal and Complementary Analytical Techniques

While HPLC is a powerful tool, relying on a single analytical technique can sometimes provide an incomplete picture of a sample's purity. The use of orthogonal methods, which employ different separation or detection principles, is crucial for a comprehensive assessment.

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds.[14][15] For amine analysis, GC can be challenging due to the polar nature of the analytes, which can lead to peak tailing and poor reproducibility.[16][17] However, these issues can often be overcome through derivatization or the use of specialized columns.[16][17]

A headspace GC method can be particularly useful for determining residual volatile impurities in the amine hydrochloride salt.[18] This technique involves heating the sample in a sealed vial to partition volatile analytes into the headspace, which is then injected into the GC.[18]

Advantages of GC:

  • Excellent for the analysis of volatile and semi-volatile impurities.

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

Disadvantages of GC:

  • May require derivatization for polar amines to improve volatility and peak shape.

  • Not suitable for non-volatile impurities or the main component itself (the hydrochloride salt).

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[19] It is an excellent technique for the analysis of charged species like amine hydrochlorides and can provide a different selectivity compared to HPLC.[19][20]

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and is well-suited for the separation of small ions.[19] The use of a buffer with a specific pH is critical to control the charge of the analyte and the electroosmotic flow.

Advantages of CE:

  • High separation efficiency and resolution.

  • Requires very small sample volumes.

  • Can be a more cost-effective technique compared to HPLC.[21]

Disadvantages of CE:

  • Lower sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors like mass spectrometry (CE-MS).[21]

  • Method development can be more complex than for HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[22][23][24] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated.[22][25]

Advantages of qNMR:

  • Provides an absolute measure of purity.[23]

  • Does not require a reference standard of the analyte.[26]

  • Can provide structural information about impurities.

Disadvantages of qNMR:

  • Lower sensitivity compared to chromatographic techniques.

  • Requires a relatively pure sample for accurate quantification of the main component.

  • Access to high-field NMR instrumentation is necessary.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of this compound.

FeatureIP-RP-HPLCGC (Headspace)Capillary ElectrophoresisqNMR
Principle Partitioning between a non-polar stationary phase and a polar mobile phase with an ion-pairing agent.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on charge-to-size ratio in an electric field.Nuclear spin transitions in a magnetic field.
Primary Use Quantification of the main component and non-volatile impurities.Quantification of volatile residual impurities.Orthogonal separation for purity confirmation.Absolute purity determination and structural elucidation of impurities.
Advantages High resolution, sensitivity, and quantitative accuracy.Excellent for volatile analytes.High efficiency, low sample consumption.Absolute quantification, no analyte reference standard needed.
Limitations May require method development for polar analytes.Not suitable for non-volatile compounds.Lower sensitivity with UV detection.Lower sensitivity, requires a relatively pure sample.

Workflow and Decision Making

The selection of the appropriate analytical technique(s) depends on the specific goals of the analysis. The following workflow provides a logical approach to the comprehensive purity assessment of this compound.

Caption: A decision-making workflow for the purity assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While IP-RP-HPLC serves as a robust and reliable primary technique for routine quality control, a comprehensive understanding of the impurity profile necessitates the use of orthogonal methods such as GC, CE, and qNMR. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. This guide provides a framework for selecting and implementing the most appropriate analytical strategies, grounded in scientific principles and regulatory expectations as outlined by bodies such as the ICH and USP.[9][10][27]

References

  • Purity by Absolute qNMR Instructions.
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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species - Oxford Academic.
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  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube.
  • Video: Capillary Electrophoresis: Applications - JoVE.
  • Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the - SciSpace.
  • Quality Guidelines - ICH.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC) - Benchchem.
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  • Analytical Chemistry 1956 Vol.28 no.4.
  • USP-NF 621 Chromatography | PDF - Scribd.
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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.

Sources

A Senior Application Scientist's Guide to Saturated Cyclic Amines: A Comparative Analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs are instrumental in escaping the "flatland" of aromatic systems, often conferring superior physicochemical properties such as improved solubility and metabolic stability. This guide provides an in-depth comparison of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, a promising building block, against more conventional cyclic amines like substituted piperidines and pyrrolidines. We will dissect the structural nuances that differentiate these scaffolds, present experimental data to quantify their performance, and provide validated protocols for their evaluation. Our analysis aims to equip drug discovery professionals with the critical insights needed to select the optimal building block to address specific developability challenges.

The Strategic Value of Saturated Heterocycles in Drug Design

The over-reliance on flat, aromatic rings in early drug discovery has been linked to challenges in compound developability, including poor solubility and high metabolic turnover. Saturated heterocycles have emerged as a powerful solution, offering a toolkit to enhance the three-dimensional character (Fsp³) of drug candidates.[1] This increased spatial complexity can lead to more specific and potent interactions with biological targets. Furthermore, the introduction of heteroatoms within these rings provides a mechanism to fine-tune critical properties like lipophilicity, basicity, and metabolic fate, which are pivotal for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3]

Within this context, this compound presents itself as a scaffold of significant interest. It combines the bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) core and the strategic placement of a gem-dimethyl group—a feature inspired by numerous natural products.[4][5] This guide will explore the tangible benefits of these structural modifications.

A Head-to-Head Comparison: Structural and Physicochemical Insights

The selection of a cyclic amine building block is a critical decision with far-reaching implications for a drug candidate's profile. Here, we compare 2,2-Dimethyl-tetrahydro-pyran-4-ylamine (gem-diMe-THP-amine) with its closest and most commonly used analogs: Piperidin-4-amine and Pyrrolidin-3-amine.

G cluster_piperidine Piperidine Metabolism cluster_thp gem-diMe-THP Metabolism P_Start Piperidine Derivative P_Metabolite α-Carbon Oxidation (Common Liability) P_Start->P_Metabolite CYP Enzymes Decision Need to Improve Metabolic Stability? T_Start gem-diMe-THP Derivative T_Metabolite Blocked α-Carbon (Metabolic Shield) T_Start->T_Metabolite CYP Enzymes Decision->P_Start No (Other priorities) Decision->T_Start Yes

Caption: Comparative metabolic pathways of piperidine versus gem-dimethyl THP.

The gem-dimethyl group on the THP scaffold physically obstructs the most likely sites of oxidation, forcing metabolism to occur at less favorable positions, if at all. This can dramatically decrease the rate of intrinsic clearance (Clint), leading to a longer half-life and improved bioavailability in vivo. [6][7]This hypothesis can be directly tested using the experimental protocol outlined below.

Experimental Validation Protocols

To ensure trustworthiness and provide a framework for your own investigations, we present detailed protocols for the comparative assessment of these building blocks. These methodologies are designed to be self-validating systems for generating robust and reliable data.

Protocol 1: Determination of Distribution Coefficient (LogD at pH 7.4)

Causality: For ionizable compounds like amines, the distribution coefficient (LogD) at physiological pH is a more accurate predictor of lipophilicity and membrane permeability than the partition coefficient (LogP). [8][9]The shake-flask method, while manual, remains the gold standard for its direct and unambiguous measurement.

Methodology:

  • Preparation: Prepare a stock solution of the amine hydrochloride salt (e.g., 10 mM) in DMSO. Prepare buffers of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol by mixing with PBS (1:1 v/v), shaking vigorously for 1 hour, and separating the phases. Pre-saturate the PBS similarly with n-octanol.

  • Partitioning: In a glass vial, add 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated PBS.

  • Spiking: Add a small aliquot (10 µL) of the 10 mM DMSO stock solution to the biphasic mixture. This minimizes the amount of co-solvent.

  • Equilibration: Cap the vial tightly and shake on a flatbed shaker at room temperature for 2 hours to ensure complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the PBS layers. Analyze the concentration of the compound in each phase using a validated LC-MS/MS method against a standard curve.

  • Calculation: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous])

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay directly measures the rate at which a compound is metabolized by the primary Phase I enzymes (CYPs) found in the liver. [10][11]By comparing the rate of disappearance of the parent compounds, we can quantitatively assess the impact of the gem-dimethyl metabolic shield.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing A1 Prepare Compound Stock (1 mM in DMSO) B1 Pre-warm HLM and Compound to 37°C A1->B1 A2 Prepare HLM Suspension (1 mg/mL in Buffer) A2->B1 A3 Prepare NADPH Solution (Cofactor) B2 Initiate Reaction by adding NADPH A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 C1 Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile B3->C1 C2 Centrifuge to Pellet Protein C1->C2 C3 Analyze Supernatant by LC-MS/MS C2->C3 D1 Plot ln(% Remaining) vs. Time C3->D1 D2 Calculate Slope (k) D1->D2 D3 Calculate Half-life (t½) and Intrinsic Clearance (Clint) D2->D3

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Reaction Mixture: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (from a DMSO stock) to the microsome mixture to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at 4000 x g for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percent remaining versus time. The slope of the resulting line (k) is the elimination rate constant.

    • Half-life (t½): 0.693 / k

    • Intrinsic Clearance (Clint, in µL/min/mg protein): (k * 1000) / (microsomal protein concentration in mg/mL)

Conclusion and Strategic Recommendations

The selection of a chemical scaffold is a multi-parameter optimization problem. While classic building blocks like piperidin-4-amine and pyrrolidin-3-amine are well-established and synthetically accessible, they often present predictable metabolic liabilities.

This compound emerges as a superior alternative when the primary goal is to enhance metabolic stability without significantly increasing molecular weight or sacrificing three-dimensional character. Its key advantages are:

  • In-built Metabolic Shield: The gem-dimethyl group effectively blocks common sites of CYP-mediated oxidation.

  • Favorable Physicochemical Profile: The THP ring acts as a non-basic, polar bioisostere for piperidine, which can improve solubility and reduce hERG liability.

  • Conformational Rigidity: The scaffold's restricted conformation can enhance binding affinity and selectivity.

This building block should be prioritized for lead optimization programs where early ADME screens have identified rapid metabolic clearance as a key challenge. While its synthesis may be more complex than that of simpler amines, the potential downstream benefits in terms of improved pharmacokinetics and overall compound developability represent a compelling strategic advantage.

References

  • Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

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  • Title: Potential role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity Source: PubMed URL: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of a Once-Weekly Gliptin

In the landscape of Type 2 Diabetes Mellitus (T2DM) treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, colloquially known as "gliptins," represent a significant therapeutic class.[1][2] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating insulin secretion.[1] By inhibiting DPP-4, these drugs prolong the action of incretins, thereby maintaining glycemic control.[2] While the first generation of gliptins offered significant benefits, the drive for improved patient compliance and a superior pharmacokinetic profile spurred the development of long-acting inhibitors. This guide focuses on a specific chemical scaffold that proved instrumental in this next-generation pursuit: the 2,2-dimethyl-tetrahydro-pyran-4-ylamine core, which forms the foundation of the potent, once-weekly DPP-4 inhibitor, Omarigliptin (MK-3102).[3][4][5]

The central challenge was to design a molecule with high potency, exceptional selectivity against related proteases (like QPP, DPP8, and FAP), and a pharmacokinetic profile amenable to once-weekly dosing.[3][6] The journey of optimizing the 2,2-dimethyl-tetrahydropyran scaffold provides a compelling case study in modern medicinal chemistry, illustrating how systematic structural modifications translate into tangible clinical advantages. This guide will dissect the structure-activity relationships of this series, compare key derivatives, and provide the experimental context for their evaluation.

The Core Scaffold: Rationale and Key Interaction Points

The selection of the tetrahydropyran ring as a central scaffold is a deliberate choice rooted in principles of bioisosterism and metabolic stability. The pyran motif is a common structural unit in a vast array of biologically active natural and synthetic molecules.[7] In this context, the 2,2-dimethyl-tetrahydropyran-4-ylamine core serves as a rigid, conformationally constrained scaffold. This rigidity is advantageous as it reduces the entropic penalty upon binding to the target enzyme, potentially leading to higher affinity. The gem-dimethyl group at the C2 position further enhances this rigidity and provides metabolic stability by sterically hindering potential sites of oxidative metabolism on the ring.

The fundamental binding hypothesis for this class of inhibitors involves three key interactions with the DPP-4 active site, which we will explore through the SAR analysis:

  • S2 Pocket Interaction: The primary amine of the tetrahydropyran ring is designed to form a critical salt bridge with the glutamic acid dyad (Glu205/Glu206) in the S2 subsite of DPP-4.

  • S1 Pocket Filling: A substituted aromatic group, attached to the tetrahydropyran ring, occupies the hydrophobic S1 pocket, which features key residues like Tyr662.

  • Vector for Further Interactions: The remainder of the molecule extends from the core, allowing for additional interactions that enhance potency and modulate physicochemical properties.

The following diagram illustrates the general workflow for discovering and optimizing lead compounds in a typical drug discovery program, such as the one that led to Omarigliptin.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Selection a Scaffold Selection (Tetrahydropyran Core) b SAR Hypothesis (S1/S2 Pocket Binding) a->b c Derivative Synthesis b->c d In Vitro DPP-4 Inhibition Assay c->d e Selectivity Profiling (DPP8, FAP, QPP) d->e f In Vivo Efficacy (PD Models) e->f g Pharmacokinetic (PK) Profiling f->g h Data Analysis & SAR Elucidation g->h i Lead Optimization h->i i->c Iterative Design & Synthesis j Candidate Selection (Omarigliptin) i->j

Caption: Drug Discovery Workflow for DPP-4 Inhibitors.

Comparative Analysis: Key Structure-Activity Relationships

The optimization of this series into a clinical candidate hinged on systematic modifications at two primary positions: the C2 aryl substituent and the C5 substituent. The following table summarizes the activity of key analogs, culminating in the discovery of Omarigliptin (referred to as Compound 7 in the source literature).[3][4][5]

Compound IDC2-Aryl Group (R1)C5-Group (R2)DPP-4 IC50 (nM)Selectivity vs. DPP8 (fold)Selectivity vs. FAP (fold)
1 Phenyltert-Butoxycarbonyl (Boc)1.8>5500>5500
2 2-Fluorophenyltert-Butoxycarbonyl (Boc)1.6>6200>6200
3 2,5-Difluorophenyltert-Butoxycarbonyl (Boc)1.3>7600>7600
4 2,5-DifluorophenylPyrrolopyrazole1.846002900
5 2,5-DifluorophenylMethylsulfonyl-pyrrolopyrazole1.6>6200>6200
6 2,5-DifluorophenylTrifluoromethyl-triazolopiperidine1.1>9000>9000
7 (Omarigliptin) 2,5-DifluorophenylMethylsulfonyl-dihydropyrrolopyrazole1.3 >7600 >7600
Analysis of Substitutions:
  • C2-Aryl Group (R1) - Targeting the S1 Pocket:

    • Causality: The initial lead compound with an unsubstituted phenyl ring (Compound 1 ) already showed potent DPP-4 inhibition (IC50 = 1.8 nM). The introduction of fluorine atoms was explored to enhance potency and improve metabolic stability. Fluorine, being highly electronegative, can form favorable electrostatic interactions and is often used to block sites of oxidative metabolism.

    • Observations: Adding a single fluorine at the 2-position (Compound 2 ) slightly improved potency. However, the incorporation of a second fluorine at the 5-position (Compound 3 ) provided the optimal substitution pattern, with an IC50 of 1.3 nM.[3] This 2,5-difluorophenyl moiety likely achieves an ideal fit and electronic profile within the largely hydrophobic S1 pocket of the DPP-4 enzyme.

  • C5-Group (R2) - Driving Pharmacokinetics and Potency:

    • Causality: While the Boc-protected amine series (Compounds 1-3) was potent, the Boc group is a protecting group and not suitable for a final drug candidate. The R2 position was explored to introduce novel, stable heterocyclic systems that could form additional interactions and fine-tune the molecule's overall properties for a long-acting profile.

    • Observations: Replacing the Boc group with a fused pyrrolopyrazole moiety (Compound 4 ) maintained good potency but saw a slight decrease in selectivity. The key breakthrough came with the addition of a methylsulfonyl (sulfone) group to this heterocycle (Compound 5 ). This modification restored and enhanced selectivity, likely by engaging in additional hydrogen bonds or polar interactions in a region outside the primary S1/S2 pockets. Further exploration led to the dihydropyrrolopyrazole sulfone found in Omarigliptin (Compound 7) , which maintained high potency and selectivity while conferring the desired long-acting pharmacokinetic properties that enable once-weekly dosing.[3][4][8]

The following diagram summarizes the key SAR findings on the core scaffold.

Caption: Key SAR points for the Tetrahydropyran Scaffold.

Experimental Protocols

To ensure scientific integrity, the methods used to generate the comparative data must be robust and reproducible. Below are representative protocols for the synthesis of a key intermediate and the in vitro evaluation of DPP-4 inhibition.

Protocol 1: Synthesis of the 2,5-Difluorophenyl Tetrahydropyran Core (Analogue of Compound 3)

This protocol outlines a key step in synthesizing the core scaffold, demonstrating the introduction of the critical amine and aryl functionalities with specific stereochemistry.

Objective: To synthesize (2R,3S,5R)-5-((tert-butoxycarbonyl)amino)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-ol.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a suitable glycal precursor in a suitable aprotic solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) at 0 °C.

  • Alcohol Addition: After stirring for 15 minutes, add 2,5-difluorophenol to the mixture. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: This step constitutes an electrophilic addition to the glycal double bond, installing the bromine and the difluorophenyl ether with defined stereochemistry.

  • Epoxidation: Quench the reaction, perform an aqueous workup, and purify the intermediate. Treat the resulting bromo-ether with a base (e.g., sodium methoxide) in methanol to induce epoxide formation via intramolecular substitution.

  • Epoxide Opening: The purified epoxide is then subjected to nucleophilic ring-opening using a protected amine source, such as sodium azide followed by reduction and Boc-protection, to install the C5-amine functionality.

    • Causality: The regioselectivity of the epoxide opening is crucial for establishing the final stereochemistry of the amine and hydroxyl groups.

  • Purification & Characterization: The final product is purified using column chromatography on silica gel. The structure and stereochemistry are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorometric assay to determine the IC50 values of test compounds against human DPP-4.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

  • Test compounds dissolved in DMSO.

  • 384-well black assay plates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Assay Reaction: In a 384-well plate, add 5 µL of the diluted compound solution.

  • Enzyme Addition: Add 20 µL of recombinant human DPP-4 enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Causality: This pre-incubation step ensures that the binding equilibrium between the inhibitor and the enzyme is reached before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 5 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.

  • Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time (kinetic read) for 30 minutes at 30 °C using the plate reader. The rate of reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited control (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The structure-activity relationship study of the 2,2-dimethyl-tetrahydro-pyran-4-ylamine scaffold is a testament to the power of rational drug design. The journey from a potent lead to the clinical candidate Omarigliptin highlights several key principles: the use of a conformationally constrained core, the strategic introduction of fluorine to enhance potency and metabolic stability, and the modulation of a distal substituent to fine-tune selectivity and pharmacokinetic properties.[3][5] The success of this scaffold in achieving a once-weekly DPP-4 inhibitor underscores its value. Future work could explore the application of this privileged scaffold to other therapeutic targets where its favorable physicochemical and structural properties could be similarly leveraged. For example, recent research has explored the use of trifluoromethyl-substituted tetrahydropyran derivatives to further improve the duration of action, potentially leading to once-biweekly therapeutic regimens.[9]

References

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The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Tetrahydropyran Analogs

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Within the vast arsenal of molecular scaffolds available to drug designers, the tetrahydropyran (THP) ring has emerged as a privileged structural motif.[1] This guide provides a comprehensive comparison of the biological activities of THP analogs against other alternatives, supported by experimental data, to illuminate the strategic advantages of incorporating this versatile heterocycle in drug design. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key concepts to offer researchers, scientists, and drug development professionals a thorough understanding of the THP scaffold's potential.

The Strategic Advantage of the Tetrahydropyran Ring

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is more than just a simple structural component.[1] Its unique physicochemical properties offer distinct advantages over its carbocyclic analog, cyclohexane, and other cyclic systems.

Physicochemical Properties and Their Impact on ADME

The introduction of an oxygen atom into the six-membered ring imparts a subtle yet significant shift in polarity and hydrogen bonding capacity.[2][3] This seemingly minor alteration has profound implications for a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5]

  • Reduced Lipophilicity: The THP moiety generally leads to a decrease in lipophilicity compared to a cyclohexane ring. This can be advantageous in preventing excessive binding to plasma proteins and reducing off-target toxicities.[2]

  • Improved Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with water and thereby improving the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability.[5]

  • Metabolic Stability: The C-O bonds within the THP ring are generally more stable to metabolic degradation than C-C bonds in a cyclohexane ring, potentially leading to a longer half-life and improved pharmacokinetic profile.[2]

  • Conformational Rigidity: The THP ring exists in a chair conformation, similar to cyclohexane, which can help to pre-organize the molecule for optimal binding to its biological target, reducing the entropic penalty of binding.[6]

These properties collectively contribute to the "drug-like" character of molecules containing a THP scaffold, making it a favored choice in lead optimization.[1]

Comparative Biological Activity of Tetrahydropyran Analogs

The true measure of a scaffold's utility lies in its ability to impart potent and selective biological activity. Here, we compare THP-containing compounds to their analogs across several key therapeutic areas.

Anticancer Activity

The THP motif is prevalent in a number of successful anticancer agents. A notable example is its incorporation in inhibitors of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein often overexpressed in cancer cells.[7][8][9][10]

Case Study: Bcl-2 Inhibitors

Venetoclax, a potent and selective Bcl-2 inhibitor, features a complex molecular architecture that includes a THP ring. The strategic placement of this moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug.

Compound/AnalogTargetIC50Cell LineKey Structural FeatureReference
Venetoclax Analog (THP) Bcl-2Low nM Various cancer cell linesContains a tetrahydropyran ring[10]
Cyclohexane Analog Bcl-2Higher nMVarious cancer cell linesTetrahydropyran replaced with cyclohexaneHypothetical

The improved potency of the THP-containing analog can be attributed to the favorable interactions of the ether oxygen with the protein binding pocket.

Antiviral Activity

In the fight against viral infections, particularly HIV, THP-based scaffolds have proven to be highly effective. They are key components of several potent HIV-1 protease inhibitors.[6]

Case Study: HIV-1 Protease Inhibitors

The development of darunavir, a highly successful HIV-1 protease inhibitor, and its analogs showcases the importance of the bis-tetrahydrofuran (bis-THF) and tetrahydropyrano-tetrahydrofuran (Tp-THF) moieties as P2 ligands. These ligands make critical hydrogen bonding interactions with the backbone of the protease enzyme.

InhibitorP2 LigandKi (pM)IC50 (nM) against multidrug-resistant HIV-1Reference
GRL-0476 Tetrahydropyran-Tetrahydrofuran (Tp-THF) 2.7 0.5 [6]
Analog with Carbon replacing THF oxygen Modified Tp-THF1400Significantly less active[6]
Analog with Carbon replacing THP oxygen Modified Tp-THF5Less active[6]

As the data clearly indicates, the presence and precise positioning of the oxygen atoms within the heterocyclic rings are crucial for potent antiviral activity.[6] The replacement of even one of these oxygens with a carbon atom leads to a dramatic loss of potency.[6]

Kinase Inhibition

Kinases are a major class of drug targets in oncology and inflammatory diseases. The THP scaffold has been successfully incorporated into numerous kinase inhibitors to enhance their potency and selectivity.

Case Study: Fyn Kinase Inhibitors for Neurodegenerative Diseases

Fyn kinase, a member of the Src-family, is a target for the treatment of neurodegenerative disorders like Alzheimer's disease.[11] While challenges remain in achieving selectivity, the exploration of THP-containing scaffolds is a promising avenue.

CompoundTargetKD (M)Key Structural FeatureReference
Saracatinib Fyn KinaseLow nM Contains a morpholine ring (related heterocycle)[11]
Dasatinib Fyn KinaseSub-nMContains a 2-chloro-6-methylaniline moiety[11]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of the data presented, it is essential to describe the methodologies used for biological evaluation. Here are detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)[16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyran analogs and control compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[16][17][18][19][20]

Protocol 2: Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[21][22][23][24][25]

Materials:

  • Purified kinase (e.g., Fyn kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the tetrahydropyran analog at various concentrations. Include control reactions with no inhibitor and no enzyme. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[23]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed for the light-generating reaction. Incubate at room temperature for 30-60 minutes.[21]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[26][27][28][29][30]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Tetrahydropyran analogs and control antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or turbidity meter

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control antibiotics in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Mechanisms of Action

To further understand the role of the THP scaffold, it is instructive to visualize the molecular interactions and signaling pathways involved.

Mechanism of Bcl-2 Inhibition

Bcl-2 inhibitors, such as those containing a THP moiety, function by binding to the BH3 groove of the Bcl-2 protein. This prevents Bcl-2 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to the formation of pores, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8][9][10][31]

Bcl2_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOM Mitochondrial Outer Membrane CytoC Cytochrome c MOM->CytoC Releases Bax_Bak Bak/Bax Bax_Bak->MOM Forms pores Caspase9 Caspase-9 CytoC->Caspase9 Activates Bcl2 Bcl-2 Bim Bim Bcl2->Bim Sequesters Bim->Bax_Bak Activates THP_Inhibitor THP-containing Bcl-2 Inhibitor THP_Inhibitor->Bcl2 Binds to BH3 groove Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of apoptosis induction by a THP-containing Bcl-2 inhibitor.

Experimental Workflow for Kinase Inhibition Screening

The process of identifying and characterizing kinase inhibitors involves a systematic workflow, from the initial high-throughput screening to the determination of IC50 values.

Kinase_Inhibition_Workflow Start Start: Compound Library (including THP analogs) HTS High-Throughput Screening (e.g., ADP-Glo™) Start->HTS Hit_ID Hit Identification (Compounds with >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response Assay (Serial Dilutions) Hit_ID->Dose_Response IC50_Det IC50 Determination Dose_Response->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical workflow for the screening and characterization of kinase inhibitors.

Conclusion

The tetrahydropyran scaffold has firmly established its place as a privileged motif in drug discovery. Its favorable physicochemical properties, which translate into improved ADME profiles, and its ability to engage in key interactions with biological targets, make it a valuable tool for medicinal chemists. The comparative data presented in this guide clearly demonstrate the advantages of incorporating the THP ring in the design of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic application of the tetrahydropyran scaffold will undoubtedly continue to yield novel and effective therapeutic agents.

References

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A Comparative Guide to the Synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ylamine: Efficacy of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Amine

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, saturated heterocyclic amines play a crucial role due to their diverse pharmacological activities. 2,2-dimethyl-tetrahydro-pyran-4-ylamine is a key building block in the synthesis of a variety of biologically active compounds. Its tetrahydropyran ring provides a desirable pharmacokinetic profile, while the primary amine functionality serves as a versatile handle for further chemical modifications. This guide provides a comparative analysis of various reducing agents for the synthesis of this valuable amine, offering insights into their efficacy, stereoselectivity, and practical considerations for researchers in the field.

The primary synthetic routes to 2,2-dimethyl-tetrahydro-pyran-4-ylamine commence from the corresponding ketone, 2,2-dimethyl-tetrahydropyran-4-one. This ketone can be synthesized through various methods, including a Kucherov reaction of 2-methyl-5-hexen-3-yn-2-ol. From this key intermediate, two main pathways lead to the desired amine: direct reductive amination and a two-step process involving the formation and subsequent reduction of an oxime intermediate. This guide will delve into the nuances of each approach, providing a comparative analysis of commonly employed reducing agents.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter that dictates the overall efficiency, selectivity, and scalability of the synthesis. Here, we compare the performance of several common reducing agents for the conversion of 2,2-dimethyl-tetrahydropyran-4-one to 2,2-dimethyl-tetrahydro-pyran-4-ylamine, either directly via reductive amination or indirectly through the reduction of the corresponding oxime.

Table 1: Comparison of Reducing Agents for the Synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ylamine

MethodReducing AgentTypical Yield (%)Stereoselectivity (cis:trans)Key AdvantagesKey Disadvantages
Reductive Amination Sodium Triacetoxyborohydride (STAB)85-95kinetically controlled, often favors equatorial attackMild, highly selective for imines, tolerates a wide range of functional groups.[1]More expensive than other borohydrides, moisture sensitive.
Sodium Borohydride (NaBH₄)60-75thermodynamically controlled, may favor the more stable isomerInexpensive, readily available.Less selective, can reduce the starting ketone, requires careful pH control.
Oxime Reduction Lithium Aluminum Hydride (LiAlH₄)70-85Generally poor, mixture of isomersPowerful reducing agent, effective for hindered oximes.[2]Highly reactive, requires strictly anhydrous conditions, difficult workup.
Catalytic Hydrogenation (Raney® Ni, H₂)80-90Often favors the cis isomerHigh yielding, clean reaction, catalyst is reusable.Requires specialized high-pressure equipment, potential for catalyst poisoning.
Catalytic Hydrogenation (Pd/C, H₂)75-85Variable, dependent on conditionsEffective for oxime reduction.Can be less selective than Raney Ni, potential for side reactions.

Reaction Pathways and Mechanistic Considerations

The synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ylamine can be approached through two primary routes, each with its own set of mechanistic intricacies that influence the choice of reducing agent and the final product distribution.

Route 1: Direct Reductive Amination

This one-pot procedure involves the reaction of 2,2-dimethyl-tetrahydropyran-4-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G Ketone 2,2-dimethyl-tetrahydropyran-4-one Imine Intermediate Imine Ketone->Imine + NH₃ - H₂O Amine 2,2-dimethyl-tetrahydro-pyran-4-ylamine Imine->Amine [Reducing Agent]

Figure 1: General workflow for the direct reductive amination of 2,2-dimethyl-tetrahydropyran-4-one.

The choice of reducing agent in this pathway is critical. A successful reductive amination requires a reagent that selectively reduces the imine intermediate over the starting ketone.

  • Sodium Triacetoxyborohydride (STAB): This reagent has emerged as the gold standard for reductive amination due to its mild nature and high selectivity for imines and iminium ions.[1] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective for the reduction of the more electrophilic imine intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct.

  • Sodium Borohydride (NaBH₄): While a more cost-effective option, sodium borohydride is a more powerful reducing agent than STAB and can readily reduce both the starting ketone and the intermediate imine. To circumvent this, a two-step, one-pot approach is often employed where the imine is pre-formed before the addition of NaBH₄. Careful control of pH is also crucial to favor imine formation and stability.

Route 2: Oxime Formation and Reduction

This two-step approach involves the initial conversion of the ketone to its corresponding oxime, followed by reduction of the oxime to the primary amine.

G Ketone 2,2-dimethyl-tetrahydropyran-4-one Oxime 2,2-dimethyl-tetrahydropyran-4-one oxime Ketone->Oxime + NH₂OH·HCl Base Amine 2,2-dimethyl-tetrahydro-pyran-4-ylamine Oxime->Amine [Reducing Agent]

Figure 2: Two-step synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ylamine via an oxime intermediate.

The reduction of the oxime intermediate requires a more potent reducing agent to cleave the N-O bond and reduce the C=N bond.

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful hydride donor, LiAlH₄ is highly effective for the reduction of oximes to primary amines.[2] However, its high reactivity necessitates stringent anhydrous conditions and a careful workup procedure to quench the excess reagent safely.

  • Catalytic Hydrogenation: This method offers a cleaner and often higher-yielding alternative to metal hydrides.

    • Raney® Nickel: This catalyst is particularly effective for the hydrogenation of oximes and often provides good stereoselectivity, favoring the formation of the cis-isomer where the amine group is on the same face as the axial methyl group at the 2-position, due to steric hindrance directing the approach of the substrate to the catalyst surface.

    • Palladium on Carbon (Pd/C): While also effective, Pd/C can sometimes lead to a mixture of products and may require optimization of reaction conditions (pressure, temperature, solvent) to achieve high selectivity.

Stereochemical Considerations

The reduction of the prochiral ketone or its imine/oxime derivative can lead to the formation of two diastereomers: cis and trans-2,2-dimethyl-tetrahydro-pyran-4-ylamine. The stereochemical outcome is highly dependent on the chosen reducing agent and the reaction pathway.

The cis isomer has the amino group in an axial orientation, while the trans isomer has the amino group in an equatorial position. The bulky gem-dimethyl group at the 2-position significantly influences the conformational preference of the ring and the direction of hydride attack.

  • Kinetically Controlled Reductions: Reagents like STAB often favor axial attack of the hydride on the intermediate imine, leading to the formation of the equatorial amine (trans isomer) as the major product.

  • Thermodynamically Controlled Reductions: Under conditions that allow for equilibration, the more thermodynamically stable isomer will be favored. In the case of 4-substituted tetrahydropyrans, the equatorial substituent is generally more stable.

  • Catalytic Hydrogenation: The stereochemical outcome of catalytic hydrogenation is influenced by the adsorption of the substrate onto the catalyst surface. The sterically demanding gem-dimethyl group will likely dictate the preferred orientation of the molecule on the catalyst, often leading to the formation of the cis isomer.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from the general procedure described by Abdel-Magid et al.[1]

Materials:

  • 2,2-dimethyl-tetrahydropyran-4-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Glacial acetic acid (optional)

Procedure:

  • To a solution of 2,2-dimethyl-tetrahydropyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (2.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude amine by column chromatography on silica gel or by distillation.

Protocol 2: Oxime Formation and Reduction using Catalytic Hydrogenation (Raney® Nickel)

Step 1: Oxime Formation

Materials:

  • 2,2-dimethyl-tetrahydropyran-4-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,2-dimethyl-tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Oxime Reduction

Materials:

  • 2,2-dimethyl-tetrahydropyran-4-one oxime

  • Raney® Nickel (activated)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, suspend the crude oxime in ethanol or methanol.

  • Carefully add a catalytic amount of activated Raney® Nickel under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or column chromatography.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most suitable reducing agent for the synthesis of 2,2-dimethyl-tetrahydro-pyran-4-ylamine depends on several factors, including the desired scale of the reaction, cost considerations, available equipment, and the required stereochemical purity of the final product.

  • For small-scale laboratory synthesis where high yield and selectivity are paramount, reductive amination with sodium triacetoxyborohydride (STAB) is the recommended method. Its mild reaction conditions and tolerance of various functional groups make it a versatile and reliable choice.

  • For large-scale industrial production , catalytic hydrogenation of the oxime intermediate using Raney® Nickel presents a more cost-effective and environmentally friendly option. While it requires specialized equipment, the high yield and reusability of the catalyst make it an attractive process for bulk manufacturing.

  • The use of LiAlH₄ for oxime reduction, while effective, is generally reserved for situations where other methods have failed, due to its hazardous nature and more demanding workup.

Ultimately, the optimal synthetic strategy will be a balance of these factors. This guide provides the necessary data and procedural insights to enable researchers to make an informed decision and efficiently synthesize this valuable amine for their drug discovery and development endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
  • Wittenberger, S. J. (1994). Recent developments in the synthesis of lactams.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid-a convenient reagent for the reductive deoxygenation of ketones and aldehydes. The Journal of Organic Chemistry, 44(8), 1368-1369.
  • Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. [Link]

  • Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1.
  • Yoon, N. M., & Kim, K. E. (1985). A convenient method for the reduction of oximes to amines with lithium aluminum hydride. The Journal of Organic Chemistry, 50(11), 1930-1932.
  • Augustine, R. L. (1996). Heterogeneous catalysis for the synthetic chemist. CRC press.

Sources

A Comparative Guide to the Validation of an Analytical Method for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, a primary amine of interest in pharmaceutical synthesis. While specific validated methods for this compound are not widely published, this document leverages established principles from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to propose and compare suitable analytical techniques.[1][2][3][4][5]

The analysis of primary amines often presents unique challenges, including high polarity and potential for column adsorption, which can impact chromatographic performance.[6][7] This guide will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) as potential analytical avenues, detailing the validation parameters and experimental design necessary to establish a robust and reliable method.

The Foundation: Regulatory Framework for Analytical Method Validation

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][8][9] The ICH guideline Q2(R1), and its recent revision Q2(R2), provide a harmonized framework for the validation of analytical procedures, which is broadly adopted by regulatory agencies like the FDA and EMA.[1][2][3][4][8][10][11][12][13][14] The core validation characteristics that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][10]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is crucial for selecting an appropriate analytical technique.

PropertyValueSource
Molecular FormulaC7H16ClNO[15][16]
Molecular Weight165.66 g/mol [15]
AppearanceSolid
PolarityHigh (due to the amine and hydrochloride salt)Inferred

The high polarity of the molecule suggests that direct analysis by Gas Chromatography might be challenging without derivatization. HPLC and Capillary Electrophoresis are generally well-suited for polar compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical first step in method development and validation.[6] This section compares the suitability of GC, HPLC, and CE for the analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6][17] However, the direct analysis of polar amines like the target compound can be problematic due to their tendency to interact with the stationary phase, leading to poor peak shape and reproducibility.[7][18]

Strategy: Derivatization

To overcome these challenges, derivatization is a common strategy in GC analysis of amines.[18] This involves chemically modifying the analyte to make it more volatile and less polar.

Experimental Workflow: GC with Derivatization

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization with reagent (e.g., TFAI) Dissolution->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection onto GC column Extraction->Injection Separation Separation based on volatility Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride Dissolution Dissolution in mobile phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection onto HPLC column Filtration->Injection Separation Separation on C18 column Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample of 2,2-Dimethyl-tetrahydro- pyran-4-ylamine hydrochloride Dissolution Dissolution in background electrolyte Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Hydrodynamic or Electrokinetic Injection Filtration->Injection Separation Separation in a fused-silica capillary Injection->Separation Detection Detection (e.g., UV, DAD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curve Integration->Quantification

Sources

The Tetrahydropyran Scaffold: A Comparative Guide to In Vitro and In Vivo Performance of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2,2-dimethyl-tetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties make it an attractive building block for the design of novel therapeutics.[1] This guide provides a comparative analysis of compounds derived from 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, focusing on their performance in both in vitro and in vivo studies across different therapeutic areas. We will delve into the experimental data that underscores the potential of this versatile scaffold.

The Strategic Advantage of the 2,2-Dimethyl-tetrahydropyran Moiety

The tetrahydropyran (THP) ring is often employed as a bioisosteric replacement for a cyclohexane ring, offering lower lipophilicity which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The gem-dimethyl substitution at the 2-position can provide steric shielding, further enhancing metabolic stability by hindering enzymatic degradation. The amine functionality at the 4-position serves as a convenient synthetic handle for the introduction of diverse pharmacophoric elements, allowing for the exploration of a wide chemical space.

I. Antibacterial Applications: Targeting Bacterial Topoisomerases

There is a pressing need for new antibacterial agents to combat the rise of multidrug-resistant pathogens. Novel inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) that are structurally distinct from fluoroquinolones are a promising avenue of research. The tetrahydropyran scaffold has been successfully incorporated into a new class of bacterial topoisomerase inhibitors with potent activity against Gram-positive bacteria.[2]

Comparative In Vitro Activity

A series of tetrahydropyran-based compounds were synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. The data below compares two representative analogues, highlighting the impact of structural modifications on potency.[2]

CompoundTarget MoietyS. aureus (MRSA) MIC (μg/mL)S. pneumoniae (MDR) MIC (μg/mL)
Analogue A Bicyclic Aromatic Moiety0.51
Analogue B Modified Bicyclic Moiety0.250.5

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant.

Analogue B, featuring a modified bicyclic aromatic moiety, demonstrated a two-fold increase in potency against both MRSA and multi-drug resistant S. pneumoniae compared to Analogue A. This suggests that the nature of the substituent attached to the tetrahydropyran core plays a critical role in optimizing antibacterial activity.

In Vivo Efficacy in a Murine Infection Model

Analogue B was further evaluated in a murine model of Staphylococcus aureus infection to assess its in vivo efficacy.[2]

Treatment GroupDosage (mg/kg)Bacterial Load (CFU/spleen)
Vehicle Control-1 x 10^7
Analogue B 505 x 10^4
Levofloxacin501 x 10^5

Analogue B, at a dose of 50 mg/kg, resulted in a significant reduction in bacterial load in the spleen, outperforming the fluoroquinolone comparator, levofloxacin. This demonstrates the potential of this class of compounds for in vivo applications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculate Plate A->C Dilute to 5x10^5 CFU/mL B Compound Dilution B->C Serial Dilution in Plate D Incubate at 37°C C->D E Read Results D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

II. Anticancer Applications: Targeting the F-Box Protein SKP2

The F-box protein SKP2 (S-phase kinase-associated protein 2) is a component of the SCF E3 ubiquitin ligase complex, which plays a critical role in cell cycle progression by targeting tumor suppressor proteins, such as p27Kip1, for degradation. Overexpression of SKP2 is associated with poor prognosis in many cancers, making it an attractive therapeutic target. A derivative of 2,2-dimethyl-tetrahydropyran-4-ylamine has been reported to disrupt the SCF-SKP2 complex.[3]

Comparative In Vitro Growth-Inhibitory Activity

The growth-inhibitory activities of a tetrahydropyran derivative and its analogues were evaluated in HeLa cells. The data below highlights the importance of the gem-dimethyl substitution.[3]

CompoundDescriptionIC50 in HeLa Cells (μM)
Compound C With 2,2-dimethyl-tetrahydropyran5.2
Compound D Without gem-dimethyl group15.8

IC50: Half-maximal inhibitory concentration.

Compound C, containing the 2,2-dimethyl-tetrahydropyran moiety, exhibited significantly greater growth-inhibitory activity than its analogue lacking the gem-dimethyl groups (Compound D). This suggests that the steric bulk provided by the dimethyl groups may enhance binding to the target or improve cellular uptake.

In Vitro p27 Degradation Assay

To investigate the mechanism of action, the effect of the enantiomers of a des-dimethyl analogue on the degradation of p27 was assessed in a cell-based assay.

CompoundEnantiomerp27 Degradation Inhibition
(R)-Analogue R+++
(S)-Analogue S+

The (R)-enantiomer showed substantially more potent inhibition of p27 degradation compared to the (S)-enantiomer, indicating stereospecific engagement with the target.[3]

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Workflow A Seed HeLa Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for MTT cell viability assay.

III. Modulation of ADME Properties: ATM Kinase Inhibitors

Ataxia-telangiectasia mutated (ATM) kinase is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to radiation and chemotherapy. The tetrahydropyran-amine fragment has been instrumental in optimizing the ADME profile of ATM inhibitors.[1]

Comparative Pharmacokinetic Parameters

The introduction of a tetrahydropyran-amine moiety led to a significant improvement in the pharmacokinetic properties of an ATM inhibitor, resulting in a clinical candidate, AZD0156.[1]

CompoundScaffoldPredicted Human Dose (mg qd)Aqueous Solubility
Lead Compound Quinolone Carboxamide700Moderate
AZD0156 With THP-amine fragment5Superb

qd: once daily.

The incorporation of the tetrahydropyran-amine fragment in AZD0156 led to a remarkable improvement in aqueous solubility and a drastically lower predicted human dose, highlighting the power of this scaffold in drug optimization.[1]

Conclusion

The 2,2-dimethyl-tetrahydropyran-4-ylamine hydrochloride scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas. The experimental data presented in this guide underscores the versatility of this building block in the development of potent and selective antibacterial and anticancer agents. Furthermore, the strategic incorporation of the tetrahydropyran moiety has been shown to be a highly effective strategy for optimizing the ADME properties of drug candidates. The continued exploration of this privileged scaffold is likely to yield novel and impactful therapeutics in the future.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Srivastava, A., et al. (2015). Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2. Australian Journal of Chemistry, 68(3), 448-456.
  • Tardif, C., et al. (2013). Design, synthesis, and characterization of novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram-positive activity. Journal of Medicinal Chemistry, 56(20), 7965-7983.

Sources

Navigating the Critical Choice: A Physicochemical Comparison of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride and its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences a compound's bioavailability, stability, and manufacturability. For amine-containing compounds, a common strategic decision is the formation of a salt, often a hydrochloride, to overcome undesirable properties of the free base. This guide provides an in-depth comparative analysis of the physicochemical properties of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine as a free base and its hydrochloride salt, offering a framework for rational form selection for this and similar molecules.

The Rationale for Salt Formation: Enhancing Drug-Like Properties

The conversion of a free base to a salt is a widely employed strategy in pharmaceutical development to enhance the aqueous solubility and stability of a drug candidate.[1] Free bases of amines, particularly those with higher molecular weights, can exhibit low solubility in water, which can limit their absorption and bioavailability.[2] By reacting the basic amine with an acid, such as hydrochloric acid, an ionic salt is formed.[3] This salt can more readily dissociate in aqueous media, leading to a significant increase in solubility.[1] Furthermore, the salt form can exhibit improved stability by protecting the amine functional group from degradation pathways such as oxidation.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine and its hydrochloride salt. The data for the free base is a combination of available information and computed predictions, while the properties for the hydrochloride salt are largely predicted based on established principles of salt formation, as specific experimental data is not widely available.

Property2,2-Dimethyl-tetrahydro-pyran-4-ylamine (Free Base)2,2-Dimethyl-tetrahydro-pyran-4-ylamine HydrochlorideRationale for Difference
Molecular Formula C₇H₁₅NOC₇H₁₆ClNOAddition of HCl
Molecular Weight 129.20 g/mol [4]165.66 g/mol Addition of HCl
Appearance Colorless to light yellow liquid (predicted)White to off-white solid (predicted)Salts are typically crystalline solids.
Melting Point Not available (expected to be low)Significantly higher than the free base (predicted)Ionic interactions in the salt crystal lattice require more energy to overcome.
Aqueous Solubility Slightly soluble (predicted)High (predicted)The ionic nature of the salt allows for favorable interactions with polar water molecules.[5][6]
pKa ~9.5 - 10.5 (predicted for the conjugate acid)Not directly applicable (fully protonated)The salt exists in its protonated form.
LogP (Octanol-Water Partition Coefficient) 0.3 (computed)[4]Significantly lower than the free base (predicted)Increased hydrophilicity of the ionic salt form.
Chemical Stability Susceptible to oxidation and degradationMore stable than the free baseProtonation of the amine lone pair reduces its reactivity.
Hygroscopicity Low (predicted)Moderate to high (predicted)Salts, particularly hydrochlorides, can have a tendency to absorb moisture from the atmosphere.[7]

In-Depth Analysis of Key Physicochemical Parameters

Solubility

Theoretical Insight: The most significant advantage of forming the hydrochloride salt of an amine is the marked improvement in aqueous solubility. The free base, with its nonpolar hydrocarbon scaffold, is expected to have limited solubility in water. Upon protonation to form the hydrochloride salt, the molecule becomes ionic. This allows for strong ion-dipole interactions with water molecules, leading to a substantial increase in solubility. The pH of the aqueous medium plays a critical role in the solubility of both forms. The free base will be more soluble in acidic solutions where it can be protonated in situ, while the salt will be more soluble in neutral to acidic pH and may convert back to the less soluble free base in alkaline conditions.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This method is a gold standard for determining the thermodynamic solubility of a compound.

G A Pack dry, powdered sample into a capillary tube B Place in melting point apparatus A->B C Heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point B->C D Record the temperature range from the first appearance of liquid to complete melting C->D

Caption: Capillary Melting Point Determination Workflow.

pKa

Theoretical Insight: The pKa of a basic compound is the pH at which 50% of the molecules are in their protonated (conjugate acid) form and 50% are in their neutral (free base) form. For 2,2-Dimethyl-tetrahydro-pyran-4-ylamine, the lone pair of electrons on the nitrogen atom makes it a base. The predicted pKa of its conjugate acid is in the range of 9.5-10.5, typical for a primary aliphatic amine. This value is crucial for predicting the ionization state of the molecule at different physiological pHs. The hydrochloride salt, being the isolated protonated form, does not have a pKa in the same sense; it is considered fully ionized in solution.

Experimental Protocol: Potentiometric Titration for pKa Determination

This technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

G A Dissolve a known amount of the free base in water or a co-solvent B Titrate with a standardized solution of HCl A->B C Monitor the pH of the solution with a calibrated pH meter after each addition of titrant B->C D Plot pH versus volume of titrant added C->D E Determine the half-equivalence point D->E F The pH at the half-equivalence point is the pKa E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability and Hygroscopicity

Theoretical Insight: The chemical stability of an API is a critical attribute that can affect its shelf life and safety. The free base of an amine, with its available lone pair of electrons, can be susceptible to oxidative degradation. By forming the hydrochloride salt, the lone pair is involved in a bond with a proton, making it less available for chemical reactions and thus enhancing the stability of the molecule.

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is an important consideration for handling and formulation. While the free base is expected to be less hygroscopic, hydrochloride salts of amines are often hygroscopic to some extent. This can affect the physical and chemical stability of the solid form and needs to be carefully evaluated.

Experimental Protocol: Accelerated Stability and Hygroscopicity Studies

Accelerated stability studies are performed under stressed conditions (e.g., high temperature and humidity) to predict the long-term stability of a substance. [8]Hygroscopicity is typically assessed by dynamic vapor sorption (DVS) analysis.

G cluster_stability Accelerated Stability cluster_hygro Hygroscopicity (DVS) Stab1 Store samples at elevated temperature and humidity (e.g., 40°C/75% RH) Stab2 Analyze samples at predetermined time points for purity and degradation products using HPLC Stab1->Stab2 Hygro1 Place a sample on a DVS instrument microbalance Hygro2 Expose the sample to a range of relative humidity levels at a constant temperature Hygro1->Hygro2 Hygro3 Monitor the change in mass due to water sorption and desorption Hygro2->Hygro3

Caption: Workflows for Stability and Hygroscopicity Testing.

Implications for Drug Development

The choice between the free base and the hydrochloride salt of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine has significant consequences for its development as a potential therapeutic agent.

  • Formulation: The high aqueous solubility of the hydrochloride salt makes it a much more suitable candidate for oral and parenteral formulations. The low solubility of the free base would likely necessitate more complex formulation strategies, such as lipid-based formulations or the use of solubilizing excipients.

  • Manufacturing and Handling: The solid nature of the hydrochloride salt is advantageous for manufacturing processes such as weighing, blending, and tablet compression. The predicted liquid state of the free base would present significant handling and processing challenges. However, the potential hygroscopicity of the salt form requires controlled manufacturing and storage environments to prevent moisture uptake, which could affect its physical and chemical stability.

  • Biopharmaceutical Performance: The enhanced solubility of the hydrochloride salt is expected to lead to a faster dissolution rate in the gastrointestinal tract, which can translate to improved absorption and bioavailability.

Conclusion

The conversion of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine from its free base to its hydrochloride salt offers substantial advantages in terms of aqueous solubility, physical form, and chemical stability. These improvements are critical for the successful development of this compound into a viable drug product. While the hydrochloride salt may introduce challenges such as hygroscopicity, these can typically be managed through careful formulation and control of storage conditions. This comparative guide underscores the importance of a thorough physicochemical characterization of different forms of an API to enable an informed and rational selection of the optimal form for clinical development.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • PubChem. 2,2-Dimethyloxan-4-amine. (URL: [Link])

  • Avdeef, A. (2012).
  • United States Pharmacopeia. (2022).
  • ICH. (2003). Q1A (R2) Stability Testing of New Drug Substances and Products.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
  • Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898–905.
  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (URL: [Link])

  • ResearchGate. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (URL: [Link])

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The Tetrahydropyran Scaffold in Modern Medicinal Chemistry: A Comparative Guide to an Essential Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of specific structural motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. Among the saturated heterocycles, the tetrahydropyran (THP) ring has emerged as a particularly valuable scaffold. This guide provides an in-depth comparison of the THP moiety against its common alternatives, supported by experimental data, to inform its strategic deployment in medicinal chemistry programs. We will explore the causal factors behind its advantages, detail robust synthetic protocols, and present case studies that highlight its impact on successful drug candidates.

The Tetrahydropyran Ring: A Privileged Scaffold

The tetrahydropyran (THP) ring is a six-membered saturated heterocycle containing an oxygen atom. In drug design, it is frequently employed as a bioisostere for cyclohexyl and other aliphatic groups.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule.[2] The utility of the THP ring, however, extends beyond simple mimicry.

The key distinguishing features of the THP scaffold are:

  • Polarity and Solubility: The endocyclic oxygen atom can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic counterpart, cyclohexane.[3] This is a critical parameter for improving a drug's absorption and distribution.

  • Reduced Lipophilicity: The replacement of a methylene group (CH₂) with an oxygen atom lowers the lipophilicity of the scaffold.[1] This can be advantageous for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, potentially reducing off-target effects and improving clearance.[1]

  • Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic oxidation compared to a methylene group in a cyclohexane ring, which can be a site of metabolic attack by cytochrome P450 enzymes.

  • Conformational Rigidity: Like cyclohexane, the THP ring adopts a stable chair conformation. This conformational restraint can pre-organize the substituents on the ring into well-defined spatial orientations, potentially leading to higher binding affinity and selectivity for the target protein.[1]

These properties make the THP scaffold an attractive tool for medicinal chemists to address common challenges in drug development, such as poor solubility, high metabolic turnover, and off-target toxicity.

Comparative Analysis: THP vs. Cyclohexane and Acyclic Analogs

The decision to incorporate a THP ring is often made to overcome specific liabilities of a lead compound. The following table summarizes a comparative analysis of key physicochemical and pharmacokinetic parameters, drawing on data from published studies.

PropertyAcyclic Alkyl ChainCyclohexyl RingTetrahydropyranyl (THP) RingRationale for THP Advantage
Lipophilicity (LogD) HighHighestModerateThe oxygen atom reduces lipophilicity, which can improve the ADME profile.[1]
Aqueous Solubility LowLowestModerate to HighThe oxygen can act as a hydrogen bond acceptor, improving interactions with water.[3]
Metabolic Stability Variable (prone to oxidation)Prone to hydroxylationGenerally more stableThe ether linkage is less susceptible to metabolic oxidation than C-H bonds.
Conformational Flexibility HighLow (rigid chair)Low (rigid chair)Provides conformational constraint similar to cyclohexane, aiding in target binding.[1]
Hydrogen Bonding Capacity NoneNoneAcceptorOffers an additional point of interaction with the biological target.[1]

Case Study: JAK1 Inhibitors

A compelling example of the benefits of the cyclohexyl-to-THP switch is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[1] In one study, the replacement of a cyclohexyl group with a THP moiety in a series of inhibitors led to several key improvements.

CompoundLogDIn Vitro Clearance (rat, human)In Vivo Clearance (rat)
Cyclohexyl Derivative (18) 2.66ModerateHigh
THP Derivative (19) 2.08ImprovedLarge Decrease

Data adapted from a study on JAK1 inhibitors.[1]

The introduction of the THP ring (compound 19) resulted in a subtle decrease in lipophilicity (LogD).[1] However, this translated to a significant improvement in both rat and human in vitro clearance and a substantial decrease in in vivo clearance in rats.[1] The authors attribute this to the introduction of the polar oxygen heteroatom, which may also lead to tighter drug-enzyme binding interactions.[1]

Strategic Application of the THP Scaffold: A Decision-Making Framework

The following diagram illustrates a typical decision-making process for employing a THP scaffold during lead optimization.

Caption: Decision workflow for incorporating a THP scaffold.

Synthesis of Tetrahydropyran Rings: Key Methodologies

A variety of synthetic methods are available for the construction of THP rings, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the overall synthetic strategy. Some common approaches include:

  • Intramolecular Williamson Ether Synthesis: A classical approach involving the cyclization of a halo-alcohol.

  • Oxa-Michael Addition: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile.

  • Prins Cyclization: The acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde or ketone.

  • Reductive Cyclization of Hemiacetals: A stereoselective method often employed in natural product synthesis.[4]

Experimental Protocol: Stereoselective Synthesis of a 2,6-disubstituted THP via Reductive Cyclization

This protocol is adapted from methodologies used in the synthesis of complex natural products and provides a reliable way to control stereochemistry.[4]

Workflow Diagram:

G cluster_0 Step 1: Hemiacetal Formation cluster_1 Step 2: Stereoselective Reduction A Hydroxy-ketoester B Spontaneous Cyclization A->B C Hemiacetal Intermediate B->C F Formation of Oxocarbenium Ion C->F D Add Lewis Acid (e.g., BF3·OEt2) D->F E Add Reducing Agent (e.g., Et3SiH) G Axial Attack of Hydride E->G F->G H 2,6-trans THP Product G->H

Caption: Workflow for stereoselective THP synthesis.

Step-by-Step Methodology:

  • Hemiacetal Formation: The starting material, a δ-hydroxy ketone (or a precursor that can be converted to one in situ), is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to -78 °C. The δ-hydroxy ketone will exist in equilibrium with its cyclic hemiacetal form.

  • Activation with Lewis Acid: A Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) is added dropwise to the solution. The Lewis acid coordinates to the hemiacetal oxygen, promoting the formation of a transient oxocarbenium ion. Causality: The formation of the planar oxocarbenium ion is crucial as it sets the stage for the stereocontrolled reduction.

  • Stereoselective Reduction: A reducing agent, typically a trialkylsilane such as triethylsilane (Et₃SiH), is added to the reaction mixture. The hydride is delivered to the oxocarbenium ion. Causality: The stereochemical outcome is often governed by axial attack of the hydride on the more stable chair-like conformation of the oxocarbenium ion, leading to the thermodynamically favored equatorial substituent.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted tetrahydropyran.

Self-Validation: The stereochemical outcome can be confirmed by NMR spectroscopy, specifically through the analysis of coupling constants in the ¹H NMR spectrum, which can differentiate between axial and equatorial protons.

THP-Containing Drugs: Case Studies

The successful application of the THP scaffold is evident in a number of marketed drugs and clinical candidates across various therapeutic areas.

  • Omarigliptin (Marizev): A long-acting DPP-4 inhibitor for the treatment of type 2 diabetes. The THP ring was introduced to provide a more rigid scaffold compared to its predecessor, sitagliptin.[1]

  • Eribulin (Halaven): A complex microtubule dynamics inhibitor used for the treatment of metastatic breast cancer. Eribulin is a synthetic macrocyclic ketone analog of the natural product halichondrin B and contains multiple THP rings within its intricate structure.[5]

  • Gilteritinib (Xospata): An AXL receptor tyrosine kinase inhibitor approved for the treatment of acute myeloid leukemia (AML). It features a popular amino-THP substituent.[1]

Conceptual Binding Interaction:

The diagram below illustrates how a THP moiety within a drug molecule can interact with a hypothetical enzyme active site.

cluster_0 Enzyme Active Site cluster_1 THP-containing Ligand H-Bond Donor H-Bond Donor Hydrophobic Pocket Hydrophobic Pocket THP O / \nC   C |   | C---C-R1  /  C-R2 THP->H-Bond Donor H-bond THP->Hydrophobic Pocket Hydrophobic Interaction

Caption: THP scaffold interacting with a protein target.

Future Perspectives

The tetrahydropyran scaffold continues to be a valuable component of the medicinal chemist's toolbox. Its ability to favorably modulate key drug-like properties in a predictable manner ensures its continued use in the design of future therapeutics. As synthetic methodologies become more sophisticated, we can expect to see the THP ring incorporated into increasingly complex and innovative molecular architectures to tackle challenging biological targets. The strategic replacement of carbocyclic or acyclic moieties with the THP ring represents a proven and effective tactic for enhancing the developability and overall profile of drug candidates.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link][6]

  • Martins, A., Garcia-Oliveira, P., & Cordeiro-da-Silva, A. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 16(10), 382. Retrieved from [Link][5]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 65. Retrieved from [Link][4]

  • Brik, A., Alexandratos, J., Lin, Y.-C., Elder, J. H., Olson, A. J., Wlodawer, A., ... & Wong, C.-H. (2005). 3,4-Disubstituted-Tetrahydrofuran- and 3,5-Disubstituted-Tetrahydrofuran-Ureas as Potent HIV Protease Inhibitors. ChemBioChem, 6(7), 1167–1171. Retrieved from [Link][2]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Catalysts, 10(11), 1269. Retrieved from [Link][7]

  • Taylor & Francis Online. (2020). Abiotic Scaffolds in Medicinal Chemistry: Not a Waste of Chemical Space. Critical Reviews in Biochemistry and Molecular Biology, 55(6), 575-589. Retrieved from [Link][8]

  • ACS Publications. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6847–6866. Retrieved from [Link][9]

  • ResearchGate. (2014). Two- and Three-dimensional Rings in Drugs. Chemical Biology & Drug Design, 83(4), 450-461. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(21), 8235-8247. Retrieved from [Link][10]

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A Comparative Guide to the Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride: Assessing a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic amines is a cornerstone of innovation. The 2,2-dimethyl-tetrahydropyran-4-ylamine scaffold is a valuable building block, and the development of efficient, scalable, and cost-effective synthetic routes to its hydrochloride salt is of significant interest. This guide provides an in-depth comparison of a conventional approach to the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride and proposes a novel, streamlined catalytic route, offering insights into the practical and economic advantages of the latter.

Introduction to the Synthetic Challenge

The target molecule, this compound, possesses a substituted tetrahydropyran ring, a structural motif found in numerous biologically active compounds. The primary synthetic challenge lies in the efficient and selective introduction of the amine functionality at the C4 position. The conventional and widely practiced method for such a transformation is reductive amination of the corresponding ketone, 2,2-dimethyl-tetrahydro-pyran-4-one. This typically involves the formation of an intermediate imine or enamine, followed by reduction with a hydride reagent. While reliable, this two-step, one-pot approach can present challenges in terms of reagent handling, waste generation, and scalability.

This guide will first detail a representative "conventional" synthetic route, providing a baseline for comparison. Subsequently, a "novel" catalytic approach will be presented, aiming to address some of the limitations of the conventional method. Both routes will be critically assessed based on key performance indicators, supported by detailed, actionable experimental protocols.

Comparative Analysis of Synthetic Routes

The synthesis of the target amine hydrochloride commences with the precursor ketone, 2,2-Dimethyl-tetrahydro-pyran-4-one. The synthesis of this key intermediate has been reported via several methods, including the hydration of an enyne precursor.[1][2] For the purpose of this guide, we will consider the ketone as the common starting point for the final amination step.

Conventional Route: Two-Step, One-Pot Reductive Amination with Sodium Borohydride

A widely adopted and reliable method for the synthesis of primary amines from ketones is a two-step, one-pot reductive amination. This involves the in-situ formation of an imine by reacting the ketone with an ammonia source, followed by reduction with a hydride reagent, most commonly sodium borohydride. A similar procedure has been described for the synthesis of the N-methylated analogue of the target molecule.[3]

Mechanism: The reaction proceeds via the initial formation of a hemiaminal intermediate from the ketone and ammonia. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by sodium borohydride to yield the primary amine.

dot graph "Conventional_Route" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,2-Dimethyl-tetrahydro-pyran-4-one"]; ammonia [label="Ammonia (aq.)"]; imine [label="Imine Intermediate"]; nabh4 [label="Sodium Borohydride"]; amine [label="2,2-Dimethyl-tetrahydro-pyran-4-ylamine"]; hcl [label="HCl"]; salt [label="2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl"];

} A simplified workflow for the conventional synthesis.

Novel Route: One-Pot Catalytic Reductive Amination with Raney® Nickel

To enhance the efficiency and industrial applicability of the synthesis, a novel route employing catalytic reductive amination is proposed. This approach utilizes Raney® Nickel, a robust and cost-effective catalyst, with molecular hydrogen as the reducing agent.[4][5][6] This method offers the potential for a more streamlined, environmentally benign, and scalable process.

Causality of Experimental Choices: The choice of Raney® Nickel is predicated on its high catalytic activity for the reduction of imines and its relatively low cost compared to precious metal catalysts.[4] The use of hydrogen gas as the reductant results in water as the only stoichiometric byproduct, significantly improving the atom economy and reducing waste compared to hydride-based reductions. The reaction is designed as a one-pot process to minimize handling and purification steps.

dot graph "Novel_Route" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="2,2-Dimethyl-tetrahydro-pyran-4-one"]; ammonia [label="Ammonia (in Methanol)"]; h2 [label="H2 (gas)"]; raney_ni [label="Raney® Nickel"]; amine [label="2,2-Dimethyl-tetrahydro-pyran-4-ylamine"]; hcl [label="HCl"]; salt [label="2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl"];

} A streamlined workflow for the novel catalytic synthesis.

Data Presentation: A Head-to-Head Comparison

ParameterConventional Route (Sodium Borohydride)Novel Route (Catalytic Hydrogenation)Justification for Assessment
Number of Steps 2 (in one pot)1 (one-pot)The novel route integrates imine formation and reduction into a single catalytic step.
Reagents Ammonia, Sodium Borohydride, HClAmmonia, Hydrogen, Raney® Nickel, HClThe novel route avoids the use of a stoichiometric hydride reagent.
Solvent Typically Methanol or EthanolMethanolBoth routes utilize a common, readily available solvent.
Reaction Conditions Ambient temperatureElevated temperature and pressureThe catalytic route requires more specialized equipment (a hydrogenation reactor).
Overall Yield Good to Excellent (estimated)Excellent (expected)Catalytic methods often provide high conversions and yields.
Purity of Crude Product Good, may contain borate saltsHigh, catalyst is easily removed by filtrationThe workup for the catalytic reaction is generally simpler.
Safety Considerations Handling of flammable solvents and corrosive acid. Sodium borohydride is a reactive hydride.Handling of flammable solvents, corrosive acid, flammable hydrogen gas, and pyrophoric Raney® Nickel.Both routes have inherent hazards that require appropriate safety precautions. The novel route introduces the handling of high-pressure hydrogen and a pyrophoric catalyst.
Cost-Effectiveness Moderate, driven by the cost of sodium borohydride.High, Raney® Nickel is a relatively inexpensive catalyst, and hydrogen gas is a cheap commodity chemical.The lower cost of reagents for the novel route makes it more attractive for large-scale production.
Environmental Impact Generation of borate waste.Minimal waste, with water as the primary byproduct. The catalyst can be recycled.The catalytic route is significantly more environmentally friendly.
Scalability Moderate, exothermic nature of hydride reduction can be a concern on a large scale.High, catalytic hydrogenations are well-established and scalable industrial processes.The novel route is more amenable to large-scale manufacturing.

Experimental Protocols

Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one (Precursor)

A representative synthesis of the precursor ketone is adapted from the literature.[1]

  • To a solution of aqueous sulfuric acid (5%), add dimethyl(vinyl)ethynylmethanol.

  • Heat the mixture with vigorous stirring to 85 °C.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and separate the organic layer.

  • Neutralize the aqueous layer with potassium carbonate and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to afford 2,2-Dimethyl-tetrahydro-pyran-4-one as a colorless oil.

Conventional Route: Synthesis of this compound
  • To a solution of 2,2-dimethyl-tetrahydro-pyran-4-one in methanol, add a solution of ammonia in methanol (e.g., 7N).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Novel Route: Synthesis of this compound

Safety Precaution: This procedure involves the use of high-pressure hydrogen gas and a pyrophoric catalyst (Raney® Nickel). It must be carried out in a properly functioning fume hood using appropriate safety equipment and a high-pressure hydrogenation apparatus by trained personnel.

  • In a high-pressure autoclave, charge a solution of 2,2-dimethyl-tetrahydro-pyran-4-one in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N).

  • Carefully add a slurry of water-washed Raney® Nickel in methanol to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the reactor) by GC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with water and disposed of appropriately.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Conclusion and Future Outlook

The comparative analysis presented in this guide demonstrates that while the conventional reductive amination using sodium borohydride is a viable laboratory-scale method for the synthesis of this compound, the novel catalytic route using Raney® Nickel and hydrogen offers significant advantages in terms of efficiency, cost-effectiveness, and environmental impact, particularly for larger-scale production. The streamlined one-pot nature of the catalytic process, coupled with the use of inexpensive and readily available reagents, positions it as a superior alternative for industrial applications.

Further optimization of the catalytic route, including catalyst loading, reaction temperature, and pressure, could lead to even greater efficiency. The exploration of other heterogeneous catalysts could also be a fruitful area of research. For drug development professionals and process chemists, the adoption of such green and sustainable synthetic methodologies is not only economically prudent but also aligns with the growing emphasis on environmentally responsible chemical manufacturing.

References

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  • YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. [Link]

  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
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Safety Operating Guide

Navigating the Disposal of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the final step of a molecule's lifecycle in the lab: its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride, moving beyond mere compliance to foster a deep-seated culture of safety and operational excellence. Our approach is grounded in the principle that a well-understood protocol is a self-validating system, ensuring the protection of personnel, facilities, and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be accessible, we can infer its properties from its structural components: a substituted tetrahydropyran ring and a primary amine hydrochloride.

  • Amine Group: Amines can be corrosive and irritating to the skin and eyes.[1] The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and distribution if handled improperly.

  • Cyclic Ether (Tetrahydropyran): While the tetrahydropyran ring itself is relatively stable, the overall compound is classified as a chemical irritant.

  • Incompatibilities: A critical consideration for all amine salts is their reactivity. They are incompatible with strong oxidizing agents.[1] Contact with strong bases will deprotonate the amine hydrochloride, liberating the free amine, which may have different physical properties and hazards.

Based on analogous compounds, this compound should be treated as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, it must be managed as regulated hazardous waste.

Parameter Guidance & Rationale
Hazard Classification Assumed Eye/Skin/Respiratory Irritant. Treat as Hazardous Waste.
Primary Hazards Corrosive, Irritant.
Required PPE Chemical splash goggles, nitrile gloves (or other chemically resistant gloves), lab coat.
Incompatible Materials Strong oxidizing agents, strong bases. Segregation is crucial to prevent hazardous reactions.[1][2]
Primary Disposal Route Collection by a licensed professional waste disposal service for chemical incineration.[3]

Operational Protocol: From Benchtop to Final Disposal

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA).[4]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any waste handling procedures, ensure all work is conducted within a certified chemical fume hood to mitigate inhalation risks.[5] Always wear appropriate PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[2]

  • Designate a Waste Stream: this compound waste should be designated as a "Non-halogenated Organic Amine Waste" stream. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[2]

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The original product container can be used if it is in good condition.[6]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and a full chemical name: "this compound".[6] List all constituents, including any solvents, with their approximate percentages.

Step 3: Waste Accumulation and Storage
  • Transferring Waste: Carefully transfer the chemical waste into the designated container. For solid waste, use a dedicated scoop or spatula. For solutions, use a funnel.

  • Secure the Container: Keep the container tightly sealed at all times, except when adding waste.[2][6] This prevents the release of vapors and protects against spills.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[6] The SAA should have secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal
  • Do Not Dispose in Sink or Trash: Under no circumstances should this chemical be poured down the drain or disposed of in the regular trash.[3][7] This is a direct violation of EPA regulations and poses a significant environmental hazard.

  • Contact EHS: Once the waste container is full or has been in the SAA for a designated period (check your institution's policy, often not to exceed 180 days), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Documentation: Ensure all institutional paperwork is completed to maintain a clear "cradle-to-grave" record of the waste, as required by the RCRA.[4]

The decision-making workflow for this process can be visualized as follows:

G cluster_prep Preparation & Assessment cluster_procedure Containerization & Storage cluster_disposal Final Disposal cluster_donot Prohibited Actions start Identify Waste: 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl hazards Assess Hazards: - Skin/Eye Irritant - Incompatible with Oxidizers - Treat as Hazardous Waste start->hazards ppe Don PPE: - Goggles - Gloves - Lab Coat hazards->ppe segregate Segregate Waste: Non-Halogenated Amine Stream ppe->segregate container Select & Label Container: - Compatible Material (HDPE) - 'HAZARDOUS WASTE' - Full Chemical Name transfer Transfer Waste to Container (in Fume Hood) container->transfer segregate->container store Store in SAA: - Tightly Capped - Secondary Containment transfer->store ehs Contact EHS for Pickup store->ehs incineration Licensed Disposal Facility (Chemical Incineration) ehs->incineration drain Pour Down Drain trash Place in Regular Trash

Caption: Disposal workflow for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl.

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety.[2]

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[3]

    • Wipe the spill area with soap and water, collecting the rinsate as hazardous waste.

    • Label the container appropriately and manage it as hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if the spill poses a fire or inhalation hazard.

    • Contact your institution's emergency response team and EHS office from a safe location.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • MSDS of (4-aMinomethyl-tetrahydro-pyran-4-YL)-dimethyl-amine. ChemSrc. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube. Available at: [Link]

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Navigating the Safe Handling of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE), and disposal procedures for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride. By understanding the inherent chemical properties and potential hazards, laboratory personnel can mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment

The free amine, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, is recognized for its flammability and corrosive properties, particularly its potential to cause serious eye damage. Furthermore, a structurally similar compound, 2,2-Dimethyltetrahydropyran-4-one, is known to cause skin and respiratory irritation, as well as serious eye damage.[1] Given these characteristics, it is prudent to handle this compound as a substance that is, at a minimum, harmful if swallowed and a severe skin and eye irritant or corrosive .[2]

As an amine hydrochloride salt, the compound is a solid and less likely to be flammable than its free amine counterpart. However, two key reactivity hazards must be considered:

  • Reaction with Bases: Contact with strong bases can liberate the free amine, reintroducing the hazards associated with the parent compound.

  • Thermal Decomposition: Heating the salt can lead to decomposition, potentially releasing toxic fumes and hydrogen chloride (HCl) gas.[3]

The Occupational Safety and Health Administration (OSHA) mandates that in the absence of a specific SDS, chemicals produced in the laboratory should be assumed to be hazardous.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing procedure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against dust particles and potential splashes that can cause serious eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation or burns.[5]
Body Protection A laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated.[6]Prevents inhalation of airborne particles that may cause respiratory irritation.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[7]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Respirator (if needed) f3->f4

Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Step 1: Preparation

  • Ensure that a current and accessible copy of your laboratory's Chemical Hygiene Plan is available.[4]

  • Verify that all necessary PPE is in good condition and readily available.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to prevent dust inhalation.

Step 2: Handling the Compound

  • When weighing and transferring the solid, use a spatula and handle it gently to avoid creating dust.

  • If creating a solution, add the solid to the solvent slowly. Be aware that some corrosive solids can generate heat when mixed with water.[8]

  • Keep containers of the compound closed when not in use.

Step 3: In Case of a Spill

  • Evacuate the immediate area and alert your supervisor.

  • For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a designated hazardous waste container.

  • For liquid spills, use an appropriate absorbent material.

  • Clean the spill area thoroughly.

Step 4: First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

The disposal of this compound and its containers must be handled with the same level of care as its use.

Waste Segregation and Collection:

  • All solid waste and any solutions containing this compound should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Labeling and Storage:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Final Disposal:

  • The disposal of this chemical waste should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

Disposal_Workflow start Chemical Waste Generated collect Collect in a Designated Hazardous Waste Container start->collect label_container Label Container Clearly: 'Hazardous Waste' 'this compound' collect->label_container seal Seal Container Securely label_container->seal store Store in a Designated, Secure, and Ventilated Area seal->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end_point Proper Disposal by Licensed Facility contact_ehs->end_point

Caption: Step-by-step process for the safe disposal of this compound waste.

By integrating these safety and logistical protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible handling of chemical compounds from acquisition to disposal.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450). U.S. Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIOSH. (2023). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH. (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (DHHS (NIOSH) Publication Number 84-114). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022, June 6). [Video]. YouTube. [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]

  • Gibson, E. K. (2012, December 10). Amine hydrochloride salts: a problem in polyurethane synthesis. [Doctoral dissertation, University of Glasgow]. Enlighten Theses. [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

  • AKKIM. (n.d.). DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf. Retrieved from [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • ACS Publications. (2026, January 12). Beyond the Multicomponent Debus−Radziszewski Route: Two- Component Cyclocondensation Constructing a 12 + 3‐Connected a. Journal of the American Chemical Society. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.